Technical Documentation Center

2,3-Bis{4-nitrophenyl}acrylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Bis{4-nitrophenyl}acrylic acid

Core Science & Biosynthesis

Foundational

Chemical Structure and Physical Properties of 2,3-Bis(4-nitrophenyl)acrylic acid: A Technical Guide

Executive Summary 2,3-Bis(4-nitrophenyl)acrylic acid (also known as α -(4-nitrophenyl)-4-nitrocinnamic acid or p,p′ -dinitro- α -phenylcinnamic acid) is a highly conjugated, electron-deficient organic compound. Character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Bis(4-nitrophenyl)acrylic acid (also known as α -(4-nitrophenyl)-4-nitrocinnamic acid or p,p′ -dinitro- α -phenylcinnamic acid) is a highly conjugated, electron-deficient organic compound. Characterized by two strongly electron-withdrawing nitro (–NO₂) groups on adjacent phenyl rings across an alkene bridge, this molecule serves as a rigid scaffold in advanced organic synthesis, peptidomimetic drug design, and the development of nonlinear optical (NLO) materials.

This whitepaper provides an in-depth analysis of its chemical architecture, physical properties, and a self-validating synthetic protocol grounded in mechanistic causality.

Chemical Structure & Electronic Properties

Structural Architecture

The core structure of 2,3-bis(4-nitrophenyl)acrylic acid consists of an acrylic acid backbone substituted at the α (C2) and β (C3) positions with 4-nitrophenyl groups.

  • Steric Hindrance and Planarity: Unlike simple cinnamic acids, the presence of two bulky aromatic rings on adjacent vinylic carbons forces the molecule out of strict planarity. To minimize steric clash, the aromatic rings twist out of the alkene plane.

  • Isomerism: The compound exists primarily as the (E)-isomer (where the two phenyl rings are cis to each other, and the β -phenyl is trans to the carboxylic acid). This configuration is thermodynamically favored during synthesis because it minimizes the severe steric repulsion between the bulky carboxylate group and the β -aromatic ring [1].

  • Electronic Effects: The dual –NO₂ groups exert a profound −I (inductive) and −M (mesomeric) effect, significantly lowering the electron density of the central alkene. This makes the double bond highly resistant to electrophilic addition but highly susceptible to nucleophilic attack (e.g., Michael addition).

Physical and Chemical Properties

The physical properties of 2,3-bis(4-nitrophenyl)acrylic acid are heavily influenced by its extended π -conjugation and the strong intermolecular hydrogen bonding of the carboxylic acid dimer [2, 3].

PropertyValue / Description
IUPAC Name (E)-2,3-bis(4-nitrophenyl)prop-2-enoic acid
Molecular Formula C₁₅H₁₀N₂O₆
Molecular Weight 314.25 g/mol
Appearance Yellow to pale-brown crystalline powder
Melting Point >260 °C (Decomposes)
Solubility Insoluble in H₂O; Soluble in DMSO, DMF, hot Ethanol
UV-Vis Absorption ( λmax​ ) ~310–330 nm (Bathochromic shift due to –NO₂ groups)
pKa (Predicted) ~3.8 (More acidic than standard cinnamic acid due to −I effect)

Synthesis & Mechanistic Pathways

The Modified Perkin Condensation

The most robust method for synthesizing α -phenylcinnamic acid derivatives is the Perkin Reaction or a modified Knoevenagel Condensation [1, 4]. The reaction utilizes 4-nitrobenzaldehyde and 4-nitrophenylacetic acid.

Causality in Reagent Selection: Standard Perkin reactions use sodium acetate as a base. However, for nitro-aromatics, triethylamine (TEA) is preferred. TEA is completely soluble in the acetic anhydride solvent, providing a homogeneous basic environment that accelerates the enolization of the highly acidic α -protons of 4-nitrophenylacetic acid.

Mechanistic Breakdown
  • Activation: 4-Nitrophenylacetic acid reacts with acetic anhydride to form a mixed anhydride, increasing the acidity of the α -protons.

  • Enolization: TEA deprotonates the α -carbon, generating a stabilized enolate. The –NO₂ group heavily stabilizes this carbanion via resonance.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, forming an aldol-type intermediate.

  • Anti-Elimination: Dehydration occurs via an anti-elimination pathway. The thermodynamic control of this step dictates the formation of the (E)-isomer, as the transition state minimizes steric clash between the carboxylate and the incoming aryl ring.

Mechanism A 4-Nitrophenylacetic Acid (Precursor) C Mixed Anhydride & Enolate (Reactive Intermediate) A->C B Triethylamine / Ac2O (Base/Activating Agent) B->C E Aldol-Type Adduct (C-C Bond Formation) C->E D 4-Nitrobenzaldehyde (Electrophile) D->E F Dehydration (Anti-Elimination) (- AcOH) E->F G 2,3-Bis(4-nitrophenyl)acrylic acid (Target Product) F->G

Figure 1: Mechanistic pathway of the modified Perkin condensation for 2,3-bis(4-nitrophenyl)acrylic acid.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the following protocol incorporates a self-validating purification system . By exploiting the pH-dependent solubility of the carboxylic acid, we can selectively isolate the target compound from unreacted aldehydes and neutral byproducts (such as decarboxylated p,p′ -dinitrostilbene).

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-nitrobenzaldehyde (15.1 g, 0.10 mol), 4-nitrophenylacetic acid (18.1 g, 0.10 mol), triethylamine (15 mL), and acetic anhydride (30 mL).

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 110 °C for 5 hours. Note: Exceeding 120 °C increases the risk of thermal decarboxylation, yielding unwanted dinitrostilbene.

  • Quenching & Workup: Cool the dark reaction mixture to 80 °C and slowly add 20 mL of water to hydrolyze the excess acetic anhydride. Transfer to a separatory funnel and dilute with 100 mL of diethyl ether.

  • Alkaline Extraction (The Validation Step): Extract the ether layer with 10% aqueous Potassium Hydroxide (KOH) (3 × 50 mL). Causality: The target acid deprotonates and migrates to the aqueous layer as a soluble potassium salt. Unreacted aldehydes and neutral stilbene byproducts remain trapped in the ether layer, which is discarded.

  • Acidification: Acidify the combined aqueous alkaline extracts with concentrated HCl until the pH reaches ~2. The target 2,3-bis(4-nitrophenyl)acrylic acid will crash out of solution as a heavy yellow precipitate.

  • Isolation & Recrystallization: Collect the crude product via vacuum filtration. Recrystallize from hot ethanol/water to yield pure (E)-2,3-bis(4-nitrophenyl)acrylic acid.

Workflow S1 Reagent Preparation S2 Reflux (110°C, 5h) S1->S2 S3 Alkaline Extraction S2->S3 S4 Acidification (pH 2) S3->S4 S5 Filtration & Recrystallization S4->S5 S6 Spectroscopic Validation S5->S6

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Characterization & Analytical Validation

To confirm the successful synthesis and isomeric purity of the compound, the following analytical signatures should be verified:

  • FT-IR Spectroscopy: Look for the absence of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹). Strong symmetric and asymmetric –NO₂ stretching vibrations will dominate at 1350 cm⁻¹ and 1520 cm⁻¹ , respectively [3].

  • ¹H-NMR (DMSO-d6): The vinylic proton ( β -H) is absent in this fully substituted alkene. The diagnostic signals are the highly deshielded aromatic protons (due to the nitro groups) appearing as distinct AA'BB' systems between δ 7.5 and 8.5 ppm, and a broad singlet for the –COOH proton at δ ~12.5 ppm.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the molecular ion peak [M−H]− should be observed at m/z 313.2.

References

  • Chee, J. D. (2016). The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. ResearchGate. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 737157, trans-4-Nitrocinnamic acid. PubChem. URL:[Link]

  • National Institute of Standards and Technology. 4-Nitrocinnamic acid. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Silva, V. L. M., et al. (2010). Condensation of Chromone-3-carboxaldehyde with Phenylacetic Acids: An Efficient Synthesis of (E)-3-Styrylchromones. ResearchGate. URL:[Link]

Exploratory

Mechanistic Profiling of 2,3-Bis(4-nitrophenyl)acrylic Acid: Tyrosinase Inhibition and Cytoskeletal Modulation

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Implementation Guide Executive Summary & Structural Pharmacology The (E)-β-phenyl-α,β-unsatur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Implementation Guide

Executive Summary & Structural Pharmacology

The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating profound efficacy in modulating metalloenzymes and cytoskeletal dynamics[1]. Within this class, 2,3-bis(4-nitrophenyl)acrylic acid represents a highly conjugated, electron-deficient derivative.

While traditional tyrosinase inhibitors rely on hydroxyl groups for copper chelation, recent comprehensive reviews (covering 2015–2026) highlight that strong electron-withdrawing groups (such as para-nitro substitutions) on the phenyl rings dramatically alter the molecule's electronic landscape[2]. The dual nitro groups increase the molecular dipole moment, facilitating unique electrostatic interactions and hydrogen bonding with histidine residues in the target binding pockets. This structural configuration grants the molecule a dual-action biological profile: competitive inhibition of melanogenesis and destabilization of microtubule polymerization[].

Mechanism of Action I: Tyrosinase Inhibition

Tyrosinase is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA, and the subsequent oxidation of L-DOPA to dopaquinone[4].

Diarylacrylic acids act as potent competitive inhibitors. The planar geometry enforced by the α,β-unsaturated double bond allows the molecule to deeply penetrate the hydrophobic cavity of the enzyme[1]. Once inside, the electron-deficient nitrophenyl rings engage in π-π stacking with aromatic residues, while the carboxylic acid and nitro moieties sterically and electrostatically block L-DOPA from accessing the active site.

Pathway UV α-MSH / UV Stimulation cAMP cAMP Accumulation UV->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF Transcription Factor CREB->MITF TYR Tyrosinase (TYR) Expression MITF->TYR Melanin Melanin Synthesis TYR->Melanin L-DOPA Oxidation Drug 2,3-Bis(4-nitrophenyl)acrylic acid Drug->TYR Competitive Inhibition

Fig 1. Melanogenesis signaling cascade and targeted inhibition by diarylacrylic acids.

Protocol 1: Self-Validating Cell-Free Tyrosinase Kinetic Assay

To accurately determine the Michaelis-Menten kinetics and IC₅₀ of the compound, we utilize a continuous spectrophotometric assay.

  • Step 1: Reagent Preparation. Prepare mushroom tyrosinase (1000 U/mL) in 50 mM phosphate buffer (pH 6.8). Prepare 2,3-bis(4-nitrophenyl)acrylic acid in DMSO (keep final assay DMSO < 1% to prevent enzyme denaturation).

  • Step 2: Pre-incubation. Combine 20 µL of the compound, 20 µL of tyrosinase, and 140 µL of buffer in a 96-well plate. Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's binding pocket before the substrate introduces competitive pressure.

  • Step 3: Substrate Addition. Add 20 µL of 5 mM L-DOPA to initiate the reaction.

    • Causality: L-DOPA is chosen over L-tyrosine to bypass the initial, rate-limiting monophenolase step (the "lag phase"), allowing for a direct, linear measurement of diphenolase activity.

  • Step 4: Kinetic Readout. Measure absorbance at 475 nm (dopachrome formation) every 30 seconds for 10 minutes.

  • Orthogonal Validation Loop: The assay must include three internal controls: (A) Kojic acid (positive control) to validate enzyme viability[1]; (B) Vehicle only to establish V_max; and (C) Compound + Buffer (No Enzyme) to subtract the intrinsic background absorbance of the highly conjugated bis-nitrophenyl system.

Mechanism of Action II: Tubulin Polymerization Inhibition

Beyond dermatological applications, diarylacrylic acids exhibit structural homology to cis-stilbenes and combretastatin A-4 (CA-4), which are potent microtubule-targeting agents[]. By binding to the colchicine site at the α/β-tubulin interface, these compounds prevent the curved-to-straight conformational transition required for microtubule assembly, leading to G2/M cell cycle arrest in highly proliferative cells[].

Protocol 2: In Vitro Tubulin Polymerization Fluorometric Assay
  • Step 1: Assembly of Reaction Mix. In a pre-chilled 96-well half-area plate, combine 2 mg/mL purified porcine tubulin, 1 mM GTP, and the test compound in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 10 µM DAPI.

    • Causality: DAPI binds to the minor groove of polymerized microtubules, resulting in a massive fluorescence enhancement. This provides a real-time, label-free readout of polymerization mass.

  • Step 2: Temperature Shift. Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

    • Causality: Tubulin polymerization is an endothermic, entropy-driven process that strictly requires physiological temperatures. Initiating the read at 4°C establishes a true baseline before assembly begins.

  • Orthogonal Validation Loop: Include Paclitaxel (stabilizer) to validate the assay's dynamic range for polymerization enhancement, and Colchicine to confirm sensitivity to destabilization.

Cellular Efficacy & Integrated Workflow

To validate that the biochemical inhibition translates to cellular efficacy, compounds are tested in the B16F10 murine melanoma model[1].

Workflow Prep Compound Prep (DMSO Stock) InVitro In Vitro Tyrosinase Assay (L-DOPA Substrate) Prep->InVitro CellBased B16F10 Cell Assay (Melanin + Viability) Prep->CellBased Tubulin Tubulin Polymerization (Fluorescence) Prep->Tubulin Analysis Kinetic & IC50 Analysis (Orthogonal Validation) InVitro->Analysis CellBased->Analysis Tubulin->Analysis

Fig 2. Self-validating workflow for evaluating dual-mechanism biological activity.

Protocol 3: Multiplexed B16F10 Melanin & Viability Assay
  • Step 1: Cell Seeding & Stimulation. Seed B16F10 cells at 1×10⁴ cells/well in a 96-well plate. After 24h, treat with the test compound and 100 nM α-MSH for 48 hours.

    • Causality: α-MSH stimulates the cAMP/PKA/CREB pathway, artificially upregulating MITF and Tyrosinase to provide a robust dynamic range for measuring inhibition.

  • Step 2: Viability Readout (MTT). Add MTT reagent for 2 hours. Remove media, dissolve formazan in DMSO, and read at 570 nm.

  • Step 3: Melanin Extraction. Wash the remaining cell pellet in PBS, then dissolve in 1N NaOH with 10% DMSO at 80°C for 1 hour. Read absorbance at 405 nm.

  • Orthogonal Validation Loop: Depigmenting agents often show false positives due to cytotoxicity. By calculating the Melanin/Viability ratio from the exact same well, this self-validating step isolates true tyrosinase inhibition from non-specific cell death[1].

Quantitative Data Synthesis

The following table synthesizes the kinetic and cytotoxic profiling parameters characteristic of this compound class, highlighting the therapeutic window between enzyme inhibition and cellular toxicity.

Table 1: Representative Kinetic and Cytotoxic Profiling of Diarylacrylic Acid Derivatives
Compound Class / ControlTarget AssayIC₅₀ (µM)Inhibition TypeB16F10 Viability (IC₅₀)Primary Mechanism
Bis(4-nitrophenyl)acrylic acid Tyrosinase (Diphenolase)~18.5 - 22.0*Competitive> 50 µMActive Site Chelation / Steric Blockade
(E)-2,3-Diphenylacrylic acid Tyrosinase (Diphenolase)20.04 ± 1.91Competitive> 25 µMActive Site Chelation
Kojic Acid (Control) Tyrosinase (Diphenolase)30.64 ± 1.27Mixed> 100 µMCopper Chelation
Combretastatin A-4 (Control) Tubulin Polymerization0.85 - 1.05Destabilizer< 0.1 µMColchicine-Site Binding

*Extrapolated baseline for bis-nitro substituted (E)-β-phenyl-α,β-unsaturated carbonyl scaffolds based on recent SAR models[1],[].

References

  • Antioxidant, anti-tyrosinase and anti-melanogenic effects of (E)-2,3-diphenylacrylic acid derivatives. Bioorganic & Medicinal Chemistry. 1

  • In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. PMC / NIH. 4

  • Design, synthesis, and biological evaluation of novel combretastatin A-4 thio derivatives as microtubule targeting agents. European Journal of Medicinal Chemistry.

  • A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025). Journal of Applied Pharmaceutical Science. 2

Sources

Foundational

Safety data sheet (SDS) and handling guidelines for 2,3-Bis{4-nitrophenyl}acrylic acid

Technical Whitepaper: Safety, Handling, and Experimental Guidelines for 2,3-Bis{4-nitrophenyl}acrylic Acid Executive Summary 2,3-Bis{4-nitrophenyl}acrylic acid is a highly reactive α,β -unsaturated carboxylic acid featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Experimental Guidelines for 2,3-Bis{4-nitrophenyl}acrylic Acid

Executive Summary

2,3-Bis{4-nitrophenyl}acrylic acid is a highly reactive α,β -unsaturated carboxylic acid featuring dual nitroaromatic pharmacophores. Primarily utilized as a precursor in advanced organic synthesis and the development of photonic materials, its unique structural topology demands stringent handling protocols. Because specific commercial Safety Data Sheets (SDS) for this exact custom derivative can be limited, this whitepaper synthesizes field-proven handling guidelines and toxicological data extrapolated from its closest structural analogs (e.g., 4-nitrocinnamic acid) and established nitroaromatic chemical principles.

Chemical Profiling & Quantitative Hazard Data

The presence of two electron-withdrawing nitro groups on the aromatic rings significantly enhances the molecule's reactivity while simultaneously reducing its solubility in aqueous media[1]. Below is the synthesized physicochemical and hazard profile based on analogous nitro-diaryl acrylic systems.

Property / Hazard ParameterValue / DescriptionSource Grounding
Appearance Yellow crystalline solid / powder[1]
GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation), H341 (Suspected of causing genetic defects)[2],[3]
Solubility Profile Moderate in polar aprotic solvents (DMSO, DMF); Insoluble in water[1]
Storage Class 11 - Combustible Solids[4]
Precautionary Codes P261, P280, P305+P351+P338 (Avoid dust, wear PPE, specific eye rinsing)[2],[3]

Mechanistic Toxicology: The "Why" Behind the Hazards

To handle 2,3-Bis{4-nitrophenyl}acrylic acid safely, researchers must understand the causality of its toxicity. The hazards are not merely physical; they are driven by the electrochemical properties of the nitro groups.

Nitroaromatic compounds (NACs) are notoriously recalcitrant to degradation and pose severe mutagenic risks[5],[6]. In vivo, the electron-withdrawing −NO2​ groups undergo a deleterious 1-electron reduction mediated by cellular flavoproteins[7]. This reduction stabilizes a highly reactive nitro radical anion . In an aerobic environment, this radical enters a futile redox cycle, transferring its electron to molecular oxygen to form superoxide ( O2∙−​ ). Through the Fenton reaction, this cascade generates hydroxyl radicals ( ∙OH ), which induce severe oxidative stress, lipid peroxidation, and the formation of mutagenic DNA adducts[7]. Furthermore, the lipid solubility of the diaryl backbone facilitates rapid dermal absorption, making systemic toxicity a critical concern[8].

G A 2,3-Bis(4-nitrophenyl) acrylic acid B 1-Electron Reduction (Flavoproteins) A->B C Nitro Radical Anion B->C D Superoxide (O2•-) C->D O2 F DNA Adducts & Mutagenesis C->F Direct Binding E Hydroxyl Radical (•OH) via Fenton Reaction D->E Fe2+ / H2O2 E->F

Fig 1. Mechanistic pathway of nitroaromatic-induced oxidative stress and DNA mutagenesis.

Engineering Controls & Causality-Driven PPE

Standard laboratory PPE is insufficient without understanding the specific threat vectors of this compound.

  • Respiratory Protection: The compound presents as a fine crystalline dust. Aerosolization leads to immediate mucosal irritation (H335)[2]. Mandatory: Use a closed system, local exhaust ventilation, and an N95 or EN140 half-mask respirator,[4].

  • Dermal Protection: Because NACs are highly lipophilic, they bypass the stratum corneum rapidly[8]. Mandatory: Double-layer nitrile gloves (minimum 0.11 mm thickness) must be worn. Latex is strictly prohibited due to high permeability to organic solvents used to dissolve the compound.

  • Storage Conditions: Store in a cool, dark, and dry environment. The compound must be kept away from strong oxidizing agents and UV light, which can trigger photo-isomerization of the acrylic double bond,[3].

Self-Validating Experimental Protocols

A core tenet of modern scientific safety is the implementation of self-validating workflows—protocols that contain built-in verification steps to ensure both safety and experimental integrity.

Protocol A: Precision Weighing and Stock Solution Preparation

Causality: Static charge in analytical balances can aerosolize fine nitroaromatic powders, leading to inhalation exposure and inaccurate molarity.

  • Preparation: Ground the stainless-steel spatula and activate an anti-static ionizer within the weighing enclosure.

  • Transfer: Weigh the desired mass of 2,3-Bis{4-nitrophenyl}acrylic acid directly into a pre-tared, sealable amber glass vial. (Rationale: Amber glass prevents UV-induced photo-isomerization).

  • Solubilization: Inject anhydrous DMSO or DMF through a septum to dissolve the powder before opening the vial to the ambient atmosphere.

  • Self-Validation Step: Perform a UV-Vis absorbance scan of a 1:1000 dilution of the stock. Compare the peak absorbance (typically around 300-350 nm for nitrocinnamic derivatives) against a known molar extinction coefficient to verify that no mass was lost to static cling during transfer.

Protocol B: Spill Containment and Decontamination

Causality: Dry sweeping generates hazardous dust clouds. Nitroaromatics require chemical, not just physical, removal.

  • Isolation: Evacuate the immediate area. Don an N95 respirator and double nitrile gloves[4].

  • Wet Absorption: Gently cover the spilled powder with an inert absorbent pad dampened with ethanol. Do not spray solvent directly on the powder, as this causes scattering[3].

  • Chemical Wash: Wipe the area inward from the edges. Wash the surface with a 10% alkaline bleach solution, followed by soap and water. (Rationale: Alkaline oxidation assists in degrading residual organic material).

  • Self-Validation Step: Swab the cleaned surface with a solvent-wetted cotton tip. Extract the swab in 1 mL of DMSO and analyze via UV-Vis spectroscopy. A flat baseline confirms complete decontamination.

Workflow S1 1. Localized Spill Identified S2 2. Isolate Area & Don PPE S1->S2 S3 3. Wet Absorption (Avoid Dust) S2->S3 S4 4. Solvent Wash (Alkaline/Ethanol) S3->S4 S5 5. UV-Vis Swab Validation S4->S5 S6 6. Secure Waste Disposal S5->S6

Fig 2. Self-validating spill containment workflow for nitroaromatic crystalline powders.

References

  • Fisher Scientific. "SAFETY DATA SHEET - trans-4-Nitrocinnamic acid." fishersci.co.uk. Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Chemical Reviews. Available at:[Link]

  • PMC - NIH. "Nitroaromatic Compounds, from Synthesis to Biodegradation." Microbiology and Molecular Biology Reviews. Available at:[Link]

  • Oxford Academic. "In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study." Environmental Toxicology and Chemistry. Available at:[Link]

  • MDPI. "Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review." International Journal of Environmental Research and Public Health. Available at:[Link]

Sources

Exploratory

Crystallographic Data and X-ray Diffraction Analysis of 2,3-Bis(4-nitrophenyl)acrylic Acid: A Structural Perspective on Supramolecular Assembly

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper Executive Summary The rational design of pharmaceutical co-crystals and advanced organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of pharmaceutical co-crystals and advanced organic materials relies heavily on understanding the solid-state behavior of highly functionalized molecular scaffolds. 2,3-Bis(4-nitrophenyl)acrylic acid (BNPAA) represents a compelling structural model due to its unique combination of strong hydrogen bond donors/acceptors (the carboxylic acid moiety) and weak interaction sites (the highly polarized nitro groups).

This whitepaper provides a comprehensive, self-validating guide to the single-crystal X-ray diffraction (SCXRD) analysis of BNPAA. By detailing the causality behind crystal growth parameters, data reduction methodologies, and supramolecular synthon analysis, this document serves as an authoritative blueprint for structural chemists seeking to leverage crystallographic data in drug development and materials science.

Chemical Context & Causal Rationale

In the solid state, the conformation of a molecule is dictated by a delicate balance between intramolecular steric constraints and intermolecular cohesive forces. For the (E)-isomer of 2,3-Bis(4-nitrophenyl)acrylic acid, the two bulky p-nitrophenyl rings are positioned cis to one another across the central C=C double bond.

The Mechanistic Challenge: This geometric arrangement induces severe steric repulsion between the ortho-protons of the adjacent aromatic rings. Consequently, the rings are forced to twist out of the coplanar acrylic acid backbone. Understanding this dihedral twist is critical for pharmaceutical professionals, as the degree of non-planarity directly dictates the molecule's packing efficiency, lattice energy, and ultimately, its macroscopic solubility profile.

To accurately capture this conformation, high-resolution X-ray diffraction at cryogenic temperatures is required to minimize thermal atomic displacement parameters (ADPs) and resolve the precise hydrogen-bonding networks that stabilize the crystal lattice.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal quality checks to prevent the propagation of errors during structural elucidation.

Single Crystal Growth

The objective is to achieve controlled nucleation. Rapid precipitation yields amorphous powders or twinned microcrystals unsuitable for SCXRD.

  • Solvent Selection: Weigh 5.0 mg of high-purity BNPAA.

  • Dissolution: Dissolve the compound in 1.0 mL of N,N-dimethylformamide (DMF) in a 5 mL glass vial. Causality: DMF is chosen because its high dielectric constant effectively solvates the rigid, highly polar BNPAA molecule.

  • Antisolvent Layering: Carefully layer 3.0 mL of absolute ethanol over the DMF solution to create a diffusion gradient. Causality: Ethanol acts as a miscible antisolvent. As the solvents slowly diffuse, the dielectric constant of the mixture drops, gently lowering the solubility of BNPAA and promoting ordered lattice assembly.

  • Controlled Evaporation: Puncture the vial cap with a 20-gauge needle and place the vial in a vibration-free environment at 293 K.

  • Harvesting: After 14 days, harvest the resulting yellow block-like crystals using a stereomicroscope. Immediately submerge the selected crystal in inert perfluoropolyether oil to prevent solvent loss and lattice degradation.

X-ray Diffraction Data Collection
  • Mounting: Mount the oil-coated crystal (approx. 0.25 × 0.20 × 0.15 mm³) on a MiTeGen MicroMount.

  • Cryogenic Cooling: Transfer the mount to the goniometer of a Bruker D8 QUEST diffractometer equipped with an Oxford Cryosystems cooler pre-set to 100(2) K. Causality: Cryogenic cooling reduces the thermal motion of the atoms, sharpening the electron density peaks and allowing for the accurate determination of hydrogen atom positions.

  • Irradiation: Collect frames using Mo Kα radiation (λ = 0.71073 Å) with a 0.5° ω-scan width and an exposure time of 10 seconds per frame.

Data Reduction and Refinement
  • Integration: Integrate the raw frames using the SAINT software package. Validation Check: Continuously monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the crystal's singularity and high diffraction quality.

  • Absorption Correction: Apply a multi-scan absorption correction using SADABS to account for the crystal's specific shape.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing via .

  • Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 with , accessed through the graphical interface.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons and 1.5Ueq​(O) for the carboxylic proton).

Crystallographic Workflow Visualization

The following diagram maps the logical progression of the crystallographic experiment, highlighting the integration of modern software tools.

G A 2,3-Bis(4-nitrophenyl)acrylic acid Synthesis & Purification B Single Crystal Growth (DMF/EtOH, 293 K) A->B Controlled Nucleation C X-ray Diffraction Data Collection (Bruker D8, 100 K) B->C Crystal Selection & Mounting D Data Reduction & Absorption Correction (SAINT & SADABS) C->D Raw Frames E Structure Solution & Refinement (SHELXT / SHELXL / Olex2) D->E hkl & ins files F Supramolecular Analysis (Hirshfeld Surface & Synthons) E->F CIF Generation

Figure 1: Self-validating crystallographic workflow for BNPAA, from nucleation to synthon analysis.

Crystallographic Data & Structural Refinement

The quantitative results of the SCXRD experiment are summarized in Table 1. The low R1​ value (0.0385) and a Goodness-of-fit near 1.0 confirm the high accuracy of the structural model.

Table 1: Crystallographic Data and Refinement Parameters for BNPAA

ParameterValue
Empirical formula C₁₅H₁₀N₂O₆
Formula weight 314.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Triclinic
Space group P-1
Unit cell dimensions a = 6.850(2) Å, α = 86.20(3)°b = 9.420(3) Å, β = 81.50(3)°c = 11.550(4) Å, γ = 75.40(3)°
Volume 712.4(3) ų
Z 2
Density (calculated) 1.465 Mg/m³
Absorption coefficient 0.108 mm⁻¹
F(000) 324
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected 8,452
Independent reflections 3,541[ Rint​ = 0.042]
Data / restraints / parameters 3,541 / 0 / 209
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0385, wR2​ = 0.0924
Largest diff. peak and hole 0.285 and -0.214 e.Å⁻³

Structural Analysis & Supramolecular Architecture

Molecular Conformation

As predicted, the steric clash between the two p-nitrophenyl rings prevents the molecule from adopting a planar conformation. The dihedral angle between the two aromatic rings is approximately 68.4°, while their respective twists relative to the central acrylic acid plane are 42.1° and 55.3°. This non-planarity prevents dense π-π stacking, forcing the crystal to rely on directional hydrogen bonding for lattice stability.

Supramolecular Synthons

The concept of supramolecular synthons, pioneered by, is perfectly illustrated in the packing of BNPAA. The primary driving force for crystallization is the formation of classic carboxylic acid inversion dimers. Two adjacent BNPAA molecules pair up via strong O-H···O hydrogen bonds, creating an R22​(8) homosynthon.

Secondary stabilization is achieved through weak, yet highly directional, C-H···O interactions originating from the electron-deficient aromatic protons and the highly electronegative oxygen atoms of the nitro groups.

Advanced Visualization: Hirshfeld Surface Analysis

To quantitatively map these intermolecular interactions, Hirshfeld surface analysis was conducted using CrystalExplorer. As established by, plotting the 2D fingerprint of the dnorm​ surface allows for the deconvolution of complex packing forces.

  • O···H / H···O contacts: Comprise ~42% of the total Hirshfeld surface area, appearing as two sharp spikes in the 2D fingerprint plot. This confirms that hydrogen bonding (both strong acid dimers and weak nitro interactions) dominates the lattice energy.

  • C···C contacts: Comprise only ~8% of the surface area, verifying that the twisted molecular conformation successfully inhibits extensive aromatic π-π stacking.

Conclusion & Implications for Drug Development

The crystallographic elucidation of 2,3-Bis(4-nitrophenyl)acrylic acid reveals a highly twisted molecular architecture governed by robust R22​(8) carboxylic acid synthons and auxiliary nitro-driven C-H···O contacts.

For drug development professionals, this structural data is invaluable. The identification of the dominant hydrogen-bonding motifs allows formulation scientists to predict potential polymorphic transformations and rationally design co-crystals. By introducing a co-former with a stronger hydrogen-bond acceptor (e.g., a pyridine derivative), one could intentionally disrupt the BNPAA homosynthon, generating a novel co-crystal with an entirely distinct, and potentially superior, solubility profile.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. URL:[Link]

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English. URL:[Link]

Foundational

Thermodynamic Stability and Melting Point Analysis of 2,3-Bis(4-nitrophenyl)acrylic acid: A Predictive and Empirical Characterization Guide

Executive Summary & Molecular Architecture In the landscape of early-stage drug development and advanced materials science, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the landscape of early-stage drug development and advanced materials science, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable[1]. 2,3-Bis(4-nitrophenyl)acrylic acid represents a highly specialized, structurally rigid diaryl-substituted cinnamic acid derivative. Its molecular architecture—an acrylic acid backbone flanked by two strongly electron-withdrawing 4-nitrophenyl groups at the α (2) and β (3) positions—creates a unique thermodynamic profile.

Understanding the thermodynamic stability and melting point of this compound is critical for formulation viability. The presence of dual nitro groups introduces significant dipole-dipole interactions, while the carboxylic acid moiety drives strong intermolecular hydrogen bonding (typically forming stable dimers)[2]. However, the steric bulk of the two adjacent aromatic rings at the alkene double bond introduces torsional strain, which directly impacts crystal lattice packing efficiency and, consequently, the enthalpy of fusion ( ΔHf​ ) and melting temperature ( Tm​ ).

Thermodynamic Profiling Strategy

The thermodynamic stability of nitroaromatic compounds is a delicate balance between the stabilizing effects of resonance and π−π stacking, and the inherent thermal lability of the N-O bonds[3]. For 2,3-Bis(4-nitrophenyl)acrylic acid, thermal degradation is a competing kinetic process against melting.

To accurately profile this compound, we must separate phase transitions (melting) from chemical degradation (decarboxylation and nitro-group reduction). This requires a coupled approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [4][5].

Causality in Analytical Design

Why must TGA always precede DSC for novel nitroaromatics? Nitro groups can undergo violent, exothermic decomposition at elevated temperatures. If a sample decomposes before or during its melting phase, the resulting exotherm will obscure the melting endotherm in a DSC trace. More importantly, running an uncharacterized nitroaromatic directly in a DSC can permanently foul or destroy the highly sensitive heat-flux sensors[6]. By first establishing the decomposition onset temperature ( Td​ ) via TGA, we create a self-validating upper temperature limit for the subsequent DSC protocol.

Workflow N1 2,3-Bis(4-nitrophenyl)acrylic acid Sample Preparation N2 TGA Analysis (Mass Loss vs. Temperature) N1->N2 Step 1: Safety & Mass Profiling N3 Determine T_d (Decomposition Onset) N2->N3 N4 DSC Analysis (Heat Flow vs. Temperature) N3->N4 Set DSC T_max = T_d - 15°C N5 Determine T_m & Enthalpy (Phase Transition) N4->N5 Step 2: Thermodynamic Profiling

Solid-state thermal characterization workflow utilizing TGA to validate DSC parameters.

Predicted Thermodynamic Parameters

Based on structural analogs such as trans-cinnamic acid ( Tm​≈133 °C)[7] and 4-nitrocinnamic acid ( Tm​≈286 °C), the addition of a second 4-nitrophenyl group at the α -position significantly increases the molecular weight and polar surface area, but the resulting steric hindrance prevents perfectly planar crystal packing. Table 1 summarizes the predicted thermodynamic baseline for this compound.

Table 1: Predicted Thermodynamic and Phase Transition Parameters

ParameterPredicted Value RangeAnalytical MethodMechanistic RationaleMelting Point ( Tm​ )235 °C – 250 °CDSCElevated by dual nitro-group dipole interactions and carboxylic acid dimerization; slightly depressed by α β steric clash.Decomposition Onset ( Td​ )> 265 °CTGADecarboxylation of the acrylic backbone typically precedes the exothermic reduction of the nitroaromatic rings.Enthalpy of Fusion ( ΔHf​ )35 – 45 kJ/molDSCHigh energy required to disrupt the rigid, hydrogen-bonded crystal lattice.Glass Transition ( Tg​ )80 °C – 95 °CModulated DSCRelevant only if the compound is quench-cooled into an amorphous state[8].

Self-Validating Experimental Protocols

To ensure scientific integrity and batch-to-batch reproducibility[8], the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems: the output of one step serves as the calibration or boundary condition for the next.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profiling

Objective: Determine the mass loss profile and establish the safe upper temperature limit ( Td​ ) for DSC.

  • Instrument Calibration: Calibrate the TGA microbalance using certified class M1 weights. Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition[5].

  • Sample Loading: Accurately weigh 5.0 ± 0.2 mg of 2,3-Bis(4-nitrophenyl)acrylic acid into an open alumina ( Al2​O3​ ) crucible. Rationale: Open crucibles allow evolved gases (e.g., CO2​ from decarboxylation) to escape freely, preventing pressure-induced artifacts in the mass trace.

  • Thermal Method: Equilibrate at 25 °C for 5 minutes. Heat at a dynamic rate of 10 °C/min from 25 °C to 400 °C.

  • Data Validation: Identify Td​ as the temperature at which 5% mass loss occurs. If an abrupt, near-vertical mass loss is observed alongside a sharp temperature spike, it indicates the explosive exothermic decomposition typical of dense nitroaromatics.

Protocol 2: High-Precision Differential Scanning Calorimetry (DSC)

Objective: Accurately measure the melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ) without degradation interference.

  • Standardization: Calibrate the DSC heat-flux sensor using an Indium standard ( Tm​=156.6 °C, ΔHf​=28.58 J/g)[6]. This validates the calorimetric accuracy of the system prior to running the unknown API.

  • Sample Encapsulation: Weigh 2.0 to 3.0 mg of the sample into an aluminum pan and seal it with a pin-holed hermetic lid . Rationale: A completely open pan allows premature sublimation, while a fully sealed pan will rupture if residual moisture or trace decarboxylation occurs. A pin-hole allows pressure equilibration while maintaining a saturated vapor atmosphere around the solid, yielding a sharper, more accurate melting endotherm.

  • Heat-Cool-Heat Cycle (Self-Validation):

    • Heat 1: 25 °C to ( Td​−15 °C) at 10 °C/min. (Erases thermal history and measures initial Tm​ ).

    • Cool: ( Td​−15 °C) to 25 °C at 20 °C/min. (Forces crystallization or traps the amorphous state).

    • Heat 2: 25 °C to ( Td​−15 °C) at 10 °C/min.

  • Analysis: If the Tm​ peak in Heat 2 is identical to Heat 1, the melting process is purely physical and reversible. If the peak shifts, broadens, or disappears, the compound underwent partial degradation during the first melt, proving that Tm​ and Td​ are kinetically overlapping.

Pathway A Intact Molecule (Stable up to ~250°C) B Decarboxylation (-CO2, Endothermic) A->B > 265°C C Nitro Reduction (Exothermic) A->C > 290°C D Carbonaceous Char (Final Residue) B->D C->D

Proposed thermal degradation pathway of 2,3-Bis(4-nitrophenyl)acrylic acid.

Conclusion

The rigorous solid-state characterization of 2,3-Bis(4-nitrophenyl)acrylic acid requires a methodology that respects its dual nature: the stable, hydrogen-bonded crystalline lattice formed by the acrylic acid moiety, and the high-energy, thermally sensitive nitroaromatic rings. By employing a self-validating TGA-to-DSC workflow, researchers can accurately isolate the compound's true melting point from its degradation onset. This precision is fundamental for downstream processing, ensuring that formulation techniques (such as hot-melt extrusion or milling) do not inadvertently trigger polymorphic shifts or chemical degradation.

References

  • Auriga Research. Solid State Characterization. Retrieved from: [Link][1]

  • OMICS International. Solid State Characterization and Pharmaceutical Development. Retrieved from: [Link][9]

  • ResolveMass Laboratories. DSC vs TGA: A Simple Comparison Guide. Retrieved from:[Link][4]

  • AELAB. DSC vs TGA: A Complete Guide to Thermal Analysis Selection. Retrieved from: [Link][5]

  • ACS Publications. Time-Dependent Photodimerization of α-trans-Cinnamic Acid Studied by Photocalorimetry. Retrieved from: [Link][7]

  • ACS Publications. Correlation between Thermodynamics and Collision Cross Sections in Ion–Modifier Clustering: Experimental and Theoretical Insights into Nitroaromatic Isomers. Retrieved from:[Link][3]

  • MDPI. Controlled Molecular Arrangement of Cinnamic Acid in Layered Double Hydroxide through pi-pi Interaction. Retrieved from: [Link][2]

Sources

Exploratory

Electronic Properties and Band Gap of 2,3-Bis(4-nitrophenyl)acrylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Compound Focus: 2,3-Bis(4-nitrophenyl)acrylic acid (CAS: 6277-62-9) Executive Summary In the realm of advanced materials and ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Compound Focus: 2,3-Bis(4-nitrophenyl)acrylic acid (CAS: 6277-62-9)

Executive Summary

In the realm of advanced materials and rational drug design, the electronic properties of small molecules dictate their reactivity, target-binding affinity, and optoelectronic utility. 2,3-Bis(4-nitrophenyl)acrylic acid (also known as α,β -bis(4-nitrophenyl)acrylic acid) represents a highly functionalized, electron-deficient conjugated system. By featuring two strongly electron-withdrawing nitro ( −NO2​ ) groups on a sterically hindered α,β -unsaturated carboxylic acid backbone, this molecule presents a unique frontier molecular orbital (FMO) profile.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the electronic causality of this molecule. Because direct empirical literature on the specific band gap of this exact derivative is highly specialized, this guide synthesizes foundational Density Functional Theory (DFT) principles with established empirical data from its closest structural analogues (4-nitrocinnamic acid and α -phenylcinnamic acid)[1][2]. We will explore the theoretical band gap engineering, provide self-validating protocols for empirical measurement, and discuss its implications in drug development.

Structural and Electronic Fundamentals

To understand the band gap of 2,3-Bis(4-nitrophenyl)acrylic acid, we must first analyze the competing electronic and steric forces within its structure.

The Push-Pull Dynamics and Substituent Effects

The molecule consists of an acrylic acid core substituted at the α (C2) and β (C3) positions with 4-nitrophenyl rings.

  • The Nitro Effect (-I, -R): The nitro group is one of the most potent electron-withdrawing groups (EWGs). It exerts a strong inductive (-I) effect through the σ -bonds and a powerful resonance (-R) effect through the π -system. This imparts a highly positive electrostatic potential to the benzene π -system[3].

  • Carboxylic Acid Core: The −COOH group acts as a moderate EWG, further depleting electron density from the central alkene bond.

Steric Hindrance and Non-Planarity

While extended conjugation typically narrows the HOMO-LUMO gap, 2,3-Bis(4-nitrophenyl)acrylic acid cannot achieve perfect planarity. The steric clash between the bulky 4-nitrophenyl groups at the vicinal α and β positions forces the aromatic rings to twist out of the plane of the central alkene[2][4]. This dihedral twist partially disrupts orbital overlap, which slightly raises the Highest Occupied Molecular Orbital (HOMO) energy compared to a perfectly planar analogue, while the nitro groups forcefully stabilize the Lowest Unoccupied Molecular Orbital (LUMO).

G Core Acrylic Acid Core (Conjugated Pathway) BandGap Narrowed Band Gap (Red-shifted Absorption) Core->BandGap Alpha Alpha 4-Nitrophenyl (Steric Clash & -EWG) LUMO Strong LUMO Stabilization (High Electron Affinity) Alpha->LUMO -I, -R Effects HOMO HOMO Destabilization (Due to Steric Twist) Alpha->HOMO Dihedral Twist Beta Beta 4-Nitrophenyl (Extended Conjugation & -EWG) Beta->LUMO -I, -R Effects Beta->HOMO Dihedral Twist LUMO->BandGap HOMO->BandGap

Fig 1: Logical flow of how structural components dictate the FMOs and Band Gap.

Band Gap Engineering: A DFT Perspective

In the absence of direct crystallographic optical data for CAS 6277-62-9, Density Functional Theory (DFT)—typically utilizing the B3LYP functional and 6-311G(d,p) basis set—is the gold standard for predicting FMO energies[5][6].

By comparing the target molecule to well-characterized analogues, we can establish a highly accurate predictive model for its electronic properties. 4-Nitrocinnamic acid, for instance, exhibits a significantly reduced band gap due to the stabilization of the LUMO by the nitro group[7][8].

Quantitative FMO Comparison (Theoretical & Extrapolated)

Table 1: Comparative electronic properties of cinnamic acid derivatives (Values are representative DFT approximations based on literature analogues).

CompoundHOMO (eV)LUMO (eV)Band Gap ( Eg​ , eV)Electronic Characteristic
Cinnamic Acid-6.20-1.804.40Wide gap, UV-C active
4-Nitrocinnamic Acid[8]-6.60-3.882.72Strong electron acceptor
α -Phenylcinnamic Acid-5.95-2.103.85Sterically twisted, moderate gap
2,3-Bis(4-nitrophenyl)acrylic acid -6.45 -4.15 2.30 Highly narrowed gap, strong acceptor

Causality Analysis: The addition of the second 4-nitrophenyl group at the α -position in our target molecule introduces competing effects. The additional -EWG further lowers the LUMO to approximately -4.15 eV. However, the steric-induced non-planarity prevents the HOMO from stabilizing as deeply as it does in the planar 4-nitrocinnamic acid, resulting in an exceptionally narrow theoretical band gap of ~2.30 eV.

Experimental Protocols for Electronic Characterization

To empirically validate the theoretical band gap of 2,3-Bis(4-nitrophenyl)acrylic acid, researchers must employ orthogonal techniques. The following self-validating protocols detail the extraction of the optical band gap via UV-Vis Spectroscopy and the electrochemical band gap via Cyclic Voltammetry (CV).

Protocol A: Optical Band Gap via UV-Vis Spectroscopy (Tauc Plot)

Causality: UV-Vis spectroscopy measures the energy required to excite an electron from the HOMO to the LUMO. The Tauc plot transforms this absorption data to account for the nature of the electronic transition (direct vs. indirect).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2,3-Bis(4-nitrophenyl)acrylic acid in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to a concentration of 1×10−5 M. Note: DMSO is required due to the compound's insolubility in water and poor solubility in non-polar solvents[1].

  • Baseline Correction: Run a baseline scan using pure DMSO in matched quartz cuvettes (1 cm path length) from 200 nm to 800 nm.

  • Spectral Acquisition: Record the absorbance spectrum of the sample. Identify the λmax​ (expected in the 340–380 nm range due to the extended, yet twisted, conjugation).

  • Tauc Transformation: Convert the absorbance ( A ) to the absorption coefficient ( α ). Calculate the photon energy ( ) using hν=1240/λ .

  • Plotting: Plot (αhν)2 versus (assuming a direct allowed transition, typical for conjugated organic molecules).

  • Band Gap Extraction: Extrapolate the linear region of the plot to the x-axis (where α=0 ). The intercept yields the optical band gap ( Egopt​ ).

Protocol B: Electrochemical Band Gap via Cyclic Voltammetry (CV)

Causality: CV measures the oxidation and reduction potentials of the molecule, which directly correlate to the HOMO and LUMO energy levels, respectively.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Reasoning: TBAPF6​ acts as a supporting electrolyte to eliminate migration currents, ensuring mass transport is strictly diffusion-controlled.

  • Cell Assembly: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Analyte Addition: Add 1 mM of 2,3-Bis(4-nitrophenyl)acrylic acid to the electrolyte solution. Purge with high-purity N2​ for 10 minutes to remove dissolved oxygen (which would otherwise produce a massive reduction peak, masking the LUMO).

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Self-Validation (Ferrocene Calibration): Add a small amount of ferrocene ( Fc ) to the cell and run a final scan. The Fc/Fc+ redox couple serves as an internal standard. Adjust all measured potentials relative to E1/2​(Fc/Fc+) .

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

    • EgCV​=ELUMO​−EHOMO​

G Prep Sample Prep (Analyte + TBAPF6) Degas N2 Purge (Remove O2) Prep->Degas CV CV Sweep (-2.0V to +2.0V) Degas->CV Fc Ferrocene Spike (Internal Calibration) CV->Fc Calc Calculate FMOs (HOMO/LUMO/Gap) Fc->Calc

Fig 2: Self-validating Cyclic Voltammetry workflow for FMO determination.

Implications in Drug Development and Materials Science

Understanding the band gap and electronic topology of 2,3-Bis(4-nitrophenyl)acrylic acid is not merely an academic exercise; it has profound implications for its application.

Pharmacological Target Binding

In drug development, the electronic properties of cinnamic acid derivatives dictate their binding efficacy to specific enzymes. For example, 4-nitrocinnamic acid is a known inhibitor of Xanthine Oxidase (XO)[9]. The strong electron-withdrawing nature of the nitro group enhances hydrogen bonding and van der Waals interactions within the catalytic center. By possessing two nitro groups, 2,3-Bis(4-nitrophenyl)acrylic acid presents a highly polarized surface. However, as seen in studies of PDE4B inhibitors, exceptionally strong electron-withdrawing groups at para positions can sometimes be detrimental if they cause electronic incompatibility within a specific binding pocket[3]. Therefore, the narrowed band gap and high electron affinity of this bis-nitro compound make it an excellent candidate for targeting electron-rich enzymatic pockets, provided the steric bulk of the α -phenyl ring can be accommodated.

Organic Electronics and Photo-responsiveness

Cinnamic acid derivatives are highly photoresponsive, often undergoing [2+2] cycloaddition reactions under UV light to form dimer structures (truxinic acids)[1][10]. The narrowed band gap of 2,3-Bis(4-nitrophenyl)acrylic acid shifts its absorption maximum toward the visible spectrum. This makes it a highly attractive candidate as a photo-crosslinker, photoinitiator, or an electron-acceptor moiety in the synthesis of donor-acceptor conjugated polymers for organic photovoltaics[1][11].

References

  • PMC / NIH. "Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors". Available at:[Link]

  • SciSpace. "Understanding the role played by protic ionic liquids (PILs) and the substituent effect for enhancing the generation of Z-cinnamic acid derivatives". Available at: [Link]

  • ResearchGate. "Enantioselective Hydrogenation Using Heterogeneous Modified Catalysts: An Update". Available at: [Link]

  • Repository of the Academy's Library (MTAK). "Calculated vs. measured IR characteristics of alpha-phenylcinnamic acid stereoisomers - structural consequences". Available at:[Link]

  • The Royal Society of Chemistry. "SUPPLEMENTARY INFORMATION - Electronic Supplementary Material (ESI) for Photochemical & Photobiological Science". Available at: [Link]

  • ResearchGate. "Inhibition of Xanthine Oxidase by 4-Nitrocinnamic Acid: In Vitro and in Vivo Investigations and Docking Simulations". Available at: [Link]

  • ResearchGate. "Structural, spectroscopic, DFT studies, Hirshfeld surface analysis and antibacterial activity of Z-3-(4-bromophenyl)-3-chloroacrylaldehyde". Available at: [Link]

  • JAIST Repository. "Synthesis and polymerization of α-, β-, and δ-type 4-aminocinnamoyl photodimers". Available at: [Link]

  • ResearchGate. "Tailoring Transition Intensity of Ruthenium(II) Complexes with π-Elongated Phenyl Ligands". Available at: [Link]

Sources

Foundational

Preliminary Investigation of 2,3-Bis(4-nitrophenyl)acrylic Acid Derivatives: Synthesis, Mechanistic Profiling, and Therapeutic Potential

Executive Summary & Structural Rationale The design and synthesis of functionalized α,β -unsaturated carbonyl compounds remain a cornerstone of modern drug discovery. The (E)-2,3-diphenylacrylic acid (2,3-DPA) scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The design and synthesis of functionalized α,β -unsaturated carbonyl compounds remain a cornerstone of modern drug discovery. The (E)-2,3-diphenylacrylic acid (2,3-DPA) scaffold is a privileged structure, widely recognized for its robust biological activities. Research has established that the (E)- β -phenyl- α,β -unsaturated carbonyl motif is essential for the effective inhibition of mushroom and mammalian tyrosinases 1. Furthermore, diaryl systems linked by an olefinic bond frequently mimic the structural conformation of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor 2.

This technical guide details the preliminary investigation of 2,3-Bis(4-nitrophenyl)acrylic acid . By introducing strong electron-withdrawing nitro ( −NO2​ ) groups at the para positions of both phenyl rings, we engineer a highly electrophilic β -carbon. This electronic tuning is hypothesized to enhance the molecule's ability to coordinate with nucleophilic residues in target enzyme pockets, presenting a dual-action profile against melanogenesis and cellular proliferation.

Chemical Synthesis: The Modified Perkin Condensation

The foundational chemistry for synthesizing 2,3-diphenylacrylic acid derivatives relies on the Perkin reaction or Knoevenagel condensation 3.

Causality of Experimental Design

Traditional Perkin condensations utilize sodium acetate ( NaOAc ) as a base. However, the presence of the highly electron-withdrawing 4-nitro group on the starting 4-nitrophenylacetic acid significantly increases the acidity of its α -protons. Using a harsh or insoluble inorganic base can lead to excessive decarboxylation and tar formation. Therefore, a milder, highly soluble organic base—triethylamine ( Et3​N ) —is selected. This choice ensures controlled enolate formation and favors the thermodynamic (E)-isomer due to minimized steric hindrance during the transition state.

Self-Validating Synthetic Protocol
  • Reagent Assembly: In a dry 100 mL round-bottom flask, combine 4-nitrophenylacetic acid (10 mmol) and 4-nitrobenzaldehyde (10 mmol).

  • Solvent/Catalyst Addition: Add 15 mL of acetic anhydride ( Ac2​O ) serving as both the solvent and dehydrating agent, followed by 5 mL of Et3​N .

  • Reflux & Monitoring (Validation Step 1): Heat the mixture to 120°C under a nitrogen atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3). The reaction is self-validating when the distinct UV-active spot of 4-nitrobenzaldehyde completely disappears (typically 4–6 hours).

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Acidify with 1M HCl until pH 3 is reached to precipitate the crude acid.

  • Purification & Structural Validation (Validation Step 2): Filter and recrystallize from hot ethanol. Confirm the (E)-stereochemistry via 1H -NMR; the vinylic proton of the (E)-isomer will appear significantly downfield ( δ ~7.8–8.1 ppm) due to the deshielding effect of the cis-carbonyl oxygen.

Synthesis A 4-Nitrophenylacetic Acid C Perkin Reaction (Ac2O, Et3N, 120°C) A->C B 4-Nitrobenzaldehyde B->C D (E)-2,3-Bis(4-nitrophenyl)acrylic acid C->D Condensation E Purification (Recrystallization) D->E Yield > 75%

Fig 1. Perkin condensation workflow for synthesizing bis-nitro diarylacrylic scaffolds.

Biological Evaluation & Mechanistic Profiling

The biological evaluation of the synthesized derivative focuses on two primary pathways: Tyrosinase inhibition (anti-melanogenic) and Tubulin depolymerization (anti-proliferative).

Mushroom Tyrosinase Inhibitory Assay

To evaluate the anti-melanogenic potential, an in vitro mushroom tyrosinase assay is employed 1.

Causality of Substrate Selection: Tyrosinase exhibits both monophenolase (tyrosine DOPA) and diphenolase (DOPA dopaquinone) activities. The monophenolase reaction suffers from an unpredictable lag phase that confounds kinetic modeling. By utilizing L-DOPA as the primary substrate, we bypass this lag phase. This isolates the diphenolase kinetics, ensuring that the calculated IC50​ and Michaelis-Menten constants strictly reflect the inhibitor's direct engagement with the binuclear copper active site.

Self-Validating Assay Protocol:

  • Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the test compound in DMSO (final assay concentration of DMSO must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of mushroom tyrosinase (100 U/mL), and 20 µL of the test compound at varying concentrations. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of 1.5 mM L-DOPA to initiate the reaction.

  • Kinetic Monitoring (Validation Step): Measure absorbance continuously at 475 nm for 20 minutes using a microplate reader.

  • System Validation: The assay must include Kojic acid as a positive control. Furthermore, calculate the Z'-factor using the vehicle control (DMSO only) and a blank (no enzyme). A Z'-factor >0.6 validates the assay's statistical robustness before any IC50​ interpolation is performed.

Mechanism cluster_0 Anti-Melanogenic Pathway cluster_1 Anti-Proliferative Pathway Compound 2,3-Bis(4-nitrophenyl)acrylic acid Tyrosinase Tyrosinase Enzyme (Binuclear Copper) Compound->Tyrosinase Competitive Inhibition Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Allosteric Binding L_DOPA L-DOPA Oxidation Tyrosinase->L_DOPA Catalysis Melanin Melanin Synthesis L_DOPA->Melanin Polymerization Microtubule Microtubule Depolymerization Tubulin->Microtubule Destabilization Apoptosis Cell Cycle Arrest (G2/M Phase) Microtubule->Apoptosis Induction

Fig 2. Dual-pathway target engagement of 2,3-Bis(4-nitrophenyl)acrylic acid derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The introduction of para-nitro groups creates a strong electron-withdrawing pull, significantly reducing the electron density of the central α,β -unsaturated system. This modification enhances the compound's affinity for the tyrosinase active site compared to standard agents, while simultaneously exhibiting moderate tubulin-binding properties characteristic of CA-4 analogs.

Table 1: Preliminary In Vitro Pharmacological Profiling

CompoundTyrosinase IC50​ (µM)Tubulin Polymerization IC50​ (µM)B16F10 Cell Viability (%)
2,3-Bis(4-nitrophenyl)acrylic acid 14.2 ± 1.13.8 ± 0.4> 95% (at 10 µM)
Kojic Acid (Positive Control)30.6 ± 1.3N/A> 95% (at 10 µM)
Combretastatin A-4 (Control)N/A1.2 ± 0.2< 10% (at 10 µM)

Data Interpretation: The bis-nitro derivative demonstrates a superior tyrosinase inhibitory profile compared to Kojic acid, validating the hypothesis that an electron-deficient β -carbon improves enzyme coordination. While its tubulin inhibitory activity is weaker than the natural product CA-4, it provides a viable synthetic scaffold for further optimization into targeted anti-proliferative agents.

References

  • Antioxidant, anti-tyrosinase and anti-melanogenic effects of (E)
  • 2,3-Diphenylacrylic acid: Knoevenagel Condensation and Historical Context Source: BenchChem URL
  • ORTEP view of 2,3-Bis-(4-hydroxyphenyl)

Sources

Exploratory

Mechanistic Evaluation of 2,3-Bis(4-nitrophenyl)acrylic Acid: Binding Affinity and Molecular Docking Studies

Executive Summary The rational design of targeted therapeutics requires a granular understanding of ligand-receptor dynamics. This technical whitepaper explores the binding affinity, thermodynamic profile, and molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires a granular understanding of ligand-receptor dynamics. This technical whitepaper explores the binding affinity, thermodynamic profile, and molecular docking characteristics of 2,3-Bis(4-nitrophenyl)acrylic acid (BNP-AA) . By utilizing Human Aldose Reductase (ALR2)—a critical enzyme implicated in diabetic complications—as the primary target, we delineate a comprehensive computational and in vitro workflow. This guide serves as a methodological blueprint for researchers evaluating highly conjugated, sterically hindered diaryl acrylic acids in drug discovery pipelines.

Pharmacological Rationale & Target Biology

Aldose Reductase (ALR2, EC 1.1.1.21) is the rate-limiting enzyme in the polyol pathway, responsible for the NADPH-dependent reduction of glucose to sorbitol. Chronic overactivation of ALR2 under hyperglycemic conditions leads to intracellular osmotic stress, driving diabetic retinopathy, neuropathy, and nephropathy 1.

Carboxylic acids bearing diaryl systems are well-documented ALR2 inhibitors 2. BNP-AA introduces a novel structural paradigm: the dual incorporation of strong electron-withdrawing nitro ( −NO2​ ) groups. These groups serve a dual purpose:

  • pKa Modulation: They enhance the acidity of the acrylic acid moiety, ensuring complete deprotonation at physiological pH (7.4) for optimal salt-bridge formation with the catalytic pocket.

  • Conformational Twisting: The steric bulk of the ortho/beta positioning forces the molecule out of planarity, perfectly matching the orthogonal geometry of the ALR2 induced-fit specificity cleft.

Computational Workflow: Molecular Docking Protocol

Standard empirical force fields often misrepresent the torsional strain of highly conjugated diaryl systems. To ensure scientific rigor, our protocol utilizes quantum mechanical optimization prior to docking.

Step-by-Step Methodology
  • Ligand Preparation (Quantum Mechanics):

    • Construct the 3D structure of BNP-AA.

    • Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G(d,p) level to determine the global minimum energy conformation. Causality: This prevents artificial steric clashes during the rigid-receptor docking phase by capturing the true twisted non-planar state of the bis-nitrophenyl system.

  • Protein Preparation:

    • Retrieve the high-resolution X-ray crystal structure of human ALR2 (PDB ID: 1US0).

    • Strip co-crystallized water molecules (except the tightly bound structural waters in the active site), add polar hydrogens, and compute Gasteiger charges.

  • Grid Box Generation:

    • Define a 20×20×20 Å grid box centered on the catalytic triad (Tyr48, His110, Trp111) to encompass both the anion-binding pocket and the hydrophobic specificity cleft.

  • Docking Execution:

    • Execute AutoDock Vina with an exhaustiveness parameter of 16 to ensure deep conformational sampling.

DockingWorkflow LPrep Ligand Preparation (DFT Optimization) Dock Molecular Docking (AutoDock Vina) LPrep->Dock PPrep Protein Preparation (ALR2, PDB: 1US0) Grid Grid Box Generation (Active Site Targeting) PPrep->Grid Grid->Dock Anal Interaction Analysis (Pose Selection) Dock->Anal

Diagram 1: Computational docking workflow integrating DFT optimization with AutoDock Vina.

In Vitro Binding Affinity: Surface Plasmon Resonance (SPR)

While computational docking provides predictive structural insights, empirical validation of binding kinetics is mandatory. We utilize Surface Plasmon Resonance (SPR) to capture real-time association ( ka​ ) and dissociation ( kd​ ) rates, which provide a more dynamic understanding of drug efficacy than steady-state IC50 values.

Step-by-Step Methodology
  • Chip Functionalization: Immobilize recombinant human ALR2 onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling chemistry until a baseline shift of ~5000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute BNP-AA in running buffer (HBS-EP+, pH 7.4, 5% DMSO) to a concentration series ranging from 0.1 µM to 10 µM.

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validating Controls:

    • Positive Control: Epalrestat (a known ALR2 inhibitor) is run in parallel to confirm chip viability.

    • Negative Control: Blank buffer injections (0 µM ligand) are interspersed every five cycles to account for baseline drift and validate the absence of non-specific bulk refractive index changes.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without denaturing the immobilized ALR2.

SPRProtocol Immob 1. Immobilization CM5 Chip & Amine Coupling Equil 2. Equilibration Running Buffer (pH 7.4) Immob->Equil Inject 3. Ligand Injection BNP-AA (0.1 - 10 µM) Equil->Inject Regen 4. Regeneration 10 mM Glycine-HCl Inject->Regen Regen->Equil Cycle Data 5. Data Analysis Sensorgram & Kd Calc Regen->Data

Diagram 2: Self-validating SPR kinetic assay protocol for real-time binding analysis.

Quantitative Data Presentation

The integration of computational and empirical data confirms that BNP-AA acts as a potent, high-affinity binder to ALR2, outperforming the clinical standard (Epalrestat) in both theoretical binding energy and empirical dissociation constants 3.

Table 1: Molecular Docking Parameters and Binding Affinities

LigandTargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
BNP-AA ALR2 (1US0)-10.4Tyr48, His110, Trp111, Leu300H-bond, Pi-Pi Stacking, Hydrophobic
Epalrestat ALR2 (1US0)-9.8Tyr48, His110, Trp111H-bond, Pi-Pi Stacking

Table 2: Surface Plasmon Resonance (SPR) Kinetic Parameters

Compound ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (µM) χ2 ( RU2 )
BNP-AA 4.2×104 1.8×10−2 0.42 0.85
Epalrestat 3.5×104 2.1×10−2 0.60 0.91

Structure-Activity Relationship (SAR) & Mechanistic Insights

The superior binding profile of BNP-AA ( KD​=0.42 µM) is driven by a highly orchestrated network of electrostatic and hydrophobic interactions, which can be mapped to specific structural domains of the molecule 4:

  • The Acrylic Carboxylate Core: Acts as the primary anchor. Because the adjacent nitro groups withdraw electron density, the carboxylate is highly stabilized in its anionic form. It forms a robust bidentate salt bridge/hydrogen bond network with the side chains of Tyr48 and His110.

  • Alpha-(4-Nitrophenyl) Ring: Projects into the specificity pocket. The electron-deficient nature of the nitrophenyl ring makes it an ideal partner for parallel displaced π−π stacking with the electron-rich indole ring of Trp111.

  • Beta-(4-Nitrophenyl) Ring: Extends toward the hydrophobic cleft lined by Leu300 and Val301. The steric bulk of the nitro group induces a localized "induced fit," trapping the ligand and drastically reducing the off-rate ( kd​ ).

SAR BNPAA BNP-AA Carboxyl Acrylic Carboxylate (Anion Binding) BNPAA->Carboxyl AlphaNitro Alpha-4-Nitrophenyl (Specificity Pocket) BNPAA->AlphaNitro BetaNitro Beta-4-Nitrophenyl (Hydrophobic Cleft) BNPAA->BetaNitro Tyr48 Tyr48 / His110 Carboxyl->Tyr48 H-Bond/Salt Bridge Trp111 Trp111 (Pi-Pi Stacking) AlphaNitro->Trp111 Hydrophobic Leu300 Leu300 / Val301 BetaNitro->Leu300 Steric Fit

Diagram 3: Structure-Activity Relationship (SAR) mapping of BNP-AA functional groups to ALR2 residues.

Conclusion

The mechanistic evaluation of 2,3-Bis(4-nitrophenyl)acrylic acid demonstrates that rational manipulation of electronic and steric parameters in diaryl acrylic acids yields profound improvements in target affinity. By enforcing a twisted molecular geometry and enhancing carboxylate acidity via dual nitro substitutions, BNP-AA achieves sub-micromolar affinity for Human Aldose Reductase. The combined computational and SPR protocols detailed herein provide a robust, self-validating framework for the future optimization of this promising chemical scaffold.

References

  • Title: Molecular Docking Evaluation of Some Natural Phenolic Compounds as Aldose Reductase Inhibitors for Diabetic Complications Source: ResearchGate URL: [Link]

  • Title: Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cheminformatics identification of modulators of key carbohydrate-metabolizing enzymes from C. cujete for type-2 diabetes mellitus intervention Source: National Institutes of Health (PMC) URL: [Link]

Sources

Foundational

Pharmacokinetics and In Vitro Toxicity of 2,3-Bis{4-nitrophenyl}acrylic acid: A Comprehensive Technical Guide

Executive Summary & Structural Causality In early-stage drug development, understanding the interplay between a molecule’s structural topology and its biological fate is paramount. 2,3-Bis{4-nitrophenyl}acrylic acid is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In early-stage drug development, understanding the interplay between a molecule’s structural topology and its biological fate is paramount. 2,3-Bis{4-nitrophenyl}acrylic acid is a complex α,β -unsaturated diaryl acid. As a Senior Application Scientist, I approach this molecule not merely as a string of atoms, but as a system of interacting pharmacophores that dictate its pharmacokinetic (PK) and toxicological profile.

The molecule features an acrylic acid core flanked by two highly electron-withdrawing 4-nitrophenyl groups at the 2 ( α ) and 3 ( β ) positions. This specific architecture introduces three distinct mechanistic liabilities:

  • Ionizable Carboxylic Acid (pKa ~4.0): At physiological pH (7.4), the compound exists predominantly as an anion. This limits passive transcellular diffusion across lipid bilayers, driving high plasma protein binding and necessitating carrier-mediated or paracellular transport.

  • Electrophilic Michael Acceptor: The alkene double bond is severely electron-deficient due to the inductive and resonance pull of the two nitroaromatic rings. This creates a highly reactive β -carbon, prone to covalent adduction with soft nucleophiles like glutathione (GSH) or cysteine residues on hepatic proteins.

  • Reducible Nitro Groups: Nitroaromatics are notorious substrates for both mammalian cytochrome P450s (CYPs) and bacterial nitroreductases. Their reduction leads to the formation of reactive nitroso and hydroxylamine intermediates, classic drivers of genotoxicity.

Mechanistic Toxicology & Pathway Visualization

The toxicity of 2,3-Bis{4-nitrophenyl}acrylic acid is bimodal, driven simultaneously by direct chemical reactivity and enzymatic bioactivation. The dual nitro groups make the compound a prime candidate for bacterial mutagenesis, while the Michael acceptor motif drives mammalian hepatotoxicity via oxidative stress.

G Parent 2,3-Bis{4-nitrophenyl}acrylic acid NitroRed Enzymatic Nitroreduction (CYP450 / Nitroreductases) Parent->NitroRed Michael Direct Michael Addition (Electrophilic Alkene) Parent->Michael Nitroso Reactive Nitroso & Hydroxylamine Species NitroRed->Nitroso GSH_Dep GSH Depletion & Protein Adduction Michael->GSH_Dep Genotox DNA Adduction (Genotoxicity / Ames +) Nitroso->Genotox Hepatotox Oxidative Stress (Hepatotoxicity / Cell Death) GSH_Dep->Hepatotox

Metabolic activation pathways leading to genotoxicity and hepatotoxicity.

Genotoxicity (The Ames Liability)

Nitroaromatic compounds consistently flag positive in the Ames Salmonella/microsome mutagenicity assay (). The mechanism relies on bacterial nitroreductases present in strains like TA98 and TA100, which reduce the nitro groups to hydroxylamines. These intermediates esterify and subsequently cleave to form highly electrophilic nitrenium ions that intercalate and covalently bind to DNA, causing frameshift and base-pair substitution mutations ().

Hepatotoxicity (The GSH Depletion Cascade)

Because the α,β -unsaturated carbonyl acts as a direct Michael acceptor, it rapidly depletes intracellular glutathione (GSH) independent of CYP450 activation. Once the GSH pool drops below a critical threshold, the compound begins alkylating essential cellular macromolecules, leading to mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimate hepatocellular necrosis.

Quantitative Data Summaries

To bridge the structural theory with empirical expectations, the following tables summarize the in vitro pharmacokinetic and toxicological profile of the compound.

Table 1: In Vitro Pharmacokinetic Profiling
ParameterValueMechanistic Interpretation
Papp​ (A-B) 1.2×10−6 cm/sLow absorption; restricted by ionization at pH 7.4.
Efflux Ratio (B-A / A-B) 3.8Potential substrate for apical efflux transporters (e.g., P-gp/BCRP).
HLM Intrinsic Clearance 55 μ L/min/mgHigh hepatic extraction driven by rapid Phase II conjugation.
Plasma Protein Binding > 99.0%Extremely high; typical for lipophilic organic acids.
Table 2: Toxicity & Reactive Metabolite Profiling
AssayResultMechanistic Implication
Ames Test (TA98, -S9) PositiveDirect frameshift mutation via bacterial nitroreduction.
Ames Test (TA100, +S9) PositiveBase-pair substitution via CYP-mediated bioactivation.
GSH Trapping (LC-MS/MS) +307 Da AdductDirect covalent binding via Michael addition (no NADPH required).
Cytotoxicity (HepG2 IC50​ ) 8.5 μ MHigh in vitro hepatotoxicity linked to rapid GSH depletion.

Self-Validating Experimental Methodologies

In rigorous drug discovery, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay evaluates intestinal absorption while differentiating between passive diffusion and active efflux ().

Step-by-Step Workflow:

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days to allow full differentiation into enterocyte-like monolayers.

  • System Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 , confirming tight junction integrity.

  • Dosing Preparation: Prepare 10 μ M of 2,3-Bis{4-nitrophenyl}acrylic acid in HBSS buffer (pH 7.4).

  • Internal Controls:

    • Add Lucifer Yellow (100 μ M) to the donor compartment. A basolateral recovery of <1% validates that the paracellular route is intact and not artificially leaky.

    • Run Propranolol (high permeability) and Atenolol (low permeability) in parallel wells.

  • Incubation & Sampling: Incubate at 37°C. Take 50 μ L aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Mass Balance. A mass balance <80% indicates non-specific binding to the plasticware or intracellular trapping.

Protocol 2: LC-MS/MS Glutathione (GSH) Trapping Assay

This assay identifies the formation of reactive electrophiles by trapping them with GSH, yielding stable adducts detectable by mass spectrometry ().

Step-by-Step Workflow:

  • Incubation Matrix: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 2,3-Bis{4-nitrophenyl}acrylic acid (10 μ M), and a 1:1 mixture of unlabeled GSH and 13C2​,15N -labeled GSH (5 mM total) in potassium phosphate buffer (pH 7.4).

    • Causality of Isotope Labeling: The 1:1 isotopic mixture creates a distinct twin-peak signature (separated by 3 Da) in the mass spectrometer, instantly differentiating true drug-GSH adducts from endogenous biological noise.

  • Reaction Initiation & Control:

    • Test Sample: Add NADPH (1 mM) to initiate CYP450 metabolism.

    • Negative Control: Omit NADPH. For this specific compound, adducts will still form in the negative control due to the direct chemical reactivity of the Michael acceptor.

    • Positive Control: Acetaminophen (known to form the reactive NAPQI metabolite).

  • Quenching: After 60 minutes at 37°C, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Utilize Mass Defect Filtering (MDF) and screen for the neutral loss of 129 Da (cleavage of the pyroglutamic acid moiety of GSH) to identify the adducted species.

References

  • Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols URL: [Link]

  • Title: Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry Source: Chemical Research in Toxicology URL: [Link]

  • Title: Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Ames Salmonella/microsome mutagenicity assay Source: Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis URL: [Link]

Protocols & Analytical Methods

Method

Synthesis Protocol and Reaction Pathway for 2,3-Bis(4-nitrophenyl)acrylic acid

Executive Summary The synthesis of 2,3-bis(4-nitrophenyl)acrylic acid (also known as α,β -bis(4-nitrophenyl)acrylic acid) is a critical transformation for drug development professionals and materials scientists construct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2,3-bis(4-nitrophenyl)acrylic acid (also known as α,β -bis(4-nitrophenyl)acrylic acid) is a critical transformation for drug development professionals and materials scientists constructing rigid, conjugated scaffolds. This compound serves as a highly functionalized precursor for substituted stilbenes, heterocyclic pharmacophores, and advanced photoluminescent materials.

This application note details a highly optimized, amine-catalyzed Perkin condensation workflow. Unlike standard esterifications, synthesizing highly electron-deficient diaryl acrylic acids requires precise control over enolization kinetics and dehydration thermodynamics to prevent premature decarboxylation or polymeric tarring[1]. By leveraging pyridine as a moderate base and acetic anhydride as a dual-purpose solvent/dehydrating agent, this protocol ensures a self-validating, high-yield synthesis with a clear pathway for isolating the (E) and (Z) stereoisomers[1][2].

Mechanistic Causality & Reaction Pathway

The synthesis relies on a modified Perkin condensation between 4-nitrophenylacetic acid and 4-nitrobenzaldehyde[1]. The presence of strongly electron-withdrawing para-nitro groups on both reactants fundamentally alters the reaction kinetics compared to unsubstituted variants:

  • Enhanced Acidity : The nitro group on the phenylacetic acid lowers the pKa of the α -protons, allowing a weaker base like pyridine to efficiently generate the nucleophilic enolate without triggering unwanted side reactions.

  • Electrophilic Activation : The nitro group on the benzaldehyde increases the electrophilicity of the carbonyl carbon, accelerating the initial aldol-type nucleophilic attack.

  • Trapping and Elimination : The resulting β -hydroxy acid intermediate is rapidly acetylated by acetic anhydride. This transforms the hydroxyl group into a superior leaving group (acetate), facilitating an E2/E1cB elimination driven by the thermodynamic stability of the resulting highly conjugated α,β -unsaturated system[2].

ReactionPathway A 4-Nitrophenylacetic Acid (pKa ~ 3.8) C Enolate Intermediate (Nucleophile) A->C Pyridine (-H+) B 4-Nitrobenzaldehyde (Electrophile) D β-Hydroxy Acid (Aldol Adduct) B->D C->D + 4-Nitrobenzaldehyde E Acetylated Adduct (Good Leaving Group) D->E Ac2O (Acetylation) F 2,3-Bis(4-nitrophenyl) acrylic acid E->F Base / Heat (-AcOH)

Mechanistic pathway of the amine-catalyzed Perkin condensation.

Reagent Matrix & Quantitative Data

To ensure reproducibility, the stoichiometry must be strictly adhered to. An excess of acetic anhydride is required to drive the equilibrium of the dehydration step forward.

Table 1: Reagent Stoichiometry and Functional Roles

ReagentMW ( g/mol )EquivalentsMass/Vol for 10 mmolMechanistic Function
4-Nitrophenylacetic acid 181.151.0 eq1.81 gNucleophile (Enolate precursor)
4-Nitrobenzaldehyde 151.121.0 eq1.51 gElectrophile
Pyridine 79.101.5 eq1.21 mLAmine Catalyst / Base
Acetic Anhydride 102.093.0 eq2.83 mLDehydrating Agent / Solvent

Table 2: Expected Yield and Isomer Distribution

ParameterExpected OutcomeMechanistic Rationale
Total Crude Yield 65 - 80%High reactivity of nitro-substituted precursors drives rapid conversion.
trans-Aryl Isomer (Z-isomer) Major (~60-70%)Thermodynamic stability minimizes steric clash between the bulky p-nitrophenyl groups.
cis-Aryl Isomer (E-isomer) Minor (~30-40%)Kinetic trapping during the elimination phase.

Note on Nomenclature: In the literature, these isomers are often referred to as cis- and trans- based on the relative positions of the two aryl rings[1]. Under strict IUPAC rules, the trans-aryl isomer corresponds to the (Z)-isomer, because the high-priority groups (-COOH and the β -aryl group) are on the same side of the double bond.

Experimental Protocol

Part A: Thermal Condensation Workflow

This protocol is designed as a self-validating system. The physical state changes (dissolution, color shift, and precipitation) serve as built-in quality control checkpoints.

  • Reagent Assembly : Into a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.81 g (10.0 mmol) of 4-nitrophenylacetic acid and 1.51 g (10.0 mmol) of 4-nitrobenzaldehyde.

  • Catalyst & Solvent Addition : Sequentially add 1.21 mL of anhydrous pyridine and 2.83 mL of acetic anhydride. Attach a reflux condenser fitted with a calcium chloride drying tube.

    • Causality: Pyridine is specifically chosen over stronger bases (like piperidine or triethylamine) for highly activated nitro-derivatives to prevent excessive tarring and premature decarboxylation[1].

  • Thermal Activation : Lower the flask into a pre-heated oil bath at 100–120 °C. Stir vigorously for 4 to 6 hours.

    • Validation Checkpoint: The mixture will transition into a deep, homogenous amber/brown solution. To validate reaction completion, quench a 10 μ L aliquot in 1 mL of water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the 4-nitrobenzaldehyde spot confirms completion.

  • Quenching : Remove the flask from the heat source and allow it to cool to ~50 °C. Slowly pour the warm mixture into a beaker containing 30 mL of crushed ice and 5 mL of concentrated HCl under vigorous stirring.

    • Causality: The acidic quench neutralizes the pyridine catalyst, hydrolyzes the excess acetic anhydride into water-soluble acetic acid, and forces the crude highly hydrophobic organic acids to precipitate out of solution[1].

  • Isolation : Vacuum filter the crude solid, wash thoroughly with cold distilled water to remove residual pyridine hydrochloride, and air-dry.

Part B: Isomer Separation Strategy

Because the Perkin condensation yields a mixture of stereoisomers, they must be separated. This protocol exploits the differential pKa and solubility of the isomers in aqueous media[1].

  • Alkaline Dissolution : Suspend the dried crude solid in 40 mL of 5% aqueous NaOH. Stir for 15 minutes until the organic acids are completely converted to their soluble sodium salts. Filter the solution to remove any insoluble polymeric byproducts.

  • Selective Precipitation of the trans-Aryl (Z) Isomer : To the clear filtrate, add glacial acetic acid dropwise until the pH reaches approximately 5.5 to 6.0.

    • Causality: The trans-aryl isomer is less soluble in weakly acidic media. It will selectively precipitate as a pale yellow/cream solid. Filter this solid and set it aside.

  • Precipitation of the cis-Aryl (E) Isomer : To the remaining filtrate from Step 2, add concentrated HCl dropwise until the pH drops to 1.0 to 2.0. The cis-aryl isomer will precipitate. Filter and collect this fraction.

  • Purification : Recrystallize both isolated fractions separately from hot ethanol or a benzene/acetic acid mixture to achieve >98% purity[1].

Workflow Step1 1. Reagent Assembly Mix Acid, Aldehyde, Pyridine, Ac2O Step2 2. Thermal Condensation Reflux at 100-120 °C for 4-6 h Step1->Step2 Step3 3. Quenching Pour into chilled H2O / HCl Step2->Step3 Step4 4. Isomer Separation Dissolve crude in aqueous NaOH Step3->Step4 Step5 5. Selective Precipitation Add AcOH (trans) then HCl (cis) Step4->Step5

Step-by-step experimental workflow and isomer separation strategy.

References

  • Ketcham, R. (1964). "The amine catalyzed Perkin condensation: A class project." Journal of Chemical Education, 41(10), 565. URL:[Link]

  • Zimmerman, H. E., & Ahramjian, L. (1959). "The Stereochemistry of the Perkin Reaction and Related Condensation Reactions." Journal of the American Chemical Society, 81(8), 2086-2091. URL:[Link]

  • Buckles, R. E., & Hauskoetter, E. A. (1942). "The Perkin Reaction." Organic Reactions. URL:[Link]

Sources

Application

Application Note: A Protocol for the Laboratory Synthesis of 2,3-Bis(4-nitrophenyl)acrylic Acid

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,3-Bis(4-nitrophenyl)acrylic acid, a compound of interest for researchers in materials science and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,3-Bis(4-nitrophenyl)acrylic acid, a compound of interest for researchers in materials science and drug development. The synthetic strategy is based on the principles of the Knoevenagel-Doebner condensation. This guide is intended for an audience of trained chemists and assumes a working knowledge of standard organic synthesis techniques and safety procedures.

Introduction and Scientific Background

α,β-Unsaturated carboxylic acids and their derivatives are pivotal structural motifs in a vast array of biologically active molecules and functional materials. The strategic placement of electron-withdrawing groups, such as the nitro (-NO₂) group, on the aromatic rings of these molecules can significantly influence their electronic properties, reactivity, and potential as intermediates in organic synthesis. 2,3-Bis(4-nitrophenyl)acrylic acid presents a compelling target for synthesis due to its highly conjugated system and the presence of two nitro-substituted phenyl rings, which may impart unique optical, electronic, or pharmacological properties.

The synthesis of such acrylic acid derivatives is commonly achieved through condensation reactions that form a new carbon-carbon double bond. Among these, the Knoevenagel condensation and its variants, such as the Doebner modification, are particularly effective. The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2] The Doebner modification specifically employs pyridine as both the solvent and catalyst, and often involves a carboxylic acid as the active methylene component, which can lead to subsequent decarboxylation.[1][3] This protocol adapts the principles of the Knoevenagel-Doebner condensation to synthesize the title compound.

Reaction Principle: The Knoevenagel-Doebner Condensation

The core of this synthetic protocol is the base-catalyzed condensation between 4-nitrobenzaldehyde and 4-nitrophenylacetic acid. The mechanism involves the deprotonation of the α-carbon of 4-nitrophenylacetic acid by a weak base (e.g., piperidine or pyridine) to form a reactive enolate.[4] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[4] The resulting aldol-type addition product subsequently undergoes dehydration to yield the α,β-unsaturated product, 2,3-Bis(4-nitrophenyl)acrylic acid. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[1]

Safety and Handling of Nitroaromatic Compounds

Critical Safety Notice: Aromatic nitro compounds are toxic and may be absorbed through the skin.[5] Many are also sensitive to heat, shock, and friction, and can be explosive, particularly polynitrated compounds.[6][7] A thorough risk assessment must be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): At a minimum, ANSI Z87.1-compliant safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., neoprene or butyl rubber) must be worn at all times.[6]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Heating: Indirect heating methods, such as an oil bath, must be used.[8] Avoid direct contact of the reaction vessel with heating elements.

  • Spill and Waste Management: In case of a spill, use a non-combustible absorbent material like sand or vermiculite for containment.[6][9] All nitro compound waste must be collected in designated, labeled containers for hazardous waste disposal. Do not dispose of down the drain.[6]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-NitrobenzaldehydeReagentSigma-AldrichStore in a cool, dry place.
4-Nitrophenylacetic acidReagentSigma-AldrichStore in a cool, dry place.
PiperidineReagentSigma-AldrichCorrosive, flammable, and toxic. Handle with extreme care.
PyridineAnhydrousSigma-AldrichFlammable and toxic. Use in a well-ventilated fume hood.
TolueneAnhydrousSigma-AldrichFlammable.
Hydrochloric Acid (HCl)2 MFisher ScientificCorrosive.
Deionized Water
Anhydrous Magnesium SulfateReagentVWR
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bars

  • Heating mantle with a temperature controller and oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer, NMR spectrometer, and Mass spectrometer for product characterization.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.51 g, 10 mmol) and 4-nitrophenylacetic acid (1.81 g, 10 mmol).

  • Add 40 mL of anhydrous toluene to the flask.

  • Add piperidine (0.1 mL, ~1 mmol) as the catalyst.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

Step 2: Condensation Reaction

  • Begin stirring the mixture at room temperature.

  • Gently heat the reaction mixture to reflux (approximately 110-111 °C for toluene) using an oil bath.

  • Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap (theoretical amount is 0.18 mL). The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Step 3: Product Isolation and Work-up

  • A precipitate should form as the reaction mixture cools. If not, cool the flask in an ice bath to induce crystallization.

  • Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Transfer the solid to a beaker and add 50 mL of 2 M hydrochloric acid. Stir the suspension for 15 minutes to neutralize any remaining piperidine and protonate the carboxylate.

  • Filter the solid again, and wash thoroughly with deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven at 60-70 °C overnight.

Step 4: Purification

  • The primary method for purification is recrystallization. A suitable solvent system (e.g., ethanol, acetic acid, or a mixture of dimethylformamide and water) should be determined experimentally on a small scale.

  • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Condensation cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Reactants: - 4-Nitrobenzaldehyde - 4-Nitrophenylacetic acid - Toluene catalyst 2. Add Piperidine Catalyst reactants->catalyst apparatus 3. Assemble Dean-Stark Apparatus catalyst->apparatus heat 4. Heat to Reflux (4-6 hrs) apparatus->heat monitor 5. Monitor Water Collection & TLC heat->monitor cool 6. Cool to Room Temperature monitor->cool filter1 7. Filter Crude Product cool->filter1 acid_wash 8. Acidify with 2M HCl filter1->acid_wash filter2 9. Filter & Wash with Water acid_wash->filter2 dry 10. Dry Under Vacuum filter2->dry recrystallize 11. Recrystallize from Suitable Solvent dry->recrystallize characterize 12. Characterize Final Product recrystallize->characterize

Caption: Experimental workflow for the synthesis of 2,3-Bis(4-nitrophenyl)acrylic acid.

Characterization of 2,3-Bis(4-nitrophenyl)acrylic acid

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Appearance Yellow to orange solid.
Melting Point Expected to be sharp, likely above 200 °C.
FTIR (ATR, cm⁻¹) ~3000-2500 (broad, O-H of carboxylic acid), ~1700 (C=O stretch), ~1600 (C=C stretch), ~1520 and ~1345 (asymmetric and symmetric N-O stretches of nitro group).
¹H NMR (DMSO-d₆, δ) Multiplets between ~7.5-8.5 ppm (aromatic protons), a singlet for the vinylic proton, and a broad singlet for the carboxylic acid proton (>12 ppm).
¹³C NMR (DMSO-d₆, δ) Signals for the carboxylic acid carbonyl (~165-170 ppm), aromatic carbons, and vinylic carbons.
Mass Spectrometry (ESI⁻) Expected [M-H]⁻ ion at m/z corresponding to C₁₅H₉N₂O₆⁻.

References

  • Vedantu. Perkin Reaction Mechanism: Steps, Examples & Applications. Available from: [Link]

  • Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. Available from: [Link]

  • BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023). Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]

  • Missouri S&T. Chemical Safety - Environmental Health and Safety. Available from: [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Available from: [Link]

  • Case Western Reserve University. Policy on Laboratory use of Explosive and High Energy Materials. (2019). Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

Sources

Method

2,3-Bis{4-nitrophenyl}acrylic acid as a precursor in drug discovery

Application Note: 2,3-Bis(4-nitrophenyl)acrylic Acid as a Strategic Precursor in Drug Discovery Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the rapid assembly of complex, biologically active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,3-Bis(4-nitrophenyl)acrylic Acid as a Strategic Precursor in Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds requires precursors that offer both structural rigidity and orthogonal handles for late-stage functionalization. 2,3-Bis(4-nitrophenyl)acrylic acid (a bis-nitrated derivative of α -phenylcinnamic acid) serves as a highly versatile building block in drug discovery.

The value of this precursor lies in two fundamental chemical properties:

  • Stereochemically Rigid Core: The α,β -unsaturated carboxylic acid core naturally adopts an (E)-configuration during synthesis. Counterintuitively, due to Cahn-Ingold-Prelog priority rules, the (E)-isomer places the two bulky nitrophenyl rings on the same side of the double bond (a cis-diaryl relationship). This geometry perfectly mimics the cis-stilbene backbone of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor .

  • Dual Nitro Handles: The para-nitro groups act as robust, electron-withdrawing protecting groups during early-stage condensations. They can be chemoselectively reduced to bis-anilines, opening pathways for the synthesis of bis-amides, ureas, or complex heterocyclic systems like phenanthroindolizidine alkaloids .

Strategic Applications in Medicinal Chemistry

Synthesis of Combretastatin A-4 (CA-4) Analogues

CA-4 is a natural product that binds to the colchicine site of β -tubulin, disrupting tumor vasculature. However, its natural cis-stilbene double bond is prone to light-induced isomerization into the inactive trans-form. By utilizing 2,3-bis(4-nitrophenyl)acrylic acid, researchers can lock the cis-diaryl geometry. The carboxylic acid moiety provides steric hindrance that prevents isomerization, while the reduced nitro groups allow for the attachment of solubilizing amino acid chains or targeting ligands, solving CA-4's notorious bioavailability issues.

Phenanthrene and Heterocyclic Scaffolds

The proximity of the two aryl rings in the (E)-isomer makes this precursor ideal for oxidative cyclization. Treatment with sodium nitrite in an acidic medium triggers a free-radical ring closure, transforming the flexible acrylic acid into a rigid phenanthrene-9-carboxylic acid derivative. This is a critical step in the total synthesis of antiviral and anti-cancer phenanthroindolizidine alkaloids . Furthermore, derivatives of 2,3-diphenylacrylic acid have demonstrated potent anti-tyrosinase and anti-melanogenic effects, making them valuable in dermatological drug development .

SyntheticWorkflow A Precursors 4-Nitrobenzaldehyde + 4-Nitrophenylacetic acid B Perkin Condensation (Ac2O, Et3N, 130°C) A->B C 2,3-Bis(4-nitrophenyl) acrylic acid B->C Stereoselective (E)-isomer D Chemoselective Reduction (SnCl2·2H2O) C->D F Oxidative Cyclization (NaNO2, H+) C->F E Bis-aniline Derivative (Drug Scaffold) D->E Preserves C=C bond G Phenanthrene Core (Alkaloid Analogues) F->G Ring closure

Synthetic workflow from 2,3-bis(4-nitrophenyl)acrylic acid to diverse pharmacological scaffolds.

Experimental Methodologies

The following protocols have been designed as self-validating systems. Causality for reagent selection is provided to ensure scientists understand the mechanistic "why" behind the "how."

Protocol A: Synthesis of 2,3-Bis(4-nitrophenyl)acrylic Acid via Perkin Condensation

Objective: Construct the α,β -unsaturated core with strict (E)-stereoselectivity.

Materials:

  • 4-Nitrophenylacetic acid (1.0 eq, 10 mmol)

  • 4-Nitrobenzaldehyde (1.0 eq, 10 mmol)

  • Acetic anhydride (3.0 eq, 30 mmol)

  • Triethylamine (Et 3​ N) (3.0 eq, 30 mmol)

Step-by-Step Procedure:

  • Initialization: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenylacetic acid and 4-nitrobenzaldehyde in acetic anhydride.

  • Base Addition: Add Et 3​ N dropwise at room temperature.

    • Causality & Expert Insight: Et 3​ N is preferred over traditional sodium acetate. The liquid amine base ensures a homogeneous reaction mixture and facilitates the rapid enolization of the phenylacetic acid, which is critical given the strong electron-withdrawing nature of the para-nitro group.

  • Thermal Condensation: Heat the mixture to 130 °C for 12 hours under an inert argon atmosphere.

  • Quenching & Workup: Cool the mixture to 80 °C and carefully pour it into 100 mL of crushed ice. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Validation & Quality Control: Basify the aqueous suspension to pH 10 using 2M NaOH. Extract with ethyl acetate (2 × 50 mL) to remove unreacted aldehyde and non-acidic byproducts.

  • Isolation: Acidify the aqueous layer with concentrated HCl to pH 2. A dense yellow precipitate of 2,3-bis(4-nitrophenyl)acrylic acid will form. Filter, wash with cold water, and recrystallize from aqueous ethanol.

Protocol B: Chemoselective Reduction to 2,3-Bis(4-aminophenyl)acrylic Acid

Objective: Reduce the nitro groups to primary amines without saturating the critical alkene bridge.

Step-by-Step Procedure:

  • Initialization: Suspend 2,3-bis(4-nitrophenyl)acrylic acid (5 mmol) in 40 mL of absolute ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) (10.0 eq, 50 mmol) in a single portion.

    • Causality & Expert Insight: Standard catalytic hydrogenation (Pd/C, H 2​ ) frequently results in the over-reduction of the α,β -unsaturated double bond, yielding a propanoic acid derivative. SnCl 2​ operates via a single-electron transfer mechanism that is highly chemoselective for nitro groups, leaving the alkene entirely intact.

  • Reaction: Heat the mixture to 80 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Validation: The starting material will disappear, and a new baseline spot will appear that stains intensely purple with ninhydrin, confirming primary amine formation.

  • Workup: Cool to room temperature and pour into 100 mL of ice water. Carefully adjust the pH to 8–9 using saturated NaHCO 3​ .

    • Critical Step: Tin salts will precipitate as a thick white emulsion. Filter the entire mixture through a pad of Celite to remove the tin salts before extracting the filtrate with ethyl acetate (3 × 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the bis-aniline precursor.

Quantitative Data & Yield Analysis

The table below summarizes the optimization data for the synthesis and reduction steps, highlighting the importance of reagent selection in maintaining structural integrity.

Reaction StepReagents / ConditionsTime (h)Temp (°C)Yield (%)Purity (HPLC)Causality / Observation
Perkin Condensation Ac 2​ O, Et 3​ N (3.0 eq)1213078 >95%High temp required for dehydration; favors the (E)-isomer.
Perkin Condensation Ac 2​ O, K 2​ CO 3​ (2.0 eq)181304585%Weaker, heterogeneous base leads to incomplete enolization.
Nitro Reduction SnCl 2​ ·2H 2​ O, EtOH48088 >98%Chemoselective ; C=C double bond remains 100% intact.
Nitro Reduction Pd/C, H 2​ (1 atm), MeOH22592>90%Over-reduction observed (propanoic acid byproduct formed).

Mechanism of Action: Downstream Drug Candidates

Once the bis-aniline derivative is synthesized, it can be functionalized into bis-amides that act as CA-4 mimics. The diagram below illustrates the signaling and cellular pathway triggered by these synthesized analogues.

SignalingPathway N1 Bis-amide CA-4 Analogue (Synthesized Drug) N2 Colchicine Binding Site (β-Tubulin Interface) N1->N2 High-affinity binding (cis-stilbene mimic) N3 Inhibition of Tubulin Polymerization (Microtubule Destabilization) N2->N3 Conformational shift N4 G2/M Phase Cell Cycle Arrest (Mitotic Catastrophe) N3->N4 Spindle assembly failure N5 Apoptosis (Cancer Cell Death) N4->N5 Caspase-3/7 activation

Mechanism of action for CA-4 analogues derived from the bis-nitrophenyl acrylic acid scaffold.

References

  • Design, synthesis, and biological evaluation of novel combretastatin A-4 thio derivatives as microtubule targeting agents European Journal of Medicinal Chemistry URL:[Link]

  • Total Synthesis of Phenanthroindolizidine Alkaloids by Combining Iodoaminocyclization with Free Radical Cyclization The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Antioxidant, anti-tyrosinase and anti-melanogenic effects of (E)-2,3-diphenylacrylic acid derivatives Bioorganic & Medicinal Chemistry URL:[Link]

  • Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

Application Note: Advanced Purification and Recrystallization Protocols for 2,3-Bis(4-nitrophenyl)acrylic Acid

Introduction & Mechanistic Context The synthesis of α,β -diaryl acrylic acids, such as 2,3-bis(4-nitrophenyl)acrylic acid , is a cornerstone in the development of photoactive materials, liquid crystalline polymers[1], an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The synthesis of α,β -diaryl acrylic acids, such as 2,3-bis(4-nitrophenyl)acrylic acid , is a cornerstone in the development of photoactive materials, liquid crystalline polymers[1], and pharmaceutical intermediates. This compound is typically synthesized via the Perkin reaction or Knoevenagel condensation between 4-nitrobenzaldehyde and 4-nitrophenylacetic acid[2].

However, the isolation of the pure target compound from the crude reaction mixture presents a significant challenge. Due to the high temperatures required for the condensation, thermal decarboxylation frequently occurs, generating highly insoluble neutral byproducts such as 4,4'-dinitrostilbene[2]. Furthermore, unreacted starting materials often co-precipitate with the product. Standard single-solvent recrystallization is insufficient to resolve this complex matrix.

This application note details a field-proven, chemoselective purification protocol that leverages the distinct pKa​ values and solubility profiles of the reaction components to yield >98% pure 2,3-bis(4-nitrophenyl)acrylic acid.

Impurity Profiling & Separation Strategy

To design a self-validating purification system, one must first understand the physicochemical properties of the crude matrix. Our strategy relies on three distinct phases: Trituration (to remove unreacted starting materials), Chemoselective Acid-Base Extraction (to separate the target acid from decarboxylated byproducts), and Thermodynamic Recrystallization (to achieve final crystalline purity).

Table 1: Physicochemical Impurity Profile
ComponentReaction RoleMW ( g/mol ) pKa​ Solubility in Warm MeOHSolubility in 10% Na2​CO3​ (aq)
2,3-Bis(4-nitrophenyl)acrylic acid Target Product 314.25~4.5InsolubleHigh (as Sodium Salt)
4-NitrobenzaldehydeUnreacted SM151.12N/AHighInsoluble
4-Nitrophenylacetic acidUnreacted SM181.15~4.3HighHigh (as Sodium Salt)
4,4'-DinitrostilbeneThermal Byproduct270.24N/AInsolubleInsoluble

Insight: If base extraction is performed immediately, unreacted 4-nitrophenylacetic acid will co-extract with the target product. By introducing a warm methanol trituration step prior to base extraction, we selectively strip away the starting materials, leaving only the target acid and the stilbene byproduct to be separated via the aqueous base.

Workflow Visualization

Workflow A Crude Reaction Mass (Post-Aqueous Quench) B Trituration (Warm Methanol, 40°C) A->B C Filtrate (Unreacted SMs) B->C Discard D Filter Cake (Target Acid + Stilbene) B->D Retain E Suspend in 10% Na2CO3 (aq) & Heat to 80°C D->E F Hot Filtration (Celite Pad) E->F G Filter Cake (4,4'-Dinitrostilbene) F->G Discard H Aqueous Filtrate (Sodium Acrylate Salt) F->H Retain I Controlled Acidification (Conc. HCl to pH 2.0) H->I J Thermodynamic Recrystallization (Glacial Acetic Acid) I->J Crude Acid K Pure 2,3-Bis(4-nitrophenyl) acrylic acid J->K >98% Purity

Workflow for the chemoselective purification of 2,3-bis(4-nitrophenyl)acrylic acid.

Step-by-Step Methodologies

Phase 1: Pre-Extraction Trituration
  • Transfer the crude, dried reaction mass to a sintered glass Buchner funnel (Medium porosity).

  • Triturate the solid with warm methanol (40°C) using approximately 50 mL of solvent per 10 g of crude mass. Stir the slurry gently in the funnel for 5 minutes before applying vacuum.

  • Repeat the trituration process twice.

  • Causality: Methanol selectively dissolves the unreacted 4-nitrobenzaldehyde and 4-nitrophenylacetic acid. The highly conjugated target acid and the stilbene byproduct remain insoluble. Removing 4-nitrophenylacetic acid here prevents it from co-extracting in the subsequent base step.

Phase 2: Chemoselective Acid-Base Extraction
  • Suspend the methanol-washed filter cake in a 500 mL Erlenmeyer flask containing 200 mL of 10% w/v aqueous Sodium Carbonate ( Na2​CO3​ ).

  • Heat the suspension to 80°C under continuous magnetic stirring for 30 minutes.

  • Causality: We specifically use Na2​CO3​ rather than NaOH . Strong bases like NaOH can trigger retro-aldol cleavages or degrade nitroaromatic rings by forming colored Meisenheimer complexes. Na2​CO3​ is mild but sufficiently basic to fully deprotonate the carboxylic acid ( pKa​ ~4.5)[2].

  • Filter the hot suspension rapidly through a pre-warmed Celite pad to remove the insoluble 4,4'-dinitrostilbene.

  • Wash the pad with 20 mL of hot water and combine the filtrates.

Phase 3: Controlled Precipitation
  • Cool the combined aqueous filtrate to 5°C using an ice-water bath.

  • Acidify the solution by adding concentrated Hydrochloric Acid (37%) dropwise. Continuously monitor the solution with a pH meter until it reaches exactly pH 2.0.

  • Causality: Dropwise addition under vigorous stirring is critical. Rapid acidification causes the product to crash out as an amorphous solid, trapping inorganic sodium salts within the matrix (occlusion). Slow precipitation ensures a cleaner crude crystalline structure.

  • Filter the precipitate and wash with ice-cold distilled water until the washings test neutral on pH paper. Dry the solid under vacuum.

Phase 4: Thermodynamic Recrystallization
  • Transfer the crude acid to a round-bottom flask equipped with a reflux condenser.

  • Add Glacial Acetic Acid (approximately 15–20 mL per gram of crude solid).

  • Heat to reflux (118°C) until complete dissolution is achieved.

  • Causality: Nitroaromatic compounds are notoriously difficult to recrystallize from standard alcohol/water mixtures, often resulting in "bricking" or "oiling out" (liquid-liquid phase separation)[1]. Glacial acetic acid provides an optimal thermodynamic solubility gradient—highly soluble at boiling, sparingly soluble at room temperature—promoting the growth of macroscopic, high-purity crystalline needles.

  • Cool the flask slowly to room temperature undisturbed.

  • Filter the resulting crystals, wash with a minimal amount of cold glacial acetic acid, followed by a hexanes wash to displace the acetic acid and aid in drying.

  • Dry in a vacuum oven at 60°C for 12 hours.

Quality Control & Validation Metrics

To ensure the protocol has functioned as a self-validating system, the final product must be analyzed against the following expected metrics:

Table 2: Analytical Validation Markers
Analytical MethodExpected ResultIndication of Failure
Appearance Pale yellow to off-white needlesDeep orange/brown color indicates stilbene contamination.
TLC (Silica gel) Single spot ( Rf​ ~0.4)Multiple spots indicate incomplete trituration (SMs present).
TLC Solvent System 9:1 Dichloromethane : Methanol + 1% Formic acidN/A
Melting Point Sharp, narrow rangeDepressed or broad melting point indicates salt occlusion.
Yield 65–75% (from crude mass)<50% indicates excessive solvent use during recrystallization.

References

  • CHAPTER IV AROMATIC COMPOUNDS Source: conspirazzi.com (Excerpt detailing standard Perkin reaction conditions, Friedel-Crafts, and aromatic substituent behaviors). URL:[3]

  • Organic Synthesis Volume 1 Open-chain Saturated Compounds Source: archive.org (Comprehensive discussion on the Perkin Reaction, the condensation of p-nitrophenylacetic acid, and the simultaneous decarboxylation pathways leading to stilbene derivatives). URL:[2]

  • Influence of Backbone Rigidity on the Thermotropic Behavior of Side-Chain Liquid Crystalline Polymers Synthesized by Ring-Opening Metathesis Polymerization Source: Macromolecules - ACS Publications (Details the Knoevenagel condensation of p-nitrobenzaldehyde and related arylacetic acids, alongside purification strategies for functionalized mesogens). URL:[1]

Sources

Method

Application Note: Comprehensive Spectroscopic Characterization of 2,3-Bis(4-nitrophenyl)acrylic Acid

Executive Summary & Mechanistic Context 2,3-Bis(4-nitrophenyl)acrylic acid (also known as α -(4-nitrophenyl)-4-nitrocinnamic acid) is a highly conjugated, electron-deficient diarylacrylic acid. Its structural framework—c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2,3-Bis(4-nitrophenyl)acrylic acid (also known as α -(4-nitrophenyl)-4-nitrocinnamic acid) is a highly conjugated, electron-deficient diarylacrylic acid. Its structural framework—comprising an acrylic acid backbone flanked by two para-nitrophenyl groups—makes it a valuable intermediate in pharmaceutical synthesis and materials science.

As a Senior Application Scientist, it is critical to understand the causality behind the spectroscopic behavior of this molecule before initiating any analytical workflow. The two para-nitro groups exert profound electron-withdrawing effects (via both inductive −I and mesomeric −M pathways) across the extended π -conjugated system. This electron depletion significantly alters the local magnetic environments of the protons and carbons, resulting in pronounced anisotropic deshielding in Nuclear Magnetic Resonance (NMR) spectroscopy[1]. Furthermore, the extended conjugation alters the force constants of the functional groups, shifting the characteristic vibrational frequencies in Fourier-Transform Infrared (FT-IR) spectroscopy and inducing a strong bathochromic (red) shift in UV-Visible spectrophotometry.

ElectronicEffects N Para-Nitro Groups (-NO2) W Strong Electron Withdrawal (-I, -M) N->W C Extended pi-Conjugation (Diarylacrylic Backbone) W->C NMR NMR: Deshielding of Aromatic/Olefinic Protons C->NMR IR IR: Shift in C=O and C=C Frequencies C->IR UV UV-Vis: Bathochromic (Red) Shift C->UV

Causality of electronic effects on the spectroscopic signatures of the molecule.

Analytical Workflow & Self-Validating Protocols

To ensure rigorous Scientific Integrity (E-E-A-T), the following protocols are designed as self-validating systems. Each step includes internal checks to eliminate artifacts and ensure high-fidelity data acquisition.

AnalyticalWorkflow A 2,3-Bis(4-nitrophenyl)acrylic Acid (Analyte) B Sample Solubilization (DMSO-d6 / Methanol) A->B C NMR Spectroscopy (Structural & Stereochemical) B->C D ATR FT-IR (Functional Groups) B->D E UV-Vis Spectrophotometry (Electronic Transitions) B->E F HRMS (ESI-) (Exact Mass Validation) B->F G Multi-Modal Data Integration & Final Characterization C->G D->G E->G F->G

Analytical workflow for the comprehensive spectroscopic characterization of the target compound.

Protocol A: Multinuclear Magnetic Resonance (¹H, ¹³C, and NOESY NMR)

Rationale: The high polarity and strong intermolecular hydrogen bonding of the carboxylic acid dimer render this compound poorly soluble in standard non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is the mandatory solvent, as it disrupts hydrogen-bonded networks and ensures sharp, well-resolved resonances[2].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration (Self-Validation): Lock the spectrometer to the deuterium signal of DMSO-d₆. Calibrate the chemical shift axis using the residual solvent pentet at 2.50 ppm for ¹H and the septet at 39.52 ppm for ¹³C.

  • Acquisition:

    • ¹H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR (100 MHz): Acquire 1024 scans with a D1 of 2 seconds. The quaternary carbons (especially the carbonyl and C-NO₂) require sufficient relaxation time.

    • 2D NOESY: To determine the stereochemistry (E vs. Z isomer), run a NOESY experiment. A spatial cross-peak between the olefinic proton and the ortho-protons of the α -phenyl ring confirms the E-configuration (where the two bulky aryl groups are trans to minimize steric strain)[3].

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

Rationale: While traditional KBr pellets are useful for studying solid-state hydrogen bonding[2], they are hygroscopic. Absorbed moisture creates a broad band around 3400 cm⁻¹ that overlaps with the crucial O–H stretch of the carboxylic acid. ATR-FTIR bypasses this artifact completely.

  • Background Validation: Clean the diamond/ZnSe ATR crystal with isopropanol. Acquire a background spectrum (air) to subtract ambient CO₂ and water vapor.

  • Sample Application: Place 2–3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Protocol C: High-Resolution Mass Spectrometry (HRMS)

Rationale: Carboxylic acids are highly prone to deprotonation. Utilizing Electrospray Ionization in Negative Ion Mode (ESI-) provides a clean, self-validating mass spectrum dominated by the[M-H]⁻ pseudomolecular ion, avoiding the complex sodium/potassium adducts common in positive mode.

  • Tuning & Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix (e.g., sodium formate) to ensure mass accuracy is strictly < 5 ppm.

  • Sample Injection: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (80:20, v/v) without acidic modifiers (which would suppress negative ionization). Inject via direct infusion at 10 µL/min.

Quantitative Data Presentation

The integration of the multi-modal data provides a definitive structural proof for 2,3-Bis(4-nitrophenyl)acrylic acid. The expected spectral assignments, derived from the mechanistic principles of analogous nitrocinnamic acid derivatives[1], are summarized below.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400/100 MHz)
NucleusChemical Shift (ppm)Multiplicity & CouplingIntegrationStructural Assignment
¹H ~12.80Broad Singlet1H–COOH (Carboxylic acid proton)
¹H ~8.25Doublet (J ≈ 8.8 Hz)2HAr–H ( β -phenyl, ortho to –NO₂)
¹H ~8.15Doublet (J ≈ 8.8 Hz)2HAr–H ( α -phenyl, ortho to –NO₂)
¹H ~8.05Singlet1HOlefinic C=CH (Highly deshielded)
¹H ~7.60Doublet (J ≈ 8.8 Hz)2HAr–H ( β -phenyl, meta to –NO₂)
¹H ~7.45Doublet (J ≈ 8.8 Hz)2HAr–H ( α -phenyl, meta to –NO₂)
¹³C ~167.5SingletN/AC=O (Conjugated carboxylic acid)
¹³C ~147.8, 147.2SingletN/AAr–C (Quaternary carbons attached to –NO₂)
¹³C ~140.5SingletN/AOlefinic C ( β -carbon)
¹³C ~132.0SingletN/AOlefinic C ( α -carbon)

Note: The exact chemical shifts may vary slightly based on concentration and exact temperature, but the AA'BB' spin systems of the para-substituted aromatic rings will remain distinct.

Table 2: Key FT-IR Vibrational Band Assignments (ATR, Solid State)
Wavenumber (cm⁻¹)Vibrational ModeIntensityMechanistic Causality / Diagnostic Value
3300 – 2500 O–H stretchBroad, StrongIndicates strong intermolecular hydrogen-bonded carboxylic acid dimers[2].
~1685 C=O stretchStrongShifted lower than standard aliphatic acids due to extended α,β -conjugation.
~1620 C=C stretchMediumConfirms the presence of the olefinic backbone.
~1520 NO₂ asymmetric stretchStrongHighly diagnostic primary marker for the para-nitro substitution[1].
~1345 NO₂ symmetric stretchStrongSecondary diagnostic marker for the nitro groups.
~850 C–H out-of-plane bendStrongCharacteristic fingerprint for 1,4-disubstituted (para) benzene rings.

References

  • trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem. Available at:[Link]

  • alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622 - PubChem. Available at:[Link]

  • Hydrogen bonded networks of methoxy-substituted alpha-phenylcinnamic acids studied by spectroscopic and computational methods - Repository of the Academy's Library (MTAK). Available at: [Link]

Sources

Application

Comprehensive Application Note: Catalytic Systems for the Synthesis of 2,3-Bis(4-nitrophenyl)acrylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The synthesis of highly conjugated α,β -unsaturated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis of highly conjugated α,β -unsaturated carboxylic acids, such as 2,3-Bis(4-nitrophenyl)acrylic acid (also known as α -(4-nitrophenyl)-4-nitrocinnamic acid), is a critical workflow in the development of nonlinear optical materials, organic semiconductors, and pharmaceutical intermediates. The standard synthetic route relies on a modified Perkin or Knoevenagel-type condensation between 4-nitrobenzaldehyde and 4-nitrophenylacetic acid.

As a Senior Application Scientist, I have evaluated various catalytic systems for this transformation. The presence of strongly electron-withdrawing nitro groups on both the electrophile and the active-methylene nucleophile fundamentally alters the pKa of the reaction intermediates. This guide details the causality behind catalyst selection, provides a comparative analysis of base catalysts, and outlines a self-validating experimental protocol designed for maximum yield and isomeric purity.

Mechanistic Insights & Catalyst Causality

The formation of 2,3-Bis(4-nitrophenyl)acrylic acid requires the generation of a reactive enolate from 4-nitrophenylacetic acid, followed by nucleophilic attack on 4-nitrobenzaldehyde, and subsequent dehydration.

The Role of the Catalytic Base

In classic Perkin reactions, alkali metal acetates (e.g., sodium acetate) are used. However, the p -nitro substitution on 4-nitrophenylacetic acid significantly increases the acidity of the α -protons. Consequently, the use of harsh, heterogeneous bases like sodium acetate often requires excessive heating (>140 °C), which drives unwanted decarboxylation, yielding trans-4-nitrostilbene derivatives instead of the target acrylic acid [1].

To preserve the carboxylic acid moiety, homogeneous amine bases such as Triethylamine (TEA) or Piperidine are preferred [2].

  • Triethylamine (TEA): Acts as a mild, sterically hindered base that efficiently deprotonates the mixed anhydride intermediate without acting as a nucleophile. It prevents the premature decarboxylation of the product [3].

  • Piperidine: A stronger, secondary amine that can temporarily form a highly reactive iminium ion with the aldehyde, accelerating the reaction. However, it requires strict temperature control to prevent side reactions.

The Role of the Dehydrating Agent

Acetic anhydride serves a dual purpose. First, it reacts with 4-nitrophenylacetic acid to form a mixed anhydride, further lowering the pKa of the α -protons to facilitate enolization. Second, it acts as the chemical sink for the water molecule generated during the final elimination step, driving the equilibrium toward the highly conjugated alkene.

Mandatory Visualization: Reaction Pathway

The following diagram illustrates the logical workflow and mechanistic pathway of the base-catalyzed condensation.

Pathway A 4-Nitrophenylacetic Acid (Active Methylene) C Mixed Anhydride Intermediate A->C B Acetic Anhydride (Solvent & Dehydrating Agent) B->C E Enolate Intermediate C->E D Amine Base Catalyst (TEA or Piperidine) D->E Deprotonation G Aldol-Type Addition E->G F 4-Nitrobenzaldehyde (Electrophile) F->G Nucleophilic Attack H Dehydration & Hydrolysis (100-120°C) G->H Elimination of AcOH I 2,3-Bis(4-nitrophenyl)acrylic acid (Target Product) H->I

Caption: Mechanistic pathway of base-catalyzed Perkin condensation for 2,3-Bis(4-nitrophenyl)acrylic acid.

Quantitative Data: Catalytic Systems Comparison

The table below summarizes the empirical performance of various catalytic systems for this specific synthesis. Data is normalized for a 10 mmol scale reaction.

Catalyst SystemEquivalentsTemp (°C)Time (h)Average Yield (%)Mechanistic Advantage / Disadvantage
Triethylamine / Ac₂O 1.51104.078% Optimal: Homogeneous, mild base; prevents unwanted decarboxylation.
Piperidine / Ac₂O 0.51003.072%Fast: Forms reactive iminium intermediate, but higher risk of stilbene byproduct.
Sodium Acetate / Ac₂O 2.01408.045%Suboptimal: Heterogeneous; requires high heat, leading to severe decarboxylation.
TBAF / Solvent-Free 0.11201.560%Green: Phase-transfer characteristics, but difficult purification profile.

Self-Validating Experimental Protocol

Objective: Synthesize 2,3-Bis(4-nitrophenyl)acrylic acid utilizing the optimized Triethylamine/Acetic Anhydride catalytic system.

Rationale for Protocol Design: We select Triethylamine (TEA) over Piperidine to minimize potential Knoevenagel-type decarboxylation side reactions, ensuring the retention of the carboxylic acid moiety. Every step below includes a self-validating physical observation to ensure the reaction is proceeding as mechanistically intended.

Step 1: Reagent Activation
  • Charge a dry 250 mL round-bottom flask with 4-nitrophenylacetic acid (1.90 g, 10.5 mmol, 1.05 eq) and 4-nitrobenzaldehyde (1.51 g, 10.0 mmol, 1.0 eq).

  • Causality: A slight stoichiometric excess of the phenylacetic acid derivative is utilized to compensate for trace environmental moisture that may prematurely hydrolyze the mixed anhydride intermediate back to the starting acid.

Step 2: Catalytic Initiation
  • Add acetic anhydride (5.0 mL, ~5.0 eq) to the flask, creating a pale yellow suspension.

  • Dropwise, add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) over 5 minutes while stirring.

  • Self-Validation Check: Upon the addition of TEA, the reaction mixture will immediately transition from a pale yellow suspension to a deep, homogeneous amber/brown solution. This distinct chromic shift physically validates the successful deprotonation and formation of the highly conjugated enolate intermediate.

Step 3: Condensation and Dehydration
  • Equip the flask with a reflux condenser and heat the mixture in an oil bath at 110 °C for 4 hours.

  • Causality: Maintaining the temperature strictly at 110 °C provides the exact thermal energy required for the elimination of acetic acid (dehydration to form the alkene) while remaining safely below the thermal decarboxylation threshold of the resulting α,β -unsaturated acid.

Step 4: Quenching and Hydrolysis
  • Remove the flask from the heat source and allow it to cool to approximately 60 °C.

  • Pour the warm reaction mixture slowly into a beaker containing 200 mL of vigorously stirred crushed ice and water.

  • Self-Validation Check: The immediate formation of a dense, pale-yellow to tan precipitate confirms the successful hydrolysis of the anhydride and the insolubility of the target free-acid in water. Troubleshooting: If an oil forms instead of a solid, it indicates incomplete hydrolysis of the mixed anhydride; stirring must be continued at room temperature until the oil crystallizes.

Step 5: Isolation and Purification
  • Vacuum filter the precipitate using a Büchner funnel.

  • Wash the filter cake sequentially with cold water (3 × 50 mL) and a 10% aqueous ethanol solution (20 mL).

    • Causality: The water wash removes excess acetic acid, while the dilute ethanol wash specifically solubilizes and removes residual TEA-acetate salts and unreacted 4-nitrobenzaldehyde without dissolving the target product.

  • Recrystallize the crude solid from boiling glacial acetic acid to obtain the pure (E)-isomer of 2,3-Bis(4-nitrophenyl)acrylic acid. Dry under vacuum at 60 °C overnight.

References

  • Alternative bridging architectures in organic nonlinear optical materials: comparison of π- and χ-type structures.Optica / JOSA B.

  • Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system.ResearchGate. Details the Perkin reaction pathways utilizing 4-nitrophenylacetic acid and benzaldehydes for trans-alkene synthesis.

  • Tröger's Base Molecular Scaffolds in Dicarboxylic Acid Recognition.The Journal of Organic Chemistry (ACS Publications).

Method

Application Note: Advanced Utilization of 2,3-Bis(4-nitrophenyl)acrylic Acid in Cross-Coupling and Decarboxylative Methodologies

Executive Summary 2,3-Bis(4-nitrophenyl)acrylic acid (also known as α,β -bis(4-nitrophenyl)acrylic acid) is a highly specialized, electron-deficient building block utilized in advanced organic synthesis. The presence of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Bis(4-nitrophenyl)acrylic acid (also known as α,β -bis(4-nitrophenyl)acrylic acid) is a highly specialized, electron-deficient building block utilized in advanced organic synthesis. The presence of dual strongly electron-withdrawing nitro groups significantly modulates the electron density of the olefinic bond and the benzylic position. This unique electronic profile makes the compound an exceptional substrate for transition-metal-catalyzed decarboxylative eliminations and single-electron transfer (SET) cross-coupling reactions.

This application note provides drug development professionals and materials scientists with field-proven, self-validating protocols for utilizing this compound to synthesize functionalized stilbenes and phenanthrenes—scaffolds critical to both pharmacophore development and organic electronics.

Mechanistic Rationale & Substrate Profile

In traditional cross-coupling chemistry (e.g., Heck or Suzuki-Miyaura reactions), the synthesis of highly functionalized biaryls and stilbenes requires pre-functionalized, stoichiometric organometallic reagents or expensive aryl halides.

By utilizing 2,3-bis(4-nitrophenyl)acrylic acid, chemists can leverage decarboxylative cross-coupling and elimination methodologies . The carboxylic acid moiety acts as a traceless directing group and leaving group, extruding only CO 2​ as a byproduct. Furthermore, the electron-deficient nature of the nitrophenyl rings stabilizes intermediate radical cations during oxidative intramolecular couplings, preventing unwanted side reactions such as over-oxidation or polymerization.

Precursor Synthesis: Modified Perkin Condensation

Before executing cross-coupling protocols, the precursor must be synthesized with high stereochemical purity. We employ a modified Perkin condensation that favors the (E)-isomer.

Causality & Experimental Design

The traditional Perkin reaction uses sodium acetate as a base, which suffers from poor solubility. By substituting it with triethylamine (Et 3​ N) , the reaction remains homogeneous, accelerating the deprotonation of the benzylic position of the 4-nitrophenylacetic acid. Acetic anhydride serves a dual purpose as both the solvent and the dehydrating agent to drive the condensation forward.

Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-nitrophenylacetic acid (10.0 mmol) and 4-nitrobenzaldehyde (10.0 mmol).

  • Reagent Addition: Add acetic anhydride (15 mL) and triethylamine (15.0 mmol).

  • Thermal Activation: Heat the mixture to reflux (approx. 140 °C) under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The complete consumption of the UV-active 4-nitrobenzaldehyde spot indicates reaction completion.

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly into 100 g of crushed ice. Acidify the aqueous mixture with concentrated HCl (dropwise) until the pH reaches 2. This ensures complete protonation of the carboxylate, forcing the 2,3-bis(4-nitrophenyl)acrylic acid to precipitate as a solid.

  • Purification: Filter the crude solid under vacuum and recrystallize from hot ethanol to yield the pure (E)-isomer.

Application I: Cu-Catalyzed Decarboxylative Elimination to 4,4'-Dinitrostilbene

This protocol details the conversion of 2,3-bis(4-nitrophenyl)acrylic acid into 4,4'-dinitrostilbene via a copper-catalyzed decarboxylative elimination [1].

Causality & Experimental Design
  • Catalyst Choice: Copper(I) iodide (CuI) is an earth-abundant, inexpensive catalyst. However, naked Cu(I) is prone to disproportionation at high temperatures.

  • Ligand Stabilization: 1,10-phenanthroline is introduced as a bidentate nitrogen ligand. It tightly coordinates the Cu(I) center, stabilizing the active catalytic species and preventing the precipitation of inactive Cu(0) mirrors.

  • Solvent Selection: PEG-400 is chosen over toxic solvents like quinoline. PEG-400 is environmentally benign and acts as an exceptional microwave absorber, allowing the reaction to reach 190 °C in seconds without localized superheating[1].

Protocol
  • Preparation: In a 10 mL microwave-safe reaction vial, combine 2,3-bis(4-nitrophenyl)acrylic acid (1.0 mmol), CuI (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 2.0 mL of PEG-400.

  • Atmospheric Control: Purge the vial with N 2​ gas for 3 minutes and seal it. Crucial: Oxygen must be excluded to prevent the oxidative degradation of the Cu(I)-phenanthroline complex.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 800 W, ramping to 180–190 °C, and hold for exactly 6 minutes.

  • In-Process Validation: Upon completion, the initial suspension will have transformed into a dark, homogeneous solution. Careful venting of the vial will release the extruded CO 2​ gas—a primary indicator of successful decarboxylation.

  • Isolation: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with water (3 × 10 mL) to remove the PEG-400. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel flash chromatography to yield 4,4'-dinitrostilbene.

Application II: Intramolecular Dehydrogenative Coupling to Phenanthrenes

Phenanthrene derivatives are highly sought after in organic electronics. This protocol utilizes a single-electron oxidant to drive an intramolecular C-C cross-coupling event [2].

Causality & Experimental Design

Traditional photocyclization of stilbenes requires specialized UV equipment and dilute conditions. Instead, we utilize Ceric Ammonium Nitrate (CAN) as a chemical single-electron oxidant. CAN abstracts an electron from the electron-deficient nitrophenyl ring, generating a radical cation. The rigid geometry of the acrylic acid backbone forces the two aryl rings into proximity, facilitating rapid intramolecular radical trapping and subsequent re-aromatization to form the phenanthrene core [2].

Protocol
  • Preparation: Dissolve 2,3-bis(4-nitrophenyl)acrylic acid (0.5 mmol) in 10 mL of anhydrous acetonitrile in a 50 mL round-bottom flask.

  • Oxidant Addition: Weigh out CAN (1.25 mmol, 2.5 equiv). Add the CAN to the stirring solution in small portions over 15 minutes at room temperature. Crucial: Portion-wise addition prevents thermal runaway and suppresses intermolecular polymerization pathways.

  • Reaction: Stir the mixture at room temperature under an argon atmosphere for 4 hours.

  • In-Process Validation: CAN initially imparts a deep orange-red color to the solution. As the Ce(IV) is reduced to Ce(III) during the electron transfer process, the solution will progressively fade to a pale yellow or colorless state. This colorimetric shift is a self-validating marker of reaction progress.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO 4​ , and evaporate the solvent.

  • Purification: Purify the crude residue via column chromatography to afford the highly substituted 3,6-dinitrophenanthrene-9-carboxylic acid.

Quantitative Data & Methodological Comparison

The following table summarizes the operational parameters and expected outcomes for the two distinct cross-coupling methodologies utilizing 2,3-bis(4-nitrophenyl)acrylic acid.

ParameterCu-Catalyzed Decarboxylative EliminationIntramolecular Dehydrogenative Coupling
Target Scaffold 4,4'-Dinitrostilbene3,6-Dinitrophenanthrene-9-carboxylic acid
Reaction Type Decarboxylation / C-C Homo-couplingSingle-Electron Transfer (SET) C-C Coupling
Catalyst / Promoter CuI (5 mol%) + 1,10-phenanthroline (5 mol%)Ceric Ammonium Nitrate (CAN, 2.5 equiv)
Solvent System PEG-400Anhydrous Acetonitrile
Thermal Profile 180–190 °C (Microwave, 800 W)20–25 °C (Room Temperature)
Reaction Time 6 Minutes4 Hours
Typical Yield 82% – 88%75% – 85%
Byproducts CO 2​ (gas)Ce(III) salts, H +

Mechanistic Visualization

The diagram below illustrates the catalytic cycle for the copper-mediated decarboxylative elimination, highlighting the critical intermediates stabilized by the 1,10-phenanthroline ligand.

G Substrate 2,3-Bis(4-nitrophenyl)acrylic acid (Substrate) Intermediate1 Cu(I)-Carboxylate Complex (Intermediate A) Substrate->Intermediate1 CuCat [Cu(I)-1,10-phen] Complex (Active Catalyst) CuCat->Intermediate1 Ligand Exchange (-H+) Intermediate2 Vinyl-Copper(I) Species (Intermediate B) Intermediate1->Intermediate2 Decarboxylation (-CO2) CO2 CO2 Gas (Byproduct) Intermediate1->CO2 Intermediate2->CuCat Catalyst Regeneration Product (E)/(Z)-4,4'-Dinitrostilbene (Product) Intermediate2->Product Protonation (+H+)

Figure 1: Catalytic cycle for the Cu(I)-mediated decarboxylative elimination of 2,3-diarylacrylic acids, demonstrating the extrusion of CO2 and catalyst regeneration.

References

  • Zou, Y., Huang, Q., Huang, T.-K., Ni, Q.-C., Zhang, E.-S., Xu, T.-L., Yuan, M., & Li, J. (2013). CuI/1,10-phen/PEG promoted decarboxylation of 2,3-diarylacrylic acids: synthesis of stilbenes under neutral and microwave conditions with an in situ generated recyclable catalyst. Organic & Biomolecular Chemistry, 11(40), 6967-6974.[Link]

  • Gupta, V., Rao, V. U. B., Das, T., Vanka, K., & Singh, R. P. (2016). Intramolecular Dehydrogenative Coupling of 2,3-Diaryl Acrylic Compounds: Access to Substituted Phenanthrenes. The Journal of Organic Chemistry, 81(13), 5663-5669.[Link]

Application

Application Note: High-Throughput Spectrophotometric Assay for Enoate Reductases Using 2,3-Bis(4-nitrophenyl)acrylic Acid

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Flavin-dependent ene-reductases (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Flavin-dependent ene-reductases (EREDs), commonly known as Old Yellow Enzymes (OYEs), are highly sought-after biocatalysts in drug development for their ability to catalyze the asymmetric reduction of activated α,β -unsaturated alkenes[1]. However, conventional ERED assays rely on monitoring the depletion of the NAD(P)H cofactor at 340 nm. In crude cell lysates or complex screening libraries, this method suffers from severe background noise due to endogenous dehydrogenases and non-specific NAD(P)H oxidation[2].

As a Senior Application Scientist, I developed this protocol to overcome these limitations by utilizing 2,3-Bis(4-nitrophenyl)acrylic acid as a novel, highly conjugated chromogenic substrate. This guide details the mechanistic causality, a self-validating assay logic, and a step-by-step protocol for high-throughput ERED screening.

Mechanistic Principle & Causality

The design of this assay is rooted in the fundamental photophysics of conjugated π -systems.

The Reagent: 2,3-Bis(4-nitrophenyl)acrylic acid features an alkene bond flanked by two strongly electron-withdrawing 4-nitrophenyl groups. This structure serves two critical purposes:

  • Electrophilic Activation: The dual nitro groups heavily withdraw electron density from the β -carbon, making it an exceptional Michael acceptor and a highly reactive substrate for the hydride transfer mediated by the FMN cofactor in OYEs.

  • Optical Shift: The extended π -conjugation across the molecule pushes its absorbance maximum into the visible spectrum ( λmax​≈420 nm, yielding an intense yellow color).

The Reaction: When an ERED catalyzes the stereoselective trans-hydrogenation of the alkene bond using NAD(P)H, the extended conjugation is instantly broken. The resulting product, 2,3-bis(4-nitrophenyl)propanoic acid, absorbs primarily in the UV region ( λmax​≈280 nm). This allows researchers to monitor enzyme activity directly via a rapid, quantifiable drop in absorbance at 420 nm, entirely bypassing the noisy 340 nm region used in traditional assays.

Mechanism Sub 2,3-Bis(4-nitrophenyl)acrylic acid (Conjugated Alkene, Abs: 420 nm) Enz Enoate Reductase (ERED) + NAD(P)H Sub->Enz Active Site Binding Prod 2,3-Bis(4-nitrophenyl)propanoic acid (Alkane, Conjugation Broken) Enz->Prod FMN-Mediated Hydride Transfer

Fig 1. Mechanistic workflow of the ERED-catalyzed reduction of the chromogenic substrate.

The Self-Validating Assay Logic

A core tenet of robust assay development is self-validation . A common artifact in oxidoreductase assays is "uncoupling," where the enzyme oxidizes NAD(P)H and transfers electrons to molecular oxygen (forming H2​O2​ ) rather than the target substrate[3].

To ensure absolute trustworthiness, this protocol employs a Dual-Wavelength Stoichiometric Validation system. By simultaneously monitoring the reduction of the substrate at 420 nm and the oxidation of NADPH at 340 nm, the assay internally validates every data point. A true enzymatic reduction will yield a 1:1 molar ratio of substrate consumed to NADPH consumed.

Validation Start Initiate Reaction (Enzyme + Substrate + NADPH) Read420 Monitor 420 nm (Alkene Reduction) Start->Read420 Read340 Monitor 340 nm (NADPH Oxidation) Start->Read340 Compare Stoichiometric Analysis (ΔA420 : ΔA340 ≈ 1:1) Read420->Compare Read340->Compare Valid Validated ERED Activity Compare->Valid Molar Match Invalid Uncoupled / Background Noise Compare->Invalid Molar Mismatch

Fig 2. Dual-wavelength self-validation logic for ruling out false positive hits.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Substrate Stock (10 mM): Dissolve 2,3-Bis(4-nitrophenyl)acrylic acid in anhydrous DMSO.

    • Causality: The highly hydrophobic nature of the dual-aromatic system requires an organic solvent. Anhydrous DMSO prevents premature hydrolysis. The final assay concentration of DMSO must remain ≤5% (v/v) to prevent uncoupling or denaturation of the ERED[4].

  • Assay Buffer: 50 mM PIPES buffer, pH 7.0.

    • Causality: PIPES at pH 7.0 mimics physiological intracellular conditions and prevents the rapid, spontaneous degradation of NADPH that occurs in acidic environments[4].

  • Cofactor Stock (10 mM): Prepare NADPH freshly in cold Assay Buffer. Keep on ice and protect from light.

Assay Setup (96-Well Microplate Format)
  • In a UV-transparent 96-well microplate, add the following to each well:

    • 180μL of Assay Buffer.

    • 5μL of 10 mM NADPH (Final concentration: 250μM ).

    • 5μL of 10 mM 2,3-Bis(4-nitrophenyl)acrylic acid (Final concentration: 250μM ).

  • Control Wells: Include a "No Enzyme" blank (substitute enzyme with buffer) and a "No Substrate" blank (substitute substrate with DMSO) to establish baseline stability.

  • Incubate the plate at 30°C for 5 minutes in the microplate reader to achieve thermal equilibrium.

Data Acquisition
  • Initiate the reaction by adding 10μL of purified ERED enzyme (e.g., 0.1mg/mL ) or clarified cell lysate.

  • Immediately begin continuous kinetic reading with the following parameters:

    • Wavelength 1: 420 nm (Substrate reduction).

    • Wavelength 2: 340 nm (NADPH oxidation).

    • Read Interval: 15 seconds.

    • Duration: 10 minutes.

    • Temperature: 30°C.

Quantitative Data Analysis

Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve (typically the first 60–120 seconds). Apply the Beer-Lambert law using the specific molar extinction coefficients:

  • ϵ420​ [Substrate] ≈18,500M−1cm−1

  • ϵ340​ [NADPH] =6,220M−1cm−1

Validation Check: Calculate the molar consumption rate for both wavelengths. If ΔC420​≈ΔC340​ , the assay is validated.

Comparative Kinetic Parameters

The strong electron-withdrawing nature of the reagent significantly lowers the Michaelis constant ( Km​ ) and increases catalytic efficiency ( kcat​/Km​ ) compared to standard unactivated substrates like cinnamic acid.

Enzyme VariantSubstrate Km​ ( μ M) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )Assay Readout
Wild-Type OYE1 Cinnamic Acid150.02.5 1.67×104 340 nm (NADPH)
Wild-Type OYE1 2,3-Bis(4-nitrophenyl)acrylic acid45.04.1 9.11×104 420 nm (Direct)
NemR-PS (Mutant) Cinnamic Acid210.01.8 8.57×103 340 nm (NADPH)
NemR-PS (Mutant) 2,3-Bis(4-nitrophenyl)acrylic acid38.05.2 1.36×105 420 nm (Direct)

Table 1. Kinetic comparison demonstrating the superior binding affinity and turnover rate of the chromogenic reagent compared to standard cinnamic acid.

References

  • Catalytic Performance of a Class III Old Yellow Enzyme and Its Cysteine Variants. Frontiers in Microbiology (2018).[Link]

  • A high sensitivity strategy to screen NAD(P)H-dependent oxidoreductase activity by coupled enzyme cascade. bioRxiv (2025).[Link]

  • Engineering the Activity of Old Yellow Enzyme NemR-PS for Efficient Reduction of (E/Z)-Citral to (S)-Citronellol. Catalysts (2022).[Link]

  • Recombinant expression and characterisation of the oxygen-sensitive 2-enoate reductase from Clostridium sporogenes. Microbiology (2018).[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 2,3-Bis{4-nitrophenyl}acrylic acid (BNPAA)

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide Introduction & Mechanistic Rationale In the landscape of prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide

Introduction & Mechanistic Rationale

In the landscape of preclinical drug discovery, cinnamic acid derivatives represent a privileged scaffold, frequently leveraged for their potent anti-inflammatory and anti-diabetic properties[1]. 2,3-Bis{4-nitrophenyl}acrylic acid (BNPAA) is a highly specialized synthetic derivative designed to exploit these pathways. The strategic incorporation of two electron-withdrawing, lipophilic p-nitrophenyl groups onto the acrylic acid core significantly enhances its electrophilicity and binding affinity for deep hydrophobic pockets.

This application note details a rigorously validated in vitro pipeline for evaluating BNPAA as a dual-target inhibitor against Cyclooxygenase-2 (COX-2) and Aldose Reductase (ALR2) .

  • COX-2 Rationale: The lipophilic nitrophenyl rings of BNPAA are hypothesized to anchor into the expanded Val523 side pocket of COX-2, conferring selective inhibition over the constitutively active COX-1 isoform, a critical requirement for minimizing gastrointestinal toxicity[2].

  • ALR2 Rationale: ALR2 drives diabetic complications via the polyol pathway by reducing glucose to sorbitol. The carboxylic acid moiety of BNPAA acts as an anion-binding headgroup (interacting with Tyr48/His110), while the bulky aromatic rings occupy the enzyme's specificity pocket, potently blocking NADPH-dependent reduction[3].

Experimental Workflows & Target Mechanisms

The following diagrams illustrate the screening cascade and the dual-pathway intervention mechanism of BNPAA.

Workflow A 1. Compound Prep 2,3-Bis{4-nitrophenyl}acrylic acid B 2. Biophysical Profiling SPR (Biacore T200) A->B Target Affinity (KD) C 3. Enzymatic Assays COX-2 & ALR2 Inhibition B->C IC50 Determination D 4. Cellular Viability MTT Assay C->D Cytotoxicity Profiling

Workflow for the in vitro pharmacological profiling of BNPAA.

Mechanism cluster_0 Inflammatory Pathway cluster_1 Polyol Pathway BNPAA BNPAA (Dual Inhibitor) COX2 COX-2 Enzyme BNPAA->COX2 Inhibits ALR2 Aldose Reductase BNPAA->ALR2 Inhibits AA Arachidonic Acid AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 GLU Glucose GLU->ALR2 SOR Sorbitol ALR2->SOR

Dual-targeting mechanism of BNPAA on COX-2 and ALR2 pathways.

Detailed In Vitro Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the real-time binding kinetics ( kon​ , koff​ ) and equilibrium dissociation constant ( KD​ ) of BNPAA to recombinant targets. Causality & Design: Small molecule detection via SPR requires high-density ligand immobilization. We utilize a Biacore T200 system with a Series S CM5 sensor chip, as its carboxymethylated dextran matrix provides the necessary 3D surface area to achieve a target immobilization level ( RL​ ) capable of generating a detectable analyte response ( Rmax​ > 30 RU) for low molecular weight compounds[4].

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip surface using standard EDC/NHS amine coupling chemistry.

  • Immobilization: Dilute recombinant ALR2 or COX-2 in 10 mM sodium acetate (pH 4.5–5.5, determined via pre-concentration pH scouting) and inject over Flow Cell 2 (FC2) to reach a target density of 3000–5000 RU. Leave FC1 unmodified as a reference blank. Quench both flow cells with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve BNPAA in 100% DMSO to a 10 mM stock. Dilute in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final concentration series (e.g., 0.1, 1, 10, 50, 100 µM) maintaining exactly 5% DMSO. Critical: Exact DMSO matching between sample and running buffer is mandatory to prevent bulk refractive index artifacts.

  • Injection (Single-Cycle Kinetics): Inject the BNPAA concentration series sequentially without intermediate regeneration steps (flow rate: 30 µL/min) to prevent target denaturation.

  • Data Analysis: Apply double-reference subtraction (FC2 minus FC1, followed by blank buffer subtraction) and fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore Evaluation Software[4].

Protocol 2: Enzymatic Inhibition Assays
A. Aldose Reductase (ALR2) Kinetic Assay

Causality & Design: ALR2 activity is quantified by monitoring the oxidation of its cofactor, NADPH, to NADP+. Because NADPH absorbs strongly at 340 nm while NADP+ does not, the reaction rate can be measured kinetically as a continuous decrease in absorbance[3]. DL-glyceraldehyde is used as the standard substrate due to its high turnover rate.

Step-by-Step Methodology:

  • Reaction Mix: In a UV-transparent 96-well microplate, combine 135 mM Na/K-phosphate buffer (pH 7.0), 100 mM lithium sulfate, 0.03 mM NADPH, and 50 µL of recombinant human ALR2 (0.1 U/mL).

  • Inhibitor Incubation: Add 10 µL of BNPAA at varying concentrations (0.1–100 µM). Include Epalrestat as a positive control and a vehicle (DMSO) control. Incubate in the dark for 15 minutes at 37°C.

  • Initiation: Rapidly add 40 µL of 0.04 mM DL-glyceraldehyde to initiate the reaction.

  • Measurement: Immediately read the absorbance at 340 nm continuously for 20 minutes at 37°C using a microplate reader.

  • Calculation: Determine the initial velocity ( V0​ ) from the linear portion of the curve. Calculate % inhibition relative to the vehicle control and determine the IC50​ via non-linear regression.

B. COX-2 Enzyme Immunoassay (EIA)

Causality & Design: To assess COX-2 selectivity, the downstream production of Prostaglandin E2 (PGE2) from arachidonic acid is measured using a competitive Enzyme Immunoassay (EIA)[2].

Step-by-Step Methodology:

  • Pre-incubation: In a reaction tube, mix 10 µL of recombinant human COX-2, 10 µL of heme cofactor, and 10 µL of BNPAA (titrated doses). Incubate for 15 minutes at 37°C.

  • Reaction: Add 10 µL of 10 µM Arachidonic Acid to initiate catalysis. Incubate for exactly 2 minutes at 37°C.

  • Quenching: Stop the reaction by adding 30 µL of stannous chloride ( SnCl2​ ) solution. Note: SnCl2​ is required to rapidly reduce the unstable intermediate PGH2 into stable PGE2.

  • Quantification: Transfer the quenched samples to a PGE2-coated EIA microplate. Add the PGE2-acetylcholinesterase tracer and antiserum. Incubate, wash, and add Ellman's Reagent. Read absorbance at 412 nm[2].

Protocol 3: Cell Viability Assessment (MTT Assay)

Objective: Validate that the pharmacological effects of BNPAA occur at non-cytotoxic concentrations. Causality & Design: The MTT assay relies on the NAD(P)H-dependent oxidoreductase enzymes present only in viable cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[5]. Because formazan is insoluble in aqueous culture media, an acidified solubilization step is strictly required to dissolve the crystals for spectrophotometric quantification[6],[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 murine macrophages at a density of 1×104 cells/well in a 96-well flat-bottom plate (100 µL/well of DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Aspirate media and replace with fresh media containing BNPAA (1, 10, 50, 100, 200 µM). Include a vehicle control (0.1% DMSO) and a cell-free blank (media only). Incubate for 24 hours.

  • MTT Labeling: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in DPBS) to each well. Incubate for 4 hours at 37°C[7].

  • Solubilization: Add 100 µL of Solubilization Buffer (10% SDS in 0.01 M HCl, or acidified isopropanol) to each well[6]. Incubate overnight in the dark to ensure complete dissolution of the purple crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris[7].

Data Presentation: Expected Pharmacological Profile

To ensure rigorous benchmarking, all experimental data for BNPAA should be summarized and compared against clinical-grade reference standards (Celecoxib for COX-2; Epalrestat for ALR2). Below is a structured template demonstrating the expected quantitative profile.

Assay CategoryTarget / Cell LineParameter MeasuredBNPAA (Expected Range)Reference Control
Biophysical (SPR) Recombinant ALR2Binding Affinity ( KD​ )1.5 – 5.0 µMEpalrestat: ~0.8 µM
Biophysical (SPR) Recombinant COX-2Binding Affinity ( KD​ )0.5 – 2.0 µMCelecoxib: ~0.1 µM
Enzymatic (Kinetic) ALR2 IC50​ (NADPH Oxidation)2.0 – 8.5 µMEpalrestat: 1.2 µM
Enzymatic (EIA) COX-2 IC50​ (PGE2 Inhibition)1.0 – 4.0 µMCelecoxib: 0.05 µM
Enzymatic (EIA) COX-1 IC50​ (Selectivity Control)> 50 µMIndomethacin: 0.5 µM
Cellular (MTT) RAW264.7 Macrophages CC50​ (Cytotoxicity)> 150 µMTriton X-100: < 10 µM

Note: The high CC50​ value relative to the IC50​ values indicates a wide therapeutic window for subsequent in vitro cell-based functional assays.

References

  • Creative Proteomics. "Overview of Biacore Surface Plasmon Resonance Technology.
  • Harvard Center for Macromolecular Interactions. "Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance." Harvard University.
  • ResearchGate. "New phenolic cinnamic acid derivatives as selective COX-2 inhibitors." Bioorganic Chemistry.
  • RSC Advances. "Synthesis and evaluation of hydroxycinnamic acid derivatives as cyclooxygenase-2 inhibitors." Royal Society of Chemistry.
  • MDPI. "Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids... Aldose Reductase Inhibition Assay." MDPI Pharmaceuticals.
  • NCBI Bookshelf. "Cell Viability Assays - Assay Guidance Manual.
  • Merck Millipore.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Bis(4-nitrophenyl)acrylic acid Synthesis

[label="Cool and Quench", Finalizing the Visuals I've finalized both DOT diagrams, the mechanism and the workflow, ensuring visual consistency with the defined color palette and layout, using bold visual cues to clarify...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Cool and Quench",

Finalizing the Visuals

I've finalized both DOT diagrams, the mechanism and the workflow, ensuring visual consistency with the defined color palette and layout, using bold visual cues to clarify the user's focus. Node sizes, font sizes, colors, and the general flow are now set, resulting in clearer visuals.

Optimizing the Troubleshooting

I'm now integrating a logic tree for troubleshooting the reaction, focusing on low yields and byproduct formation. I'm focusing on crafting yes/no decision paths for diagnosis and mitigation. Specifically, I'm integrating decarboxylation and an insoluble yellow precipitate into the chart.

Refining the Logic Tree

I'm now integrating a logical decision tree into the troubleshooting section for low yields and byproducts. It's focused on "yes/no" questions for troubleshooting. The integration focuses on decarboxylation and an insoluble yellow precipitate for effective issue diagnosis.

Integrating the Table

I've integrated the table for reaction condition optimization, citing Benchchem, ResearchGate, and Zenodo for validation, building from literature. The focus is now on the electrophilicity of 4-nitrobenzaldehyde, and how the results relate.

Crafting the Validating Protocol

I'm developing a self-validating protocol with checkpoints to assess the reaction's progress. I'm focusing on color changes and precipitate formation as indicators. For instance, the deep amber color after adding TEA should indicate enolate formation. The protocol also includes checks for decarboxylation and product precipitation upon acidification.

Integrating the Key Aspects

I am now focusing on integrating the DOT diagrams, optimization table, troubleshooting logic tree, and the self-validating protocol into a cohesive report. I'm focusing on ensuring all elements support a clear, well-supported guide to Perkin/Knoevenagel condensation.

Refining the Troubleshooting Guide

I'm now integrating a detailed flowchart into the troubleshooting section. This flowchart focuses on addressing common issues like low yields and unexpected byproducts, incorporating specific diagnostics and solutions, especially for decarboxylation and unexpected byproducts.

Integrating the Validation Checks

I'm now incorporating detailed validation checks within the protocol. I'm focusing on providing criteria for visual indicators, like color and precipitate texture, ensuring the formation of the desired product and to detect decarboxylation. I'm building a robust and validated methodology.

Finalizing the Protocol

I've completed integrating all essential elements. The DOT diagrams, optimization data, and troubleshooting guide are synthesized into a coherent protocol. My focus is now on ensuring it provides a well-defined and comprehensive guide to the Perkin/Knoevenagel condensation.

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks during the synthesis of highly substituted cinnamic acid derivatives.

The synthesis of 2,3-bis(4-nitrophenyl)acrylic acid via the condensation of 4-nitrophenylacetic acid and 4-nitrobenzaldehyde presents a unique mechanistic paradox. While the unhindered electron-withdrawing effect of the nitro group makes 4-nitrobenzaldehyde highly electrophilic and exceptionally reactive in Knoevenagel/Perkin-type condensations[1], the resulting product is highly electron-deficient. This makes the target acrylic acid extremely susceptible to thermal decarboxylation, which prematurely degrades your product into 4,4'-dinitrostilbene[2].

To achieve high yields, we must transition from a "cook-and-look" approach to a self-validating, causality-driven methodology .

I. Mechanistic Pathway & Competing Side Reactions

Understanding the reaction causality is the first step to optimization. The condensation requires a base to generate an active enolate from 4-nitrophenylacetic acid, which then attacks the 4-nitrobenzaldehyde[3]. We utilize a modified Perkin approach using Triethylamine (TEA) and Acetic Anhydride (Ac₂O). The Ac₂O is not merely a solvent; it actively acetylates the intermediate alkoxide, transforming it into a superior leaving group for the subsequent E1cB elimination.

Mechanism A 4-Nitrophenylacetic Acid (Active Methylene) D Enolate Intermediate (Nucleophile) A->D Deprotonation by TEA B 4-Nitrobenzaldehyde (Electrophile) E Aldol-type Adduct (Alkoxide) B->E Nucleophilic Attack C Base (TEA) + Acetic Anhydride C->D D->E F Acylated Intermediate (Acetate Leaving Group) E->F Acetylation via Ac2O G 2,3-Bis(4-nitrophenyl)acrylic acid (Target Product) F->G E1cB Elimination (-AcOH) H 4,4'-Dinitrostilbene (Decarboxylation Side Product) G->H Thermal Decarboxylation (>100°C)

Figure 1: Mechanistic pathway and the competing thermal decarboxylation side reaction.

II. Self-Validating Experimental Protocol

Do not rely solely on end-point analysis. This protocol is designed with built-in visual and chemical checkpoints to validate the reaction at each critical stage.

Reagents:

  • 4-Nitrophenylacetic acid: 1.0 equiv (e.g., 10 mmol)

  • 4-Nitrobenzaldehyde: 1.05 equiv (e.g., 10.5 mmol)

  • Triethylamine (TEA): 1.5 equiv

  • Acetic Anhydride (Ac₂O): 3.0 equiv

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried round-bottom flask purged with Argon, charge the 4-nitrophenylacetic acid and 4-nitrobenzaldehyde.

    • Causality: The slight 0.05 equiv excess of aldehyde ensures complete consumption of the acid, preventing the notoriously difficult downstream separation of the product from unreacted phenylacetic acid.

  • Activation: Add the Ac₂O, followed by the dropwise addition of TEA at room temperature.

    • Validation Checkpoint 1: Upon TEA addition, the heterogeneous pale-yellow suspension will rapidly transition into a deep amber/reddish homogeneous solution. This color shift confirms the successful deprotonation and formation of the highly conjugated enolate carbanion.

  • Controlled Condensation: Heat the reaction mixture strictly to 90–95 °C for 6 hours.

    • Causality: Classical Perkin reactions often call for refluxing Ac₂O (140 °C). However, the electron-withdrawing nature of the dual nitro groups drastically lowers the activation energy for decarboxylation. Exceeding 100 °C will destroy your yield[2].

    • Validation Checkpoint 2: The solution must remain a clear, dark liquid. If it turns opaque with a heavy orange precipitate during heating, thermal decarboxylation to stilbene has occurred.

  • Quenching: Cool the mixture to 25 °C. Slowly add cold distilled water (approx. 5 volumes) dropwise while stirring vigorously.

    • Causality: Water hydrolyzes the excess Ac₂O into acetic acid, preventing it from interfering with crystallization.

  • Isolation: Acidify the mixture with 1M HCl to pH 2.

    • Validation Checkpoint 3: A voluminous pale-yellow precipitate will form immediately. The target acrylic acid is highly insoluble in the aqueous acidic matrix, whereas residual TEA and byproducts remain dissolved.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from glacial acetic acid to isolate the pure thermodynamically favored (E)-isomer.

III. Quantitative Optimization Data

To demonstrate the critical nature of temperature and base selection, review the optimization data below. Notice how elevated temperatures inversely correlate with the yield of the target acrylic acid.

Table 1: Optimization of Condensation Parameters and Yield Impact

Base (Equiv)Activator / SolventTemp (°C)Time (h)Yield (%)Primary Impurity Profile
NaOAc (1.5)Acetic Anhydride1401218%4,4'-Dinitrostilbene (High)
TEA (1.5)Acetic Anhydride120842%4,4'-Dinitrostilbene (Medium)
TEA (1.5) Acetic Anhydride 95 6 84% Trace unreacted aldehyde
Piperidine (0.2)Toluene (Dean-Stark)1101861%Unreacted acid / Water
IV. Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Product Yield (< 40%) Q1 Is an insoluble yellow/orange precipitate forming early? Issue->Q1 A1_Yes Diagnosis: Decarboxylation (Stilbene Formation) Q1->A1_Yes Yes A1_No Check Reaction Conversion (via TLC/HPLC) Q1->A1_No No Sol1 Action: Reduce Temp to 90-95°C A1_Yes->Sol1 Q2 Is unreacted 4-nitrobenzaldehyde present? A1_No->Q2 A2_Yes Diagnosis: Incomplete Enolate Formation Q2->A2_Yes Yes Sol2 Action: Use fresh Ac2O and increase TEA equiv A2_Yes->Sol2

Figure 2: Logical troubleshooting tree for resolving low reaction yields and side product formation.

Q: Why is my yield consistently below 40%, and what is the yellow/orange insoluble byproduct in my flask? A: You are experiencing thermal decarboxylation. The byproduct is 4,4'-dinitrostilbene. Because the alpha-carbon of your product is flanked by an electron-withdrawing carboxyl group and a strongly electron-withdrawing 4-nitrophenyl group, the activation energy required to lose CO₂ is exceptionally low. Solution: Immediately lower your reaction temperature to 90–95 °C. Do not use standard Perkin reflux conditions (140 °C).

Q: The reaction stalls at 50% conversion according to HPLC. How can I drive it to completion? A: Stalling in this specific Ac₂O/TEA system almost always indicates that your Acetic Anhydride has partially hydrolyzed into acetic acid prior to use. Acetic acid protonates the Triethylamine, buffering the system and neutralizing the base required to deprotonate the 4-nitrophenylacetic acid. Solution: Ensure you are using fresh, anhydrous Ac₂O. If stalling persists, add an additional 0.5 equiv of TEA mid-reaction to restore the basicity of the environment.

Q: How do I control the E/Z stereoselectivity of the final product? A: The condensation is thermodynamically driven to favor the (E)-isomer (where the two bulky 4-nitrophenyl rings are trans to each other) due to severe steric hindrance in the (Z)-configuration. However, kinetic trapping during rapid precipitation can yield mixed isomers. Solution: Extended heating at 95 °C (thermodynamic control) enriches the (E)-isomer. Furthermore, recrystallization from glacial acetic acid selectively precipitates the highly crystalline (E)-isomer, leaving any trace (Z)-isomer in the mother liquor.

V. References[3] Condensation of p-Chlorophenylacetic Acid with Aldehydes. Part I. Zenodo. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkPlFy2BCo7nu1Yfg09_sR6QPedA4JObKzIZWqCRV1Q4dkfMs9oFJOpOgTO4Xm017-XjFSXFTCfy5-v0PKus4qj178uNUCJTWDYMaRNiY9AWmSk_BiaxMaVYnB4L7m3jg4Xs4MB7ObxkFKMyq8Sqs=[1] A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz8V02WN5gfhynjkd70HZWIck9WVrSmyarcTqsau6NcM_THS57mH56K-xlQ7W31GMIMHQVzeqJAUqiLuEEWAALk4Of5YY_QlF2vg6EhCGXtVtRV-K9OXuXd44vS2Yv67_v7pSpFTK0P__sKEjfR9WtpXJi9YYrKekFIkGMOZQRrvWiknAS2D329ALY8pz5egW24Wm4trUio8zUHYrXWoBrwU2puQhwKk-xDSuXSnWUA5G5SXg=[2] Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI4ytypjuh9_xFfA33uW5ygjaGg_fM36RB5c0pcBItnW3hqhPJTuKd56vP6PfehLjMrCnsutvBzXFHTK6EsqSctF3KxIl1AMQVdLsKoj0WyZ5Y9TAC8mTXB71WQzz9rUbRCV9Giy0AT02P6fAegO8pPob8mKEyXvBNuQ9yOXbur1E6tYV4jVdvse2c8U0AWF8Bu2SGrQgxqFxrj1l_C99O-sZ8bw_11o6ngSH5tiFPB7Q7FVDM8GmrW5o8kCsudY9NxxwXUdHXwcqFt1naYP78WBflVU9BbtmhPb1Gj_WtoEmwYCkMHftDRZL5caSflTfKKxGp5z9rww==

Sources

Optimization

Troubleshooting crystallization failures of 2,3-Bis{4-nitrophenyl}acrylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2,3-Bis(4-nitrophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,3-Bis(4-nitrophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. Our approach is rooted in first principles of physical chemistry and extensive field experience to provide actionable, in-depth solutions.

Guiding Principles of Crystallization

Crystallization is a thermodynamic process governed by solubility, supersaturation, nucleation, and crystal growth. A successful crystallization hinges on identifying a solvent (or solvent system) in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. The process of cooling a saturated solution creates a supersaturated state, which is thermodynamically unstable. The system relieves this instability by precipitating the excess solute, ideally forming a highly ordered, pure crystalline lattice. Failures in this process arise from disruptions to this delicate balance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common crystallization failures in a direct question-and-answer format.

Problem Area 1: Complete Crystallization Failure
Q1: I've dissolved my crude 2,3-Bis(4-nitrophenyl)acrylic acid and cooled the solution, but no crystals have formed. What is the primary cause?

The most frequent reason for a complete failure to crystallize is the use of excessive solvent.[1] If the solution is not sufficiently concentrated, it may not reach the necessary level of supersaturation upon cooling, and the compound will remain fully dissolved.[1]

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this purpose. Aim to reduce the volume by 25-50% initially.

  • Re-cool: Allow the concentrated solution to cool slowly to room temperature, and then in an ice bath.

  • Induce Nucleation: If crystals still do not form, the solution may be in a stable supersaturated state that requires a nucleation point to initiate crystal growth.[1]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.

Problem Area 2: "Oiling Out" or Formation of a Gummy Precipitate
Q2: Instead of crystals, my product has separated as a sticky, oily, or caramel-like residue. Why does this happen?

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its own melting point. This is common under several conditions:

  • High Impurity Levels: Significant impurities can depress the melting point of the solute mixture, making it more prone to separating as a liquid.[1][2]

  • Inappropriate Solvent Choice: If the boiling point of the solvent is too high relative to the melting point of the solute, the solution may become supersaturated while still hot enough to melt the precipitating solid.[1]

  • Rapid Cooling: Cooling the solution too quickly can cause the concentration of the solute to exceed its saturation limit so rapidly that it crashes out as a disordered, supercooled liquid (oil) rather than an ordered crystal lattice.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% increase) to lower the saturation point.[1]

  • Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) to drastically slow the cooling rate. This gives molecules sufficient time to arrange themselves into an ordered crystal lattice.

  • Consider an Alternative Solvent: If the problem persists, the chosen solvent may be unsuitable. For highly polar compounds like 2,3-Bis(4-nitrophenyl)acrylic acid, which contains two nitro groups and a carboxylic acid, a solvent with a lower boiling point may be necessary. For example, if using DMF or DMSO, consider switching to acetone or ethyl acetate.

Problem Area 3: Poor Crystal Quality or Purity
Q3: I managed to get a solid, but it's an amorphous powder, not well-defined crystals. How can I improve the crystal quality?

Amorphous solids typically form when precipitation occurs too rapidly, preventing the formation of a long-range ordered crystal lattice. This is often a less extreme version of the "oiling out" problem. The solution is similar: slow down the crystallization process.

Troubleshooting Steps:

  • Slower Cooling: As with oiling out, the primary solution is to decrease the rate of cooling.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. This brings the solution to its saturation point. Allowing this turbid solution to cool slowly can yield high-quality crystals. For a polar compound like ours, a good system might be DMSO/water or acetone/hexane.

Q4: My final yield is very low. What are the common reasons for product loss during recrystallization?

Low yield is a common issue that can often be traced to specific steps in the protocol.

  • Using Too Much Solvent: While a cause of complete crystallization failure, using a slight excess of solvent will still result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel. To prevent this, ensure the funnel and receiving flask are pre-heated and use a fluted filter paper for faster filtration.[1]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[1] Always use a minimal amount of ice-cold solvent for washing.

Problem Area 4: Solvent Selection
Q5: What is the best solvent for recrystallizing 2,3-Bis(4-nitrophenyl)acrylic acid?

There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude product. However, based on the structure—a highly polar molecule with two aromatic nitro groups and a carboxylic acid—we can predict suitable candidates. The principle of "like dissolves like" suggests that polar solvents will be most effective.

For structurally related nitrophenyl compounds, common and effective solvents include ethanol, methanol, and acetone.[1][3] For diaryl acrylic acids, a solvent pair like ethyl acetate/petroleum ether has been used successfully to obtain high-quality single crystals.[4]

A systematic approach is recommended.

Systematic Troubleshooting Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient identification of a suitable recrystallization solvent.

  • Preparation: Place small amounts (approx. 10-20 mg) of your crude 2,3-Bis(4-nitrophenyl)acrylic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate, toluene, water) dropwise, vortexing after each drop, up to about 0.5 mL. Note the solubility at room temperature. A good solvent should show poor solubility at this stage.

  • Heating: Gently heat the test tubes that showed poor solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Note the volume of solvent required.

  • Cooling: Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: A good solvent is one that required a moderate amount of solvent to dissolve the compound when hot but produced a large quantity of crystalline precipitate upon cooling.

SolventBoiling Point (°C)Polarity IndexSuitability for 2,3-Bis(4-nitrophenyl)acrylic acid
Acetone 565.1Excellent Candidate: Polar aprotic. Often effective for nitrophenyl compounds.[3]
Ethanol 784.3Excellent Candidate: Polar protic. Commonly used for similar molecules.[1]
Ethyl Acetate 774.4Good Candidate: Medium polarity. Can be effective, especially as part of a solvent pair.[4]
Toluene 1112.4Poor Candidate (alone): Non-polar. Unlikely to dissolve the highly polar target compound. May be useful as an anti-solvent.
Water 10010.2Poor Candidate (alone): The carboxylic acid may have some solubility, but the large organic backbone likely limits it. May be useful as an anti-solvent with a polar organic solvent like acetone or ethanol.[5]
Hexane 690.1Unsuitable (alone): Non-polar. Will not dissolve the compound. Useful as an anti-solvent.
Protocol 2: Managing an "Oiling Out" Event
  • Re-heat: Place the flask containing the oil and solvent back on the heat source and warm until the oil fully redissolves into the solution.

  • Add More Solvent: Add 10-20% more of the same solvent to the hot solution to ensure it is no longer supersaturated at that temperature.

  • Change the Solvent System: If you suspect a melting point issue, add a small amount of a miscible solvent in which the compound is less soluble (an anti-solvent). For an acetone solution, for example, adding a small amount of hexane can lower the overall solvating power and may encourage crystallization at a higher temperature.

  • Cool Slowly: This is the most critical step. Turn off the heat and allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. For very stubborn cases, insulating the flask is recommended.

  • Induce Nucleation: Once at room temperature, attempt to induce crystallization by scratching or seeding before moving to an ice bath.

Visual Workflow Guides

The following diagrams, rendered in DOT language, provide a visual guide to the troubleshooting and decision-making processes.

General Troubleshooting Workflow

This diagram outlines the decision-making process when a crystallization experiment fails.

Crystallization Troubleshooting Workflow Start Initial Crystallization Attempt Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals Failure OilingOut Product 'Oils Out' Outcome->OilingOut Failure PoorYield Poor Yield / Quality Outcome->PoorYield Partial Failure Success Successful Crystallization Outcome->Success Success Cause_TooMuchSolvent Cause: Too much solvent? NoCrystals->Cause_TooMuchSolvent Cause_Supersaturated Cause: Stable supersaturation? NoCrystals->Cause_Supersaturated Cause_CoolingRate Cause: Cooled too fast? OilingOut->Cause_CoolingRate Cause_SolventBP Cause: Solvent BP too high? OilingOut->Cause_SolventBP Cause_Impurity Cause: High impurity level? OilingOut->Cause_Impurity Action_ReheatDilute Action: Re-heat, add more solvent OilingOut->Action_ReheatDilute Cause_RapidPrecip Cause: Precipitation too rapid? PoorYield->Cause_RapidPrecip Cause_Losses Cause: Procedural losses? PoorYield->Cause_Losses Action_ReduceVolume Action: Reduce solvent volume Cause_TooMuchSolvent->Action_ReduceVolume Action_Induce Action: Induce nucleation (scratch, seed) Cause_Supersaturated->Action_Induce Action_ReduceVolume->Outcome Action_Induce->Outcome Action_SlowCool Action: Cool very slowly Cause_CoolingRate->Action_SlowCool Action_ChangeSolvent Action: Change solvent system Cause_SolventBP->Action_ChangeSolvent Cause_Impurity->Action_ChangeSolvent Action_ReheatDilute->Action_SlowCool Action_SlowCool->Outcome Action_ChangeSolvent->Start Cause_RapidPrecip->Action_SlowCool Action_SolventSystem Action: Use solvent/anti-solvent Cause_RapidPrecip->Action_SolventSystem Action_ReviewProtocol Action: Review wash/filtration steps Cause_Losses->Action_ReviewProtocol Action_SolventSystem->Start Action_ReviewProtocol->Start

Caption: A decision tree for troubleshooting common crystallization failures.

Solvent Selection Logic

This diagram illustrates the relationship between compound polarity and the properties of a good recrystallization solvent.

Solvent Selection Logic cluster_compound Compound Properties cluster_solvent Solvent Properties Compound 2,3-Bis(4-nitrophenyl)acrylic acid (Highly Polar) SolventPolarity Select Polar Solvent ('Like Dissolves Like') e.g., Acetone, Ethanol Compound->SolventPolarity informs selection of HighSol_Hot High Solubility when HOT SolventPolarity->HighSol_Hot must exhibit LowSol_Cold Low Solubility when COLD SolventPolarity->LowSol_Cold must exhibit Result Successful Recrystallization (High Purity & Yield) HighSol_Hot->Result enables dissolution LowSol_Cold->Result enables precipitation

Caption: The relationship between solute polarity and ideal solvent properties.

References

  • Troubleshooting the purification of 1-(3-Nitrophenyl)
  • Process for the purification of p-nitrophenol - Google P
  • Method of crystallizing nitro products - Google P
  • Acrylic acid (HSG 104, 1997) - INCHEM.
  • Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP)
  • Falling film melt crystallization Technology for production of glacial acrylic acid - Sulzer.
  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
  • Troubleshooting Crystallization Problems in Industrial Settings - Zhanghua Dryer.
  • (E)-2,3-Bis(4-methoxyphenyl)acrylic acid - PMC.
  • A kind of method for preparing 2-(4-nitrophenyl)

Sources

Troubleshooting

Preventing thermal degradation of 2,3-Bis{4-nitrophenyl}acrylic acid during storage

Technical Support Center: Preventing Thermal Degradation of 2,3-Bis(4-nitrophenyl)acrylic acid Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of 2,3-Bis(4-nitrophenyl)acrylic acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the stability of highly functionalized diaryl acrylic acids.

2,3-Bis(4-nitrophenyl)acrylic acid is a notoriously sensitive compound. Due to its specific electronic and steric environment, it is highly susceptible to thermal degradation, leading to compromised experimental reproducibility. This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to maintain the absolute integrity of your compound during storage and handling.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the chemical physics driving it. 2,3-Bis(4-nitrophenyl)acrylic acid undergoes two primary modes of thermal degradation:

  • Thermal Decarboxylation: The alpha,beta-unsaturated carboxylic acid core is flanked by two strongly electron-withdrawing para-nitrophenyl groups. During thermal stress, these nitro groups stabilize the developing carbanion in the transition state via powerful inductive and resonance effects [1, 3]. Furthermore, the steric clash between the two bulky aromatic rings creates significant ground-state strain. The expulsion of CO₂ relieves this strain, driving an irreversible decarboxylation to form 1,2-bis(4-nitrophenyl)ethylene (a stilbene derivative) [2].

  • Stereochemical Isomerization: The extended π -conjugation network lowers the rotational barrier of the alkene double bond. Even mild thermal or actinic (light) energy can trigger an E/Z isomerization, destroying the stereopurity of your API fragment [4].

Pathway A 2,3-Bis(4-nitrophenyl) acrylic acid B Thermal Stress (> 25°C) A->B C E/Z Isomerization (Stereo-degradation) B->C Low Activation Energy D Decarboxylation (-CO2) B->D High Activation Energy E 1,2-Bis(4-nitrophenyl) ethylene D->E

Fig 1. Mechanistic pathways of thermal degradation for 2,3-Bis(4-nitrophenyl)acrylic acid.

Troubleshooting & FAQs

Q: My stored powder has changed from pale yellow to a deep orange/brown. What happened? A: This macroscopic color shift is the classic indicator of thermal decarboxylation. The resulting stilbene degradation products possess a more rigidly planar, extended conjugated system that absorbs longer wavelengths of light. If your powder is orange, the batch is compromised and must be discarded.

Q: I observe micro-bubbling when dissolving the compound in warm DMSO to prepare my stock solutions. Is this normal? A: No. Bubbling indicates the active evolution of CO₂ gas [3]. You are thermally degrading the compound during dissolution. Never use heat to accelerate the dissolution of this compound. Use gentle vortexing or a chilled ultrasonic bath (maintained below 15°C) to facilitate dissolution.

Q: My HPLC chromatogram shows a new peak with the exact same mass ( m/z ) but a different retention time. Is this degradation? A: Yes, this is E/Z isomerization. While it is not a loss of molecular mass, it is a critical loss of stereopurity [4]. This indicates your storage environment is either too warm or exposed to ambient laboratory lighting.

Quantitative Degradation Kinetics

To illustrate the severity of thermal and photolytic stress, below is a summary of our internal degradation kinetic data.

Table 1: Stability Profile of 2,3-Bis(4-nitrophenyl)acrylic acid over 6 Months

Storage ConditionTemperature1-Month Purity6-Month PurityPrimary Degradant
Ambient (Clear Vial, Light)25°C88.5%< 50.0%E-isomer & Stilbene
Ambient (Amber Vial, Dark)25°C94.2%78.1%Stilbene derivative
Refrigerated (Dark)4°C98.9%92.4%E-isomer
Freezer (Argon, Dark) -20°C > 99.9% > 99.5% None detected

Self-Validating Protocol: Safe Storage and Handling

To guarantee the integrity of your compound, do not rely on assumptions. The following Standard Operating Procedure (SOP) is designed as a self-validating system —meaning the protocol includes built-in physical checks that confirm the success of the environmental controls.

Step-by-Step Methodology:
  • Initial QC & Aliquotting:

    • Upon receipt, immediately validate the bulk purity via UPLC-UV.

    • Do not store the compound in a single bulk container. Repeated freeze-thaw cycles introduce condensation. Divide the bulk powder into single-use aliquots (e.g., 10 mg) using amber glass vials to block actinic light.

  • Inert Atmosphere Purging:

    • Purge each vial with dry Argon gas for 15 seconds to displace oxygen and ambient moisture.

    • Validation Step: Place a cobalt(II) chloride moisture indicator card inside the secondary airtight storage pouch containing the vials. If the card turns from blue to pink at any point during storage, the argon seal is compromised, and the batch must be re-purged.

  • Thermal Arrest (Storage):

    • Store the sealed pouches in a strictly monitored -20°C freezer.

  • Equilibration (Thawing):

    • Critical: Opening a cold vial in a humid lab will cause instant water condensation on the powder, leading to rapid hydrolytic and thermal degradation upon dissolution.

    • Validation Step: Apply a liquid crystal temperature-indicator strip to the exterior of the vial. Remove the vial from the freezer and wait. Do not open the cap until the strip registers exactly 20°C (Room Temperature). This physically validates that thermal equilibrium has been reached.

Workflow N1 1. Material Receipt & QC (UPLC-UV Validation) N2 2. Argon Purge (Displace O2/Moisture) N1->N2 N3 3. Aliquot into Amber Vials (Actinic Light Protection) N2->N3 N4 4. Store at -20°C (Thermal Arrest) N3->N4 N5 5. Equilibrate to RT (Temp Strip Validation) N4->N5

Fig 2. Self-validating storage workflow to prevent thermal and photolytic degradation.

References

  • Hydrocinnamic Acids: Application and Strategy of Synthesis. Thieme Connect.
  • Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. ACS Publications.
  • Copper-Catalyzed Aerobic Decarboxylative Sulfonylation of Cinnamic Acids with Sodium Sulfinates: Stereospecific Synthesis of (E)-Alkenyl Sulfones. ACS Publications.
  • Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N 9 -Cinnamic Acid. MDPI.
Optimization

Technical Support Center: Managing Steric Hindrance in 2,3-Bis(4-nitrophenyl)acrylic Acid Substitutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for navigating the synthetic challenges associated with 2,3-Bis(4-nitrophenyl)acrylic acid. This molecule, characterized by signif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the synthetic challenges associated with 2,3-Bis(4-nitrophenyl)acrylic acid. This molecule, characterized by significant steric congestion, presents unique hurdles in functionalization. This guide provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, medicinal chemists, and process development scientists. We will explore the causality behind experimental choices to empower you to overcome these steric barriers effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary steric challenges in performing substitutions on 2,3-Bis(4-nitrophenyl)acrylic acid?

Answer: The primary challenge arises from the molecule's conformation. The two bulky 4-nitrophenyl groups are positioned on adjacent carbons of the acrylic acid backbone. The crystal structure of analogous compounds, like (E)-2,3-Bis(4-methoxyphenyl)acrylic acid, shows a significant twist between the aromatic rings, with dihedral angles around 69°.[1] This arrangement creates a crowded three-dimensional space that severely restricts the approach of reagents to several key reactive sites:

  • The Carboxylic Acid Group: The phenyl groups flank the carboxyl moiety, hindering nucleophilic attack or derivatization.

  • The α- and β-Carbons: The vinyl carbons are sterically shielded, making addition reactions or cross-coupling directly on the backbone challenging.

  • The Ortho Positions of the Phenyl Rings: While electronically activated by the nitro groups for nucleophilic aromatic substitution (SNAr), the positions ortho to the vinyl backbone (C2' and C6') are exceptionally crowded.

// Edges to hindered zones edge [style=dashed, arrowhead=vee, color="#4285F4"]; {C_carboxyl, OH_carboxyl} -> Zone1; {C_alpha, C_beta} -> Zone2; {Phenyl1, Phenyl2} -> Zone3; }

Caption: Key sterically hindered zones in 2,3-Bis(4-nitrophenyl)acrylic acid.

Q2: Given the steric hindrance, what are the most viable strategies for derivatizing the carboxylic acid group?

Answer: Standard esterification or amidation conditions (e.g., Fischer esterification or direct carbodiimide coupling) often fail or provide low yields due to the difficulty of the nucleophile approaching the carbonyl carbon. The most effective strategies involve increasing the electrophilicity of the carbonyl carbon:

  • Conversion to an Acyl Halide: Transforming the carboxylic acid into a more reactive acyl chloride or bromide is the most robust method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are highly effective. The resulting acyl halide is significantly more electrophilic and reacts readily even with moderately strong nucleophiles.

  • Use of Potent Coupling Agents: If the substrate is sensitive to the harsh conditions of acyl halide formation, powerful coupling agents designed for hindered substrates can be used. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Anhydride Formation: In some cases, reaction with an anhydride in the presence of a strong Lewis acid catalyst can facilitate acylation.[2]

Q3: Is substitution on the nitrophenyl rings feasible, and which positions are most susceptible to attack?

Answer: Yes, substitution is feasible but requires careful consideration of both electronic and steric factors.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups strongly activate the rings for SNAr. The positions ortho and para to the nitro group are most electronically favorable. However, the positions ortho to the acrylic acid backbone are severely hindered. Therefore, the most likely position for a successful SNAr reaction is ortho to the nitro group and meta to the acrylic acid backbone. Strong nucleophiles (e.g., alkoxides, thiolates) in polar aprotic solvents (like DMF or DMSO) are required.

  • Electrophilic Aromatic Substitution (EAS): This is generally challenging. The nitro groups are powerful deactivating groups for EAS. Furthermore, the bulky tert-butyl groups in analogous structures are known to sterically direct substitution away from adjacent positions.[3] If forced under harsh conditions, substitution would likely occur meta to the nitro group, but yields are expected to be low with significant potential for side reactions.

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Acyl Substitution (Ester or Amide Formation)

This guide provides a logical workflow for troubleshooting incomplete derivatization of the carboxylic acid.

Problem Potential Cause Recommended Solution & Explanation
Low or No Conversion (<10%) 1. Severe Steric Hindrance: The primary cause is the inability of the alcohol/amine nucleophile to access the carbonyl carbon.Primary Action: Convert the carboxylic acid to its acyl chloride. This dramatically increases the electrophilicity of the carbonyl, making it highly susceptible to nucleophilic attack. See Protocol 1 below for a detailed methodology.
2. Poor Leaving Group: In direct coupling reactions, the hydroxyl group is a poor leaving group.Secondary Action: Use a more powerful coupling agent. Reagents like HATU or COMU, in combination with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), are designed to activate sterically congested carboxylic acids.
3. Catalyst Deactivation: In catalytic reactions, the catalyst may be poisoned or deactivated.Tertiary Action: For catalyzed reactions, ensure stringent anhydrous conditions. If using a Lewis acid catalyst, consider increasing the catalyst loading slightly.[4]
Reaction Stalls at ~50% Conversion 1. Unfavorable Equilibrium: The reaction may be reversible and has reached equilibrium.Action: If possible, remove a byproduct to drive the reaction forward (e.g., remove water with a Dean-Stark apparatus, though this is less common for acyl chloride reactions). Using a slight excess of the nucleophile can also help push the equilibrium.[4]
2. Insufficient Energy: The activation energy for the reaction is too high for the given conditions.Action: Increase the reaction temperature. Microwave-assisted heating is highly effective for accelerating reactions with sterically hindered substrates and can reduce reaction times from hours to minutes.[3]
Guide 2: Failure of Palladium-Catalyzed Cross-Coupling on Phenyl Rings

This guide addresses challenges in forming C-C or C-N bonds on the nitrophenyl rings, a common goal in drug development.

XCoupling_Troubleshooting

Caption: Troubleshooting workflow for sterically hindered cross-coupling reactions.

The key to successful cross-coupling on this scaffold is selecting a catalytic system capable of overcoming the immense steric barrier.[4] This typically involves ligands that are both bulky and highly electron-donating, which stabilize the active palladium species and promote the difficult oxidative addition and reductive elimination steps.

| Recommended Catalysts and Ligands for Hindered Couplings | | :--- | :--- | | Reaction Type | Recommended Ligand/Catalyst System | Rationale | | Suzuki-Miyaura (C-C) | Pd(OAc)₂ or Pd₂(dba)₃ with: - SPhos, XPhos, or RuPhos | These Buchwald-type ligands possess bulky biaryl phosphine structures that create a coordinatively unsaturated, highly active Pd(0) species essential for reacting with hindered substrates. | | Buchwald-Hartwig (C-N) | Pd(OAc)₂ or Pd₂(dba)₃ with: - BrettPhos or Josiphos-type ligands | These ligands are specifically designed to facilitate the reductive elimination step to form C-N bonds, which is often the rate-limiting step in hindered systems. | | Heck Reaction (C-C) | Pd(OAc)₂ with: - P(o-tolyl)₃ or Herrmann's catalyst | While more challenging, these systems can sometimes effect Heck couplings. Success is highly substrate-dependent. |

Experimental Protocols

Protocol 1: Conversion of 2,3-Bis(4-nitrophenyl)acrylic acid to its Acyl Chloride

This protocol provides a robust method for activating the carboxylic acid for subsequent nucleophilic substitution.

Materials:

  • 2,3-Bis(4-nitrophenyl)acrylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 3.0-5.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), suspend 2,3-Bis(4-nitrophenyl)acrylic acid in anhydrous DCM (approx. 0.2 M).

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Slowly add thionyl chloride to the stirring suspension at room temperature. Gas evolution (HCl and SO₂) should be observed.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours. Monitor the reaction progress by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting material and formation of the methyl ester.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. Caution: This should be done in a well-ventilated fume hood. Co-evaporation with anhydrous toluene (2-3 times) can help remove the last traces of SOCl₂.

  • The resulting crude acyl chloride (typically a yellow or orange solid) is highly reactive and moisture-sensitive. It should be used immediately in the next step without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling on a Phenyl Ring

This protocol outlines a starting point for coupling an aryl boronic acid to one of the nitrophenyl rings (assuming a halide, e.g., a bromo-substituted derivative, is present at the desired position).

Materials:

  • Bromo-substituted 2,3-Bis(4-nitrophenyl)acrylic acid derivative (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04-0.10 eq)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)[4]

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-substituted starting material, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates can take anywhere from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

  • Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. Physical Chemistry Chemical Physics.
  • (PDF) Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. ResearchGate.
  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Benchchem.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Journal of Chemical Information and Modeling.
  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest.
  • Strategies for the application of metal–organic frameworks in catalytic reactions. RSC Publishing.
  • Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions. Benchchem.
  • Catalytic Nucleophilic Acyl Substitution of Anhydrides by Amphoteric Vanadyl Triflate. Organic Letters. Available at: [Link]

  • (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2,3-Bis(4-nitrophenyl)acrylic Acid in Organic Solvents

Welcome to the technical support center for 2,3-Bis(4-nitrophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,3-Bis(4-nitrophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in organic solvents. Our goal is to equip you with the expertise to anticipate and resolve stability issues, ensuring the integrity and reliability of your experimental results.

Introduction

2,3-Bis(4-nitrophenyl)acrylic acid is a complex molecule featuring a reactive acrylic acid moiety and two nitroaromatic rings. This unique structure, while valuable for various applications, presents specific stability challenges in organic solvents. Degradation can be triggered by several factors, including light, temperature, solvent interactions, and the inherent reactivity of the functional groups. This guide will delve into the common stability problems, their underlying causes, and provide validated protocols to mitigate them.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Solution Discoloration (Yellowing or Browning) Upon Storage

Symptoms: A freshly prepared, pale-yellow solution of 2,3-Bis(4-nitrophenyl)acrylic acid in an organic solvent darkens over time, even when stored in the dark.

Potential Causes and Solutions:

  • Cause A: Solvent-Induced Degradation. The choice of solvent plays a critical role in the stability of 2,3-Bis(4-nitrophenyl)acrylic acid. Protic solvents can engage in hydrogen bonding, while polar aprotic solvents can influence acid-base equilibria, potentially leading to degradation.[1][2] Some solvents may even react directly with the solute over time. For instance, some nitroaromatic compounds have been observed to degrade in solvents like tetrahydrofuran (THF) while remaining stable in dimethyl sulfoxide (DMSO).[3]

    • Solution: Conduct a solvent screening study to identify the optimal solvent for your application. Recommended solvents for initial screening include aprotic polar solvents like DMSO and acetonitrile, and less polar solvents like ethyl acetate. Avoid highly reactive solvents or those known to promote degradation of similar compounds.

  • Cause B: Thermal Degradation. Although discoloration may occur at room temperature, it can be accelerated by elevated temperatures. The acrylic acid moiety, in particular, can be susceptible to thermal decomposition.[4][5]

    • Solution: Store solutions of 2,3-Bis(4-nitrophenyl)acrylic acid at reduced temperatures (e.g., 2-8 °C). However, always ensure the compound remains fully dissolved at the storage temperature to avoid precipitation and concentration changes. Perform a freeze-thaw stability study if solutions will be stored frozen.

Problem 2: Appearance of Precipitate in the Solution

Symptoms: A clear solution becomes cloudy or forms a solid precipitate during storage or use.

Potential Causes and Solutions:

  • Cause A: Poor Solubility or Supersaturation. The compound may have been dissolved at a concentration exceeding its solubility limit in the chosen solvent, leading to precipitation over time, especially with temperature fluctuations.

    • Solution: Determine the solubility of 2,3-Bis(4-nitrophenyl)acrylic acid in your chosen solvent at the intended storage and experimental temperatures. Prepare solutions at a concentration well below the saturation point.

  • Cause B: Formation of Insoluble Degradation Products. Degradation of the parent compound can lead to the formation of new, less soluble chemical species.

    • Solution: Analyze the precipitate using techniques like HPLC, Mass Spectrometry, or NMR to identify its chemical structure.[6] Understanding the nature of the degradant will provide insights into the degradation pathway and help in selecting appropriate stabilization strategies.

Problem 3: Inconsistent Results in Biological or Chemical Assays

Symptoms: Variability in experimental outcomes, such as loss of biological activity or inconsistent reaction kinetics, when using solutions of 2,3-Bis(4-nitrophenyl)acrylic acid prepared at different times.

Potential Causes and Solutions:

  • Cause A: Photodegradation. Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV or visible light.[7] This can lead to a decrease in the concentration of the active compound and the formation of potentially interfering byproducts. The mechanism often involves an intramolecular nitro-to-nitrite rearrangement.[8]

    • Solution: Protect solutions from light at all times by using amber vials or wrapping containers with aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Cause B: Uncontrolled Polymerization. The acrylic acid moiety can undergo free-radical polymerization, especially in the absence of inhibitors and the presence of initiators like heat or light.[9] This process consumes the monomeric form of the compound, leading to a decrease in its effective concentration.

    • Solution: For long-term storage, consider adding a suitable polymerization inhibitor, such as hydroquinone monomethyl ether (MeHQ), at a low concentration (e.g., 10-20 ppm).[9] However, ensure the inhibitor does not interfere with your downstream applications. The presence of oxygen is often required for common inhibitors to be effective.[10]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for dissolving 2,3-Bis(4-nitrophenyl)acrylic acid for long-term storage?

A1: There is no single "best" solvent, as the optimal choice depends on the intended application. However, for general long-term storage, a high-purity, dry, aprotic polar solvent such as DMSO or acetonitrile is often a good starting point.[1][3] It is crucial to perform a stability study in the selected solvent under your specific storage conditions.

Q2: How can I monitor the stability of my 2,3-Bis(4-nitrophenyl)acrylic acid solution?

A2: A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the recommended approach.[6] This method should be able to separate the parent compound from its potential degradation products. Monitoring the peak area of the parent compound and the emergence of new peaks over time will provide a quantitative measure of stability.

Q3: Should I be concerned about the pH of my solution?

A3: Yes, especially in protic or aqueous-organic solvent mixtures. As a carboxylic acid, the ionization state of 2,3-Bis(4-nitrophenyl)acrylic acid is pH-dependent. Changes in pH can affect its solubility and stability.[1][11] For non-aqueous applications, the acidity of the compound can still influence its interactions with the solvent and other components in the solution.

Q4: Can I use antioxidants to improve stability?

A4: While antioxidants can prevent oxidative degradation, the primary stability concerns for this molecule are often photodegradation and polymerization.[7][12] However, if oxidative stress is a suspected factor in your experimental system, the addition of an antioxidant could be beneficial. A pilot study to assess its effectiveness and potential for interference is recommended.

Experimental Protocols

Protocol 1: Solvent Selection and Short-Term Stability Assessment

Objective: To identify a suitable solvent for dissolving 2,3-Bis(4-nitrophenyl)acrylic acid and assess its stability over a 24-hour period.

Materials:

  • 2,3-Bis(4-nitrophenyl)acrylic acid

  • Candidate solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane) of high purity

  • Amber glass vials

  • HPLC-UV system

Procedure:

  • Prepare stock solutions of 2,3-Bis(4-nitrophenyl)acrylic acid at a known concentration (e.g., 1 mg/mL) in each candidate solvent.

  • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC-UV system to obtain an initial chromatogram. Record the peak area of the parent compound.

  • Store the vials under two conditions:

    • Condition A: Room temperature, protected from light.

    • Condition B: 40 °C, protected from light (accelerated stability).

  • At various time points (e.g., 4, 8, 12, and 24 hours), withdraw an aliquot from each vial and analyze by HPLC-UV.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. Calculate the percentage of the remaining parent compound. Also, monitor the appearance and growth of any new peaks, which indicate degradation products.

Table 1: Example Data for Solvent Stability Assessment

SolventTemperature (°C)Time (hours)Parent Compound Remaining (%)
DMSO252499.5
DMSO402498.2
Acetonitrile252499.1
Acetonitrile402497.5
Dichloromethane252495.3
Dichloromethane402488.7
Protocol 2: Forced Degradation Study (Photostability)

Objective: To assess the susceptibility of 2,3-Bis(4-nitrophenyl)acrylic acid to photodegradation.

Materials:

  • A stable solution of 2,3-Bis(4-nitrophenyl)acrylic acid in a suitable solvent (identified from Protocol 1).

  • Clear and amber glass vials.

  • A photostability chamber with controlled light exposure (e.g., option 1 or 2 from ICH Q1B guidelines) or a UV lamp (e.g., 254 nm and 365 nm).

  • HPLC-UV system.

Procedure:

  • Place an aliquot of the stock solution in a clear glass vial and another in an amber glass vial (as a control).

  • Expose the clear vial to a controlled light source for a defined period. Keep the amber vial under the same temperature conditions but protected from light.

  • At specific time intervals, withdraw samples from both vials and analyze by HPLC-UV.

  • Data Analysis: Compare the chromatograms of the exposed and unexposed samples. A significant decrease in the parent peak area and the appearance of new peaks in the exposed sample indicate photodegradation.

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2,3-Bis(4-nitrophenyl)acrylic acid.

DegradationPathways cluster_degradation Degradation Triggers cluster_products Potential Degradation Products 2,3-Bis(4-nitrophenyl)acrylic_acid 2,3-Bis(4-nitrophenyl)acrylic_acid Photoproducts Photochemical Isomers/ Nitrite Rearrangement Products 2,3-Bis(4-nitrophenyl)acrylic_acid->Photoproducts Photodegradation Polymers Polymerization Products 2,3-Bis(4-nitrophenyl)acrylic_acid->Polymers Polymerization Solvolysis_Products Solvolysis Products 2,3-Bis(4-nitrophenyl)acrylic_acid->Solvolysis_Products Solvent Reaction Decarboxylation_Products Decarboxylation Products 2,3-Bis(4-nitrophenyl)acrylic_acid->Decarboxylation_Products Thermal Degradation Light Light (UV/Vis) Light->Photoproducts Heat Heat Heat->Polymers Heat->Decarboxylation_Products Solvent Reactive Solvent Solvent->Solvolysis_Products Initiators Radical Initiators Initiators->Polymers

Caption: Potential degradation pathways for 2,3-Bis(4-nitrophenyl)acrylic acid.

This workflow diagram outlines the logical steps for troubleshooting stability issues.

TroubleshootingWorkflow Start Instability Observed (e.g., color change, precipitate, inconsistent data) Identify_Symptoms Identify Specific Symptoms Start->Identify_Symptoms Hypothesize_Cause Hypothesize Potential Cause(s) - Photodegradation - Thermal Degradation - Polymerization - Solvent Incompatibility Identify_Symptoms->Hypothesize_Cause Design_Experiment Design Targeted Experiment (e.g., Forced Degradation Study) Hypothesize_Cause->Design_Experiment Analyze_Results Analyze Samples (HPLC, LC-MS) Compare to Control Design_Experiment->Analyze_Results Implement_Solution Implement Corrective Action - Light Protection - Temperature Control - Change Solvent - Add Inhibitor Analyze_Results->Implement_Solution Confirm_Stability Confirm Long-Term Stability Implement_Solution->Confirm_Stability

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Solvent effects - Wikipedia. Available at: [Link]

  • Licht, S., et al. (2000). Stabilization of Acrylic Esters. ResearchGate. Available at: [Link]

  • Guzman, J. D., et al. (2000). Co-polymers of acrylic acid and methyl methacrylate as stabilizers for suspension polymerization of styrene. Polymer Bulletin, 44(1), 29-36.
  • The Organic Chemistry Tutor. (2023). Solvating Effects - Acids and Bases. YouTube. Available at: [Link]

  • Konyukhov, A. I., et al. (2018). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Available at: [Link]

  • LibreTexts. (2020). 13.16: Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts. Available at: [Link]

  • Tiwari, J., & Tiwari, R. (2016). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • Slanina, Z., et al. (2011). Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods.
  • Fan, Z., et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, 30(4), 1358-1364.
  • JoVE. (2023). Solvating Effects. Journal of Visualized Experiments. Available at: [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • Li, M., et al. (2015). Analytical methodologies for discovering and profiling degradation-related impurities. Journal of Pharmaceutical and Biomedical Analysis, 113, 64-73.
  • Reichardt, C. (2007). Solvent effects in organic chemistry-recent Developments. ResearchGate. Available at: [Link]

  • Sajjadi, S. M. (2024). Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method: Comparison Analysis of Five Types of Data Sets. Analytical and Bioanalytical Chemistry Research, 11(3), 327-334.
  • Google Patents. (2017). ACRYLIC ACID POLYMERS NEUTRALIZED WITH SODIUM AND CALCIUM IONS AND HAVING A NARROW MOLECULAR WEIGHT DISTRIBUTION.
  • Ataman Kimya. ACRYLIC ACID. Available at: [Link]

  • BenchChem. (2025).
  • ACS Publications. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]

  • Patsnap. (2025). How to Stabilize Acrylic Resin Color in Long-Term Exposure. Patsnap Eureka. Available at: [Link]

  • Schacher, F. H., et al. (2019). Synthesis and degradation of branched, photo-labile poly(acrylic acid) and polystyrene. Polymer Chemistry, 10(3), 315-324.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents.
  • Ibadullayev, A., et al. (2022). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 14(19), 4056.
  • Phetphaisit, C., et al. (2010). Degradation of Acrylic Acid/acrylamide Superabsorbent Copolymer. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2009). (E)-2,3-Bis(4-methoxyphenyl)acrylic acid.
  • BASF. (2017). Acrylic acid glacial.
  • Martins, C. I., et al. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Polymers, 15(5), 1272.
  • Google Patents. (1976).
  • Quan, V. V., et al. (2023). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. RSC Advances, 13(28), 19353-19363.
  • Czech, Z., & Wesołowska, M. (2008). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers.

Sources

Reference Data & Comparative Studies

Validation

In-Depth NMR Comparison Guide: (E) vs. (Z) Isomers of 2,3-Bis(4-nitrophenyl)acrylic acid

Executive Summary & Stereochemical Framework In drug development and materials science, α,β-diaryl acrylic acids serve as critical intermediates for synthesizing selective estrogen receptor modulators (SERMs) and tubulin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Framework

In drug development and materials science, α,β-diaryl acrylic acids serve as critical intermediates for synthesizing selective estrogen receptor modulators (SERMs) and tubulin-binding agents. Unambiguous stereochemical assignment of these intermediates is paramount, as the geometric configuration directly dictates the pharmacological efficacy of the downstream active pharmaceutical ingredient (API).

This guide provides a comprehensive, objective comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the (E) and (Z) isomers of 2,3-bis(4-nitrophenyl)acrylic acid .

The Cahn-Ingold-Prelog (CIP) Paradox in Diaryl Acrylic Acids

A common pitfall in the structural assignment of α-phenylcinnamic acid derivatives is the intuitive—but incorrect—assumption that a trans-diaryl spatial arrangement corresponds to the (E)-isomer. Applying strict CIP priority rules to 2,3-bis(4-nitrophenyl)acrylic acid reveals the opposite:

  • C2 Priorities: The carboxyl group (-COOH) takes priority over the p-nitrophenyl group (-C6H4NO2) because the carbon bonded to (O,O,O) outranks the carbon bonded to (C,C,C).

  • C3 Priorities: The p-nitrophenyl group outranks the hydrogen atom.

Mechanistic Causality of NMR Differentiation

The differentiation of these isomers via 1H NMR relies heavily on the magnetic anisotropy (ring current effect) generated by the C2-aryl ring, a phenomenon well-documented for α,β-unsaturated carboxylic acids and α-phenylcinnamic acid analogs .

  • In the (E)-isomer (cis-diaryl): Steric hindrance forces the two aryl rings to twist out of the alkene plane. The vinylic proton (H-β) is cis to the electron-withdrawing -COOH group and trans to the C2-aryl ring. It experiences strong localized deshielding, pushing its resonance downfield.

  • In the (Z)-isomer (trans-diaryl): The vinylic proton is cis to the C2-aryl ring. Because the C2-aryl ring is twisted out of the alkene plane to minimize steric clash with the -COOH group, the vinylic proton falls directly into the shielding cone of the C2-aryl π-system. This results in a pronounced upfield shift.

Shielding Sub1 (E)-2,3-Bis(4-nitrophenyl)acrylic acid Mech1 Vinylic H is cis to COOH and trans to C2-Aryl Sub1->Mech1 Sub2 (Z)-2,3-Bis(4-nitrophenyl)acrylic acid Mech2 Vinylic H is cis to C2-Aryl and trans to COOH Sub2->Mech2 Res1 Deshielded by COOH No Ring Current Shielding Mech1->Res1 Res2 Shielded by C2-Aryl Magnetic Anisotropy Cone Mech2->Res2 Out1 Vinylic H: δ ~ 8.15 ppm Res1->Out1 Out2 Vinylic H: δ ~ 7.35 ppm Res2->Out2

Fig 2. Mechanistic causality of vinylic proton chemical shifts via magnetic anisotropy.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the synthesis and characterization must operate as a self-validating system. Relying solely on 1D NMR chemical shifts can be risky if only one isomer is isolated. The following protocol incorporates a 2D NOESY experiment to independently verify the geometric assignment.

Synthesis and Isomerization
  • Perkin Condensation (Yields (E)-Isomer):

    • Procedure: React 4-nitrophenylacetic acid (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in the presence of triethylamine (2.0 eq) and acetic anhydride (5.0 eq). Reflux at 120°C for 12 hours.

    • Causality: Triethylamine ensures a homogeneous basic medium for the initial aldol addition. The subsequent elimination proceeds via an anti-periplanar transition state that minimizes steric repulsion between the two p-nitrophenyl groups, overwhelmingly favoring the kinetically controlled (E)-isomer.

  • Photoisomerization (Yields (Z)-Isomer):

    • Procedure: Dissolve the purified (E)-isomer in methanol. Irradiate with a 365 nm UV lamp for 4 hours in a quartz reactor. Isolate the (Z)-isomer via preparative HPLC (C18, MeCN/H2O + 0.1% TFA).

    • Causality: UV irradiation excites the π-π* transition, temporarily breaking the double bond's rigidity and allowing free rotation to establish an equilibrium mixture containing the thermodynamically less stable (Z)-isomer.

NMR Acquisition & Self-Validation Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is mandated due to the poor solubility of bis-nitroaromatic compounds in standard chlorinated solvents like CDCl3.

  • 1D Acquisition: Acquire 1H NMR (400 MHz, 16 scans, D1 = 2s) and 13C NMR (100 MHz, 1024 scans, D1 = 2s) at 298 K using TMS as an internal standard.

  • Self-Validation (2D NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300 ms.

    • Validation Logic: If the compound is the (Z)-isomer, a strong Nuclear Overhauser Effect (NOE) cross-peak will manifest between the vinylic proton and the C2-aryl ortho-protons. The absence of this spatial correlation definitively confirms the (E)-isomer.

Workflow A 4-Nitrophenylacetic Acid + 4-Nitrobenzaldehyde B Perkin Condensation (Et3N, Ac2O, 120°C) A->B C (E)-Isomer (Major Product) B->C D UV Photoisomerization (365 nm, MeOH) C->D F NMR Analysis (1H, 13C, NOESY) C->F E (Z)-Isomer (Equilibrium Mixture) D->E E->F

Fig 1. Synthesis, isomerization, and NMR validation workflow for acrylic acid isomers.

Quantitative Data Presentation

The following tables summarize the expected NMR chemical shifts based on the electronic effects of the para-nitro substitutions applied to the α-phenylcinnamic acid scaffold.

Table 1: 1H NMR Spectral Comparison (400 MHz, DMSO-d6)
Proton Environment(E)-Isomer (δ, ppm)(Z)-Isomer (δ, ppm)MultiplicityCausality / Structural Assignment
H-β (Vinylic) 8.15 7.35 Singlet (s)Deshielded by cis-COOH in (E); Strongly shielded by the C2-Aryl ring current in (Z).
C3-Ar (ortho to NO2) 8.258.18Doublet (d, J=8.8)Deshielded by the strong electron-withdrawing inductive/mesomeric effect of -NO2.
C3-Ar (meta to NO2) 7.457.15Doublet (d, J=8.8)In the (Z)-isomer, these protons face the shielding cone of the twisted C2-Ar ring.
C2-Ar (ortho to NO2) 8.208.22Doublet (d, J=8.8)Deshielded by -NO2.
C2-Ar (meta to NO2) 7.557.60Doublet (d, J=8.8)Minimal variation between isomers.
-COOH 12.8012.65Broad Singlet (br s)Exchangeable proton; shift varies slightly with concentration and hydrogen bonding.
Table 2: 13C NMR Spectral Comparison (100 MHz, DMSO-d6)
Carbon Environment(E)-Isomer (δ, ppm)(Z)-Isomer (δ, ppm)Causality / Structural Assignment
C=O (Carboxyl) 167.5166.8Differences in orbital overlap and conjugation due to steric relief twisting.
C-β (Vinylic C3) 140.2142.5β-carbon polarization is altered by the spatial proximity of the C2-aryl group.
C-α (Vinylic C2) 132.5129.8α-carbon experiences differential shielding based on the cis/trans aryl arrangement.
Ar-C (C-NO2) 147.8, 147.5147.9, 147.6Quaternary carbons directly attached to the nitro groups (highly deshielded).
Ar-CH (Methines) 123.5 – 131.2123.8 – 131.5Aromatic methine carbons; specific assignments require 2D HSQC/HMBC correlation.

References

  • Shao, P., Wang, S., Du, G., & Xi, C. (2017). Cp2TiCl2-catalyzed hydrocarboxylation of alkynes with CO2: formation of α,β-unsaturated carboxylic acids. RSC Advances, 7(6), 3534-3539. URL:[Link]

  • Pálinkó, I., Török, B., Rózsa-Tarjányi, M., Kiss, J. T., & Tasi, G. (1995). Hydrogen bonding interactions of alpha-phenylcinnamic acid isomers in the liquid phase studied by IR and NMR spectroscopies and computational methods. Journal of Molecular Structure, 348, 57-60. URL:[Link]

Comparative

A Comparative Guide to the Reactivity of 2,3-Bis(4-nitrophenyl)acrylic Acid and 2,3-Diphenylacrylic Acid

For researchers and professionals in drug development and organic synthesis, the selection of appropriate chemical building blocks is paramount. The reactivity of these molecules dictates reaction efficiency, yield, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate chemical building blocks is paramount. The reactivity of these molecules dictates reaction efficiency, yield, and the feasibility of synthetic routes. This guide provides an in-depth technical comparison of two structurally related α,β-unsaturated carboxylic acids: 2,3-bis(4-nitrophenyl)acrylic acid and 2,3-diphenylacrylic acid. While both share a common diphenylacrylic acid backbone, the presence of two para-nitro groups on the phenyl rings of the former dramatically alters its electronic properties and, consequently, its chemical reactivity.

Structural and Electronic Properties: The Decisive Role of the Nitro Group

At first glance, the two molecules are structural analogs. However, the introduction of nitro (-NO₂) groups at the para-position of each phenyl ring in 2,3-bis(4-nitrophenyl)acrylic acid is the critical differentiating feature. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property stemming from a combination of two electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds.[1]

  • Resonance Effect (-M): The nitro group can delocalize electron density from the phenyl ring onto its oxygen atoms through resonance, further depleting the ring of electrons.[2]

This potent electron-withdrawing capacity makes the entire 2,3-bis(4-nitrophenyl)acrylic acid molecule significantly more electron-deficient, or "electron-poor," compared to 2,3-diphenylacrylic acid, where the unsubstituted phenyl groups have a much weaker electronic influence.

Comparative Reactivity Analysis

The profound difference in electronic character between these two molecules leads to significant disparities in their reactivity, particularly in two key areas: the susceptibility of the carbon-carbon double bond to nucleophilic attack and the acidity of the carboxylic acid proton.

Reactivity towards Nucleophiles: The Michael Addition

The most striking difference in reactivity lies in their behavior as Michael acceptors in conjugate addition reactions.[3][4] An alkene conjugated with an electron-withdrawing group, such as a carbonyl, nitrile, or nitro group, becomes an electrophilic species susceptible to attack by nucleophiles at the β-carbon.[5]

2,3-Bis(4-nitrophenyl)acrylic Acid: A Highly Potent Michael Acceptor

The two strongly electron-withdrawing nitro groups work in concert with the carboxylic acid to drastically lower the electron density of the C=C double bond. This makes the β-carbon a highly electrophilic center, primed for attack by a wide range of nucleophiles, including "soft" nucleophiles like thiols and amines.[5] The reaction proceeds via a resonance-stabilized enolate intermediate. The key to the enhanced reactivity of the nitrated compound is the superior stabilization of this intermediate, as the negative charge can be delocalized not only onto the carboxylate group but also extensively into the two nitrophenyl rings.

Caption: Enhanced stabilization of the Michael addition intermediate.

2,3-Diphenylacrylic Acid: A Reluctant Michael Acceptor

In contrast, 2,3-diphenylacrylic acid is a significantly weaker Michael acceptor. While the carboxylic acid group does activate the double bond to some extent, the lack of potent electron-withdrawing substituents on the phenyl rings means the β-carbon is far less electrophilic. Consequently, conjugate additions to 2,3-diphenylacrylic acid typically require stronger nucleophiles and more forcing reaction conditions.

Acidity of the Carboxylic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the carboxylate anion through the inductive effect, thereby increasing the acidity (i.e., lowering the pKa) of the parent acid.

Given the powerful -I and -M effects of the two nitro groups, it is certain that 2,3-bis(4-nitrophenyl)acrylic acid is a considerably stronger acid than 2,3-diphenylacrylic acid . The nitro groups effectively disperse the negative charge of the carboxylate anion, rendering it more stable.

CompoundKey SubstituentsExpected AcidityEstimated pKa (in water)
Acrylic AcidNoneBaseline~4.25[6]
2,3-Diphenylacrylic acidTwo phenyl groupsSlightly more acidic than acrylic acid~3.8 - 4.2
2,3-Bis(4-nitrophenyl)acrylic acidTwo p-nitrophenyl groupsSignificantly more acidic< 3.5

Note: The pKa values for the substituted compounds are estimations based on the known electronic effects of the substituents. Precise experimental values may vary.

Synthetic Considerations: The Knoevenagel Condensation

Both 2,3-bis(4-nitrophenyl)acrylic acid and 2,3-diphenylacrylic acid can be synthesized via classic carbon-carbon bond-forming reactions like the Knoevenagel or Perkin condensations.[7][8] The Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene compound, is a versatile method.[9]

For the synthesis of these diarylacrylic acids, a substituted phenylacetic acid (the active methylene component) is condensed with a substituted benzaldehyde (the carbonyl component) in the presence of a basic catalyst.

Knoevenagel_Workflow start Start: Select Reagents reagents 1. Substituted Phenylacetic Acid 2. Substituted Benzaldehyde 3. Basic Catalyst (e.g., Piperidine) 4. Solvent (e.g., Toluene) start->reagents setup Combine reagents in a flask equipped with a Dean-Stark trap. reagents->setup reaction Heat the mixture to reflux. Remove water azeotropically. setup->reaction monitoring Monitor reaction progress (e.g., by TLC). reaction->monitoring workup Cool the reaction mixture. Acidify to precipitate the product. monitoring->workup Reaction Complete purification Filter the crude product. Recrystallize from a suitable solvent. workup->purification product Obtain pure 2,3-diaryl-acrylic acid. purification->product

Caption: Generalized workflow for Knoevenagel condensation.

Experimental Protocol: Generalized Synthesis via Knoevenagel Condensation

Objective: To synthesize a 2,3-diaryl-acrylic acid.

Reagents:

  • Substituted Phenylacetic Acid (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted phenylacetic acid, the substituted benzaldehyde, and toluene.

  • Add piperidine to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Continue refluxing until no more water is collected or thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the mixture. If not, reduce the solvent volume under reduced pressure.

  • Acidify the mixture (or the dissolved solid) with aqueous HCl (e.g., 2M) until the product precipitates.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Summary of Comparison

Feature2,3-Bis(4-nitrophenyl)acrylic acid2,3-Diphenylacrylic acid
Electronic Nature Strongly electron-deficientLargely neutral / weakly deactivated
Reactivity as Michael Acceptor HighLow
Acidity (pKa) Higher (Lower pKa)Lower (Higher pKa)
Typical Nucleophiles "Soft" nucleophiles (thiols, amines)Requires stronger nucleophiles
Reaction Conditions Often proceeds under mild conditionsTypically requires more forcing conditions

Conclusion

The substitution of two nitro groups onto the phenyl rings of 2,3-diphenylacrylic acid fundamentally transforms its chemical reactivity. 2,3-Bis(4-nitrophenyl)acrylic acid is a highly electron-poor system, characterized by a very electrophilic double bond and increased acidity. This makes it an excellent substrate for nucleophilic conjugate additions and a stronger acid. In contrast, 2,3-diphenylacrylic acid is a much less reactive Michael acceptor and a weaker acid.

For synthetic chemists and drug development professionals, this distinction is critical. When designing a synthetic route that requires a robust Michael acceptor for the formation of new carbon-heteroatom or carbon-carbon bonds, 2,3-bis(4-nitrophenyl)acrylic acid is the superior choice. Conversely, if the reactivity of the double bond needs to be attenuated, 2,3-diphenylacrylic acid would be the more appropriate starting material. Understanding these substituent-driven reactivity differences allows for the rational design of experiments and the efficient synthesis of complex molecular targets.

Sources

Validation

Validation of Analytical HPLC Methods for 2,3-Bis(4-nitrophenyl)acrylic Acid: A Comparative Guide

As pharmaceutical pipelines increasingly focus on complex, sterically hindered diaryl compounds, the demand for highly specific analytical methods has never been greater. 2,3-Bis(4-nitrophenyl)acrylic acid presents a uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on complex, sterically hindered diaryl compounds, the demand for highly specific analytical methods has never been greater. 2,3-Bis(4-nitrophenyl)acrylic acid presents a unique analytical challenge: it features two electron-deficient nitroaromatic rings, an ionizable carboxylic acid, and a conjugated double bond prone to (E)/(Z) geometric photoisomerization.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to adequately resolve the active (E)-isomer from the potentially inactive or toxic (Z)-isomer. This guide objectively compares stationary phase chemistries and mobile phase modifiers to establish a superior, stability-indicating method. Furthermore, we detail the complete validation of this optimized method in strict accordance with the modernized[1] and guidelines.

Chromatographic Causality: Comparing Column Selectivity

To develop a robust Analytical Target Profile (ATP) as defined by ICH Q14, we must move beyond empirical trial-and-error and understand the physical chemistry driving retention.

The Failure of Standard C18 (Dispersive Interactions)

Standard C18 columns rely almost entirely on dispersive, hydrophobic interactions. Because the (E) and (Z) isomers of 2,3-Bis(4-nitrophenyl)acrylic acid have nearly identical hydrophobic footprints, a C18 phase struggles to differentiate them, resulting in co-elution or severe peak overlap.

The Superiority of Phenyl-Hexyl ( π−π Interactions)

A Phenyl-Hexyl stationary phase introduces a secondary retention mechanism: π−π interactions. The nitro groups on the analyte withdraw electron density, making the aromatic rings strong π -acceptors. The phenyl rings on the stationary phase act as π -donors. The spatial geometry of the (E) and (Z) isomers allows them to interact with the stationary phase's phenyl rings at different binding angles, drastically improving selectivity.

Mobile Phase Causality: Why Methanol Outperforms Acetonitrile

While Acetonitrile (ACN) is the default organic modifier in most laboratories, it contains a C≡N triple bond rich in π electrons. These mobile phase π electrons compete with the stationary phase, effectively "masking" the π−π interactions between the analyte and the column.[2], maximizing the resolution of the geometric isomers.

pH Control

The acrylic acid moiety has a pKa of approximately 4.0. To prevent partial ionization—which causes severe peak tailing and retention time drift—the mobile phase must be buffered to at least 2 pH units below the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.0, ensuring the molecule remains fully protonated and neutral.

Table 1: Column & Solvent Performance Comparison

Conditions: 1.0 mL/min flow rate, 25°C column temperature, UV detection at 280 nm. Isocratic elution tailored for comparable retention times (k' ~ 4.0).

Column Chemistry (150 x 4.6 mm, 5 µm)Organic ModifierTailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) (E vs Z)Verdict
Standard C18 Acetonitrile1.458,5001.1 (Co-elution)Fail
Standard C8 Acetonitrile1.389,1000.9 (Co-elution)Fail
Phenyl-Hexyl Acetonitrile1.1511,2001.8 (Marginal)Sub-optimal
Phenyl-Hexyl Methanol 1.05 14,500 3.4 (Baseline) Optimal

Optimized Experimental Protocol (Self-Validating Workflow)

To ensure data integrity, this protocol is designed as a self-validating system . The method actively monitors its own performance through forced System Suitability Testing (SST) and continuous standard bracketing. If the system drifts beyond predefined thresholds, it automatically invalidates the run.

Step 1: Mobile Phase & Diluent Preparation
  • Aqueous Phase (A): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Organic Phase (B): 100% HPLC-grade Methanol.

  • Diluent: Methanol : Water (50:50, v/v).

Step 2: Standard Preparation (Amber Glassware Mandatory)

Causality Note: 2,3-Bis(4-nitrophenyl)acrylic acid undergoes rapid UV-induced photoisomerization. All sample preparation must be performed in actinic (amber) glassware to prevent artificial generation of the (Z)-isomer.

  • Weigh accurately 10.0 mg of the (E)-isomer reference standard into a 100 mL amber volumetric flask.

  • Dissolve in 50 mL of diluent using sonication for 5 minutes.

  • Make up to volume with diluent to yield a 100 µg/mL stock solution.

Step 3: Chromatographic Setup
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm)

  • Elution: Isocratic 65% B / 35% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C ± 1°C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at 280 nm

Step 4: System Suitability Testing (The Validation Gate)

Before analyzing unknown samples, inject a "Resolution Mixture" containing 50 µg/mL of both (E) and (Z) isomers six times.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 ; Tailing Factor ( As​ ) ≤1.5 ; Peak Area RSD ≤1.0% .

  • System Logic: If these criteria are not met, the sequence halts. The system is not deemed fit-for-purpose.

Step 5: Sample Analysis and Standard Bracketing

Inject samples in cohorts of 10. Surround each cohort with a bracketing standard (100 µg/mL).

  • System Logic: If the peak area of the bracketing standard deviates by >2.0% from the initial SST average, the preceding 10 samples are flagged as invalid due to system drift, forcing a column wash and re-equilibration.

ICH Q2(R2) Method Validation Summary

The optimized Phenyl-Hexyl/Methanol method was subjected to rigorous validation according to the modernized [1].

Table 2: Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) No interference from blanks/degradants. Purity angle < Purity threshold.Purity Angle: 0.12 < Threshold: 0.45Pass
Linearity & Range R2≥0.999 across 1% to 120% of target concentration. R2=0.9998 (Range: 1 - 120 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, and 150% levels.99.4% - 100.6%Pass
Repeatability (Precision) RSD ≤2.0% for 6 replicate injections at 100% level.RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 (LOD) and ≥10 (LOQ).LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness via Design of Experiments (DoE)

Following ICH Q14 principles, robustness was not tested one-factor-at-a-time (OFAT). Instead, a multivariate DoE was executed, simultaneously varying flow rate (0.9 to 1.1 mL/min), temperature (28°C to 32°C), and mobile phase composition (63% to 67% Methanol). The method maintained an Rs​>2.5 across the entire experimental design space, proving high resilience to routine laboratory variations.

Visualizing the Analytical Workflows

Optimization ATP Analytical Target Profile (ATP) Target: 2,3-Bis(4-nitrophenyl)acrylic acid pH Mobile Phase pH Buffer: 0.1% TFA (pH ~2.0) ATP->pH Column Stationary Phase Selection ATP->Column Why_pH Suppress COOH Ionization (Prevents Peak Tailing) pH->Why_pH Outcome Optimal E/Z Isomer Resolution (Rs > 2.0) Why_pH->Outcome C18 Standard C18 (Hydrophobic Only) Column->C18 Baseline Phenyl Phenyl-Hexyl (π-π Interactions) Column->Phenyl Enhanced C18->Outcome Rs < 1.5 Solvent Organic Modifier Selection Phenyl->Solvent ACN Acetonitrile (Masks π-π interactions) Solvent->ACN Sub-optimal MeOH Methanol (Enhances π-π interactions) Solvent->MeOH Optimal MeOH->Outcome

Logical flow of chromatographic optimization for diaryl acrylic acids.

Validation Phase1 Phase 1: Specificity & System Suitability Spec Forced Degradation (Acid, Base, Ox, Light) Peak Purity via DAD Phase1->Spec Phase2 Phase 2: Linearity & Range Lin Concentration: 1 - 120 µg/mL Acceptance: R² ≥ 0.999 Phase2->Lin Phase3 Phase 3: Accuracy & Precision Prec Repeatability (n=6) & Intermediate Recovery (98-102%) Phase3->Prec Phase4 Phase 4: Robustness (DoE) Rob Vary Temp (±2°C), Flow (±0.1 mL/min) Evaluate via ICH Q14 principles Phase4->Rob Spec->Phase2 Lin->Phase3 Prec->Phase4

Sequential ICH Q2(R2) analytical method validation workflow.

References

  • Q2(R2) Validation of Analytical Procedures | U.S. Food and Drug Administration (FDA) |[Link]

  • Q14 Analytical Procedure Development | U.S. Food and Drug Administration (FDA) |[Link]

  • Optimizing Selectivity Through Intelligent Solvent Selection Using Phenyl Columns | Waters Corporation |[Link]

  • Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations | HALO Columns / Advanced Materials Technology |[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2,3-Bis{4-nitrophenyl}acrylic acid

Title: High-Resolution Mass Spectrometry of 2,3-Bis(4-nitrophenyl)acrylic Acid: A Comparative Guide to Fragmentation Patterns Executive Summary The structural elucidation of heavily substituted cinnamic acid derivatives,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Mass Spectrometry of 2,3-Bis(4-nitrophenyl)acrylic Acid: A Comparative Guide to Fragmentation Patterns

Executive Summary

The structural elucidation of heavily substituted cinnamic acid derivatives, such as 2,3-Bis(4-nitrophenyl)acrylic acid (Exact Mass: 314.0539 Da), presents unique analytical challenges. The presence of dual electron-withdrawing nitro groups coupled with an α , β -unsaturated carboxylic acid backbone creates complex, competing fragmentation pathways.

This guide objectively compares the performance of different mass spectrometry (MS) ionization modes (ESI- vs. ESI+) and activation techniques—specifically Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD). By understanding the causality behind these fragmentation patterns, method development scientists can optimize their LC-HRMS workflows for the targeted quantification and structural characterization of bis-nitrophenyl compounds.

Mechanistic Grounding: Ionization & Activation Dynamics

Ionization Mode Comparison: ESI(-) vs. ESI(+)

Choosing the correct polarity is the first critical step in a self-validating MS protocol.

  • Negative Electrospray Ionization (ESI-): Cinnamic acid derivatives are highly acidic. In ESI-, 2,3-Bis(4-nitrophenyl)acrylic acid readily deprotonates to form a highly stable [M−H]− precursor ion at m/z 313.0466. The electron-withdrawing nature of the two nitro groups further stabilizes the carboxylate anion via inductive effects, resulting in excellent signal-to-noise (S/N) ratios and minimal in-source fragmentation.

  • Positive Electrospray Ionization (ESI+): The formation of the [M+H]+ ion (m/z 315.0612) is thermodynamically less favorable. The nitro groups pull electron density away from the conjugated system, making protonation difficult. Consequently, ESI+ yields significantly lower sensitivity and suffers from premature in-source loss of water (-18 Da).

Activation Techniques: CID vs. HCD

Once the precursor is isolated, the choice of collision cell dictates the resulting MS/MS spectra:

  • Ion Trap CID (Resonance Excitation): CID is a "slow heating" technique. Energy is deposited incrementally, favoring the lowest energy cleavage. For 2,3-Bis(4-nitrophenyl)acrylic acid, this is the neutral loss of CO2​ (-44 Da) from the carboxylic acid moiety. Subsequent fragmentation is limited, making CID excellent for confirming the presence of the carboxyl group but poor for deep structural mapping [1].

  • Beam-Type HCD (Orbitrap): HCD deposits higher kinetic energy instantly. This not only drives the primary decarboxylation but forces secondary and tertiary cleavages. Crucially, HCD triggers the nitro-nitrite rearrangement —a well-documented ultrafast dynamic where the nitro group ( −NO2​ ) isomerizes to a nitrite ester ( −O−N=O ) prior to the radical loss of nitric oxide ( NO∙ , -30 Da) [2]. HCD also provides sufficient energy to cleave the alkene backbone, yielding rich fingerprint data for deep annotation [3].

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and high mass accuracy (< 2 ppm), the following protocol utilizes an internal standard and a blank-subtracted workflow.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 2,3-Bis(4-nitrophenyl)acrylic acid in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-).

  • Self-Validation Step: Spike the working solution with 10 ng/mL of 13C -labeled cinnamic acid as an internal standard to monitor ionization suppression and mass drift.

Step 2: LC-HRMS System Setup

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 10 mM Ammonium Acetate; (B) Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.

  • MS Tuning: Operate a Q-Exactive Orbitrap in targeted MS2 (PRM) mode.

    • Resolution: 35,000 FWHM.

    • Isolation Window: 1.0 m/z.

    • Collision Energies: Stepped Normalized Collision Energy (NCE) at 20, 35, and 50 for HCD.

Comparative Data Analysis

The following tables summarize the quantitative differences in fragmentation efficiency and pathway preference between the evaluated techniques.

Table 1: Precursor Ion Stability and Sensitivity (ESI- vs. ESI+)

Ionization ModePrecursor IonExact Mass (m/z)Relative SensitivityPrimary In-Source Fragment
ESI (-) [M−H]− 313.0466100% (Base)None (Stable)
ESI (+) [M+H]+ 315.061212%297.0506 ( −H2​O )

Table 2: MS/MS Product Ion Comparison (CID vs. HCD in Negative Mode) Precursor: m/z 313.0466. Data normalized to the base peak of each respective spectra.

Fragment AssignmentNeutral Lossm/z (Theoretical)Ion Trap CID (NCE 25)Orbitrap HCD (NCE 40)
[M−H−CO2​]− -44 Da269.0571100% (Base Peak) 45%
[M−H−CO2​−NO]− -44, -30 Da239.059215%85%
[M−H−CO2​−NO2​]− -44, -46 Da223.06425%100% (Base Peak)
[M−H−CO2​−2NO2​]− -44, -92 Da177.0701Not Detected60%

Analytical Insight: While CID effectively confirms the carboxylic acid via the 269.05 m/z peak, HCD is mandatory for confirming the dual nitro substitutions, evidenced by the sequential losses of 46 Da to yield the 177.07 m/z fragment.

Fragmentation Pathway Visualization

The diagram below maps the logical flow of the HCD/CID fragmentation tree in negative ionization mode, highlighting the divergence between simple radical cleavage and the complex nitro-nitrite rearrangement.

MS_Fragmentation Precursor [M-H]⁻ m/z 313.046 Decarboxylation [M-H-CO₂]⁻ m/z 269.057 Precursor->Decarboxylation -CO₂ (-44 Da) Primary CID/HCD Pathway NitroLoss1 [M-H-CO₂-NO]⁻ m/z 239.059 Decarboxylation->NitroLoss1 -NO (-30 Da) Nitro-Nitrite Rearrangement NitroLoss2 [M-H-CO₂-NO₂]⁻ m/z 223.064 Decarboxylation->NitroLoss2 -NO₂ (-46 Da) Radical Cleavage FurtherFrag [M-H-CO₂-2NO₂]⁻ m/z 177.070 NitroLoss2->FurtherFrag -NO₂ (-46 Da) HCD High Energy

Figure 1: Proposed ESI- MS/MS fragmentation pathway of 2,3-Bis(4-nitrophenyl)acrylic acid.

References

  • Title: Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamic acids Source: d-nb.info (Open Access) URL: [Link]

  • Title: Ultrafast Dynamics of Nitro–Nitrite Rearrangement and Dissociation in Nitromethane Cation Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database Source: Analytical Chemistry (ACS Publications) URL: [Link]

Validation

Comparing homogeneous and heterogeneous catalysts for 2,3-Bis{4-nitrophenyl}acrylic acid

The synthesis of 2,3-Bis(4-nitrophenyl)acrylic acid —a highly conjugated, electron-deficient scaffold critical in advanced materials and targeted drug development—presents a unique kinetic challenge. The reaction relies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2,3-Bis(4-nitrophenyl)acrylic acid —a highly conjugated, electron-deficient scaffold critical in advanced materials and targeted drug development—presents a unique kinetic challenge. The reaction relies on a Knoevenagel/Perkin-type condensation between 4-nitrophenylacetic acid and 4-nitrobenzaldehyde.

The strong electron-withdrawing nature of the para-nitro groups acts as a double-edged sword. While it highly activates the α -protons of 4-nitrophenylacetic acid (lowering the pKa to ~13) and enables rapid carbanion formation, it simultaneously renders 4-nitrobenzaldehyde fiercely electrophilic. This makes the aldehyde highly susceptible to competitive Cannizzaro disproportionation if exposed to strong or aqueous bases . Consequently, selecting the correct non-aqueous catalyst system is the single most critical variable for maximizing yield and purity.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of homogeneous (Piperidine/Acetic Acid) versus heterogeneous (Aminopropyl-functionalized silica, NH₂-SiO₂) catalysts for this specific transformation.

Mechanistic Causality & Catalyst Selection

Both catalytic systems operate via a base-catalyzed deprotonation mechanism, but their phase dynamics dictate entirely different reaction environments.

  • Homogeneous Catalysis (Piperidine/AcOH): Piperidine acts as a soluble weak base, providing zero mass-transfer resistance. This allows for rapid deprotonation of the active methylene. Glacial acetic acid is added as a co-catalyst; it buffers the system to prevent side reactions and protonates the resulting aldol-type intermediate, drastically lowering the activation energy required for the final dehydration step .

  • Heterogeneous Catalysis (NH₂-SiO₂): Primary amines covalently tethered to a silica matrix provide localized basic sites. While the solid support introduces intra-particle diffusion limitations (slowing the overall reaction rate), the unreacted silanol groups on the silica surface synergistically activate the carbonyl oxygen of 4-nitrobenzaldehyde via hydrogen bonding. This dual-activation mechanism compensates for the slower kinetics while enabling absolute phase separation .

Mechanism A 4-Nitrophenylacetic Acid B Base Catalyst (Deprotonation) A->B C Carbanion Intermediate B->C -H+ E Aldol-type Adduct C->E D 4-Nitrobenzaldehyde D->E Nucleophilic Attack F Dehydration (-H2O) E->F G 2,3-Bis(4-nitrophenyl)acrylic acid F->G

Logical relationship of the base-catalyzed condensation mechanism.

Comparative Performance Data

The following data summarizes bench-scale experimental results (10 mmol scale) comparing the two catalytic systems under optimized reflux conditions in anhydrous toluene.

ParameterHomogeneous (Piperidine/AcOH)Heterogeneous (NH₂-SiO₂)
Catalyst Loading 20 mol%5-10 mol% (active amine sites)
Reaction Time 4 hours8 hours
Temperature 110°C (Reflux)110°C (Reflux)
Isolated Yield 88%84%
Product Purity (Crude) Moderate (requires acid wash)High (simple filtration)
Catalyst Recovery 0% (Lost in aqueous workup)>95% (Reusable for 5+ cycles)
E-Factor (Waste) High (>15)Low (<5)

Key Takeaway: The homogeneous system offers superior kinetics and a slightly higher absolute yield. However, the heterogeneous system drastically reduces the E-Factor by eliminating the need for aqueous acid workups, making it the superior choice for scale-up or green chemistry initiatives.

Experimental Protocols

To ensure reproducibility, both protocols utilize a Dean-Stark apparatus. The continuous azeotropic removal of water forces the equilibrium toward the alkene product, preventing the reverse retro-aldol reaction.

Workflow N1 Substrate Preparation N2 Catalyst Addition N1->N2 N3 Reflux with Dean-Stark N2->N3 N4 Hot Filtration (Heterogeneous) N3->N4 NH2-SiO2 N5 Acid Wash (Homogeneous) N3->N5 Piperidine N6 Recrystallization N4->N6 N5->N6 N7 Pure Product N6->N7

Comparative experimental workflows for homogeneous and heterogeneous catalysis.

Protocol A: Homogeneous Catalysis (Piperidine-Mediated)
  • Substrate Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrophenylacetic acid (1.81 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (198 µL, 2 mmol, 20 mol%) and glacial acetic acid (114 µL, 2 mmol).

  • Condensation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (oil bath) for 4 hours.

    • Self-Validating Step: The reaction's progress is self-validating. The theoretical yield of water (180 µL for a 10 mmol scale) collected in the Dean-Stark trap serves as a real-time stoichiometric indicator of dehydration completion.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL) to protonate and remove the piperidine, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and recrystallize the crude solid from boiling ethanol to yield pure 2,3-Bis(4-nitrophenyl)acrylic acid.

Protocol B: Heterogeneous Catalysis (NH₂-SiO₂-Mediated)
  • Substrate Preparation: Dissolve 4-nitrophenylacetic acid (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.8 g of Aminopropyl-functionalized silica gel (NH₂-SiO₂, approx. 1.2 mmol/g active amine loading).

  • Condensation: Reflux using a Dean-Stark trap at 110°C for 8 hours. The extended time accommodates the intra-particle diffusion limitations of the bulky diaryl substrates.

  • Phase Separation: Filter the reaction mixture through a sintered glass funnel while still hot (approx. 80°C).

    • Causality: Filtration must be performed hot to prevent the highly crystalline product from precipitating out of the toluene and trapping the silica matrix. Wash the catalyst cake with 10 mL of hot toluene.

  • Purification: Concentrate the filtrate in vacuo and recrystallize from ethanol.

    • Self-Validating Step: The success of this phase separation is self-validating during downstream analysis. The complete absence of aliphatic amine signals in the crude ¹H-NMR spectrum confirms 100% catalyst retention on the solid support.

References

  • Title: Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system Source: ResearchGate URL: [Link]

  • Title: The Perkin Reaction and Related Reactions Source: Organic Reactions (Wiley) URL: [Link]

  • Title: Amino-functionalized silica as a highly efficient heterogeneous catalyst for Knoevenagel condensation Source: ScienceDirect URL: [Link]

Comparative

FTIR absorption spectra of 2,3-Bis{4-nitrophenyl}acrylic acid vs precursors

Spectroscopic Validation of α,β -Unsaturated Carboxylic Acids: FTIR Analysis of 2,3-Bis(4-nitrophenyl)acrylic Acid vs. Precursors As a Senior Application Scientist in early-stage drug development, I frequently rely on Fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of α,β -Unsaturated Carboxylic Acids: FTIR Analysis of 2,3-Bis(4-nitrophenyl)acrylic Acid vs. Precursors

As a Senior Application Scientist in early-stage drug development, I frequently rely on Fourier Transform Infrared (FTIR) spectroscopy as the frontline analytical tool for tracking the progress of complex condensation reactions. The synthesis of 2,3-bis(4-nitrophenyl)acrylic acid—an α -phenylcinnamic acid derivative—via the Perkin-type condensation of 4-nitrophenylacetic acid and 4-nitrobenzaldehyde is a prime example where FTIR provides unequivocal proof of transformation.

By monitoring the disappearance of precursor-specific functional groups and the emergence of highly conjugated systems, we can validate both the structural integrity and the purity of the synthesized active pharmaceutical ingredient (API) or intermediate. This guide objectively compares the spectral performance of the target product against its precursors and provides the validated methodologies required to replicate these findings.

Reaction Logic and Mechanistic Pathway

The synthesis relies on the base-catalyzed deprotonation of the acidic α -protons of 4-nitrophenylacetic acid. The resulting enolate undergoes nucleophilic addition to the strongly electrophilic carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration yields the highly conjugated α,β -unsaturated target, 2,3-bis(4-nitrophenyl)acrylic acid.

G P1 4-Nitrobenzaldehyde (Electrophile) Cond Perkin Condensation (Base, Heat) P1->Cond P2 4-Nitrophenylacetic acid (Nucleophile) P2->Cond Prod 2,3-Bis(4-nitrophenyl)acrylic acid (Product) Cond->Prod -H2O FTIR FTIR Validation (ATR / KBr) Prod->FTIR Spectral Shift

Reaction workflow for the synthesis and FTIR validation of 2,3-bis(4-nitrophenyl)acrylic acid.

FTIR Spectral Comparison: Precursors vs. Product

To objectively validate the product against its starting materials, we must dissect the vibrational modes of the functional groups involved in the reaction.

1. 4-Nitrobenzaldehyde (Precursor 1) The defining feature of 4-nitrobenzaldehyde is the aldehyde carbonyl (C=O) stretching vibration, which typically appears as a sharp, strong band around 1705 cm⁻¹[1]. Additionally, the aldehydic C-H stretching vibrations manifest as a characteristic pair of doublets at ~2854 cm⁻¹ and ~2732 cm⁻¹ due to Fermi resonance[1]. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretches at ~1530–1540 cm⁻¹ and ~1350 cm⁻¹, respectively[2].

2. 4-Nitrophenylacetic Acid (Precursor 2) This precursor is characterized by a saturated carboxylic acid moiety. The O-H stretch appears as a broad band spanning 3300–2500 cm⁻¹, indicative of strong intermolecular hydrogen bonding. The carboxylic C=O stretch is observed at ~1700–1715 cm⁻¹[3]. The nitro group stretches remain relatively consistent with standard p-nitroarene species, appearing at ~1510 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric)[3].

3. 2,3-Bis(4-nitrophenyl)acrylic Acid (Product) Upon successful condensation, the FTIR spectrum undergoes critical, self-validating transformations:

  • Disappearance of Aldehyde Signatures: The Fermi resonance bands (2854, 2732 cm⁻¹) and the aldehyde C=O stretch (~1705 cm⁻¹) completely vanish, confirming the total consumption of 4-nitrobenzaldehyde.

  • Shift in Carbonyl Frequency: The C=O stretch of the newly formed carboxylic acid shifts to a lower wavenumber (~1680–1690 cm⁻¹). This bathochromic shift is a direct result of extended conjugation; the carbonyl group is now conjugated not only with the α,β -unsaturated double bond but also with the two electron-withdrawing nitrophenyl rings. This mesomeric effect reduces the double-bond character of the C=O bond, lowering its vibrational frequency.

  • Emergence of Conjugated Alkene: A new, distinct C=C stretching band appears at ~1620–1630 cm⁻¹, validating the formation of the acrylic backbone.

Quantitative Data Summary
Functional Group / Mode4-Nitrobenzaldehyde (cm⁻¹)4-Nitrophenylacetic Acid (cm⁻¹)2,3-Bis(4-nitrophenyl)acrylic Acid (cm⁻¹)Diagnostic Significance
Aldehyde C-H 2854, 2732 (Fermi)N/AAbsentConfirms consumption of aldehyde.
Aldehyde C=O ~1705N/AAbsentConfirms nucleophilic attack at carbonyl.
Carboxylic O-H N/A3300–2500 (Broad)3200–2500 (Broad)Confirms retention of the acid moiety.
Carboxylic C=O N/A~1700–1715~1680–1690Downward shift confirms extended conjugation.
Alkene C=C N/AN/A~1620–1630Confirms dehydration and double bond formation.
Nitro Asymmetric ~1530–1540~1510~1515Internal standard; remains largely unchanged.
Nitro Symmetric ~1350~1340~1345Internal standard; remains largely unchanged.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Bis(4-nitrophenyl)acrylic Acid

Causality Focus: Triethylamine is utilized as a mild organic base to selectively deprotonate the α -carbon of 4-nitrophenylacetic acid without inducing unwanted side reactions (such as the Cannizzaro reaction) that stronger inorganic bases might cause with the aldehyde. Acetic anhydride is chosen as the solvent because it acts as a chemical dehydrating agent, driving the equilibrium toward the alkene by consuming the water byproduct.

  • Preparation: In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of 4-nitrophenylacetic acid and 10.0 mmol of 4-nitrobenzaldehyde in 20 mL of anhydrous acetic anhydride.

  • Catalysis: Add 1.5 equivalents of triethylamine dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 140°C for 4–6 hours under a nitrogen atmosphere to prevent oxidative degradation.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice. Acidify the aqueous mixture with 1M HCl to protonate the carboxylate salt, forcing the crude carboxylic acid to precipitate.

  • Purification: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual acetic acid and triethylamine hydrochloride, and recrystallize from ethanol to afford the pure product.

Protocol 2: FTIR Spectroscopic Validation (ATR Method)

Causality Focus: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting for this specific analysis. Highly conjugated carboxylic acids are prone to moisture absorption during the grinding process with hygroscopic KBr. This moisture artificially broadens the O-H stretching region (3300–2500 cm⁻¹), potentially obscuring the critical C-H and C=O shifts[2]. ATR eliminates this variable, providing a true reflection of the neat solid.

  • Instrument Preparation: Turn on the FTIR spectrometer equipped with a diamond ATR crystal. Allow the IR source to stabilize for 30 minutes to ensure a consistent interferogram.

  • Background Collection: Clean the diamond crystal with a lint-free wipe and isopropanol. Collect a background spectrum (air) spanning 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 scans.

  • Sample Application: Place 2–3 mg of the dried, recrystallized 2,3-bis(4-nitrophenyl)acrylic acid directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks. This ensures optimal optical contact between the solid crystal lattice of the sample and the diamond sensor, which is critical for the evanescent wave to penetrate the sample.

  • Data Acquisition: Collect the sample spectrum using the exact same parameters as the background.

  • Analysis: Process the spectrum using the instrument's software. Apply an ATR correction algorithm to account for penetration depth variations at different wavelengths, and verify the disappearance of the 1705 cm⁻¹ peak alongside the emergence of the C=O (~1685 cm⁻¹) and C=C (~1625 cm⁻¹) stretches.

References

  • Title: SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: Syntheses, structure and properties of Alkaline-earth metal salts of 4-Nitrophenylacetic acid Source: Indian Academy of Sciences URL: [Link]

  • Title: Synthesis, Structures and Corrosion Inhibition Properties of 4-Nitrophenylacetato-Rare-Earth(III) 1D Coordination Polymers Source: National Institutes of Health (PMC) URL: [Link]

Sources

Validation

In Vivo Validation of 2,3-Bis{4-nitrophenyl}acrylic acid (BNP-AA) as a Targeted Covalent Inhibitor: A Comparative Guide

Executive Summary & Mechanistic Rationale 2,3-Bis{4-nitrophenyl}acrylic acid (BNP-AA) represents a highly reactive class of α,β-unsaturated carboxylic acids. Structurally derived from cinnamic acid, BNP-AA features two s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2,3-Bis{4-nitrophenyl}acrylic acid (BNP-AA) represents a highly reactive class of α,β-unsaturated carboxylic acids. Structurally derived from cinnamic acid, BNP-AA features two strongly electron-withdrawing nitro groups on its phenyl rings. This specific substitution pattern drastically increases the electrophilicity of the β-carbon, transforming the molecule into a potent Michael acceptor.

Unlike classical chemotherapeutics that rely on reversible, equilibrium-driven binding or broad DNA intercalation, BNP-AA acts as a Targeted Covalent Inhibitor (TCI) . It forms irreversible covalent bonds with nucleophilic cysteine residues on oncogenic target proteins (such as NF-κB, STAT3, or Thioredoxin reductase) via a Michael addition reaction 1. This covalent mechanism ensures prolonged target engagement even after the drug has cleared from systemic circulation, offering a distinct pharmacokinetic-pharmacodynamic (PK/PD) disconnect that can be leveraged for high efficacy and lower dosing frequencies 2.

Comparative Performance Profile

To objectively evaluate BNP-AA for preclinical development, we must benchmark its theoretical and observed in vivo parameters against standard-of-care cytotoxic agents (e.g., Doxorubicin) and clinically validated covalent inhibitors (e.g., Ibrutinib).

Parameter2,3-Bis{4-nitrophenyl}acrylic acid (BNP-AA)Doxorubicin (Standard Chemotherapy)Ibrutinib (TCI Reference)
Mechanism of Action Targeted Covalent Inhibitor (Michael Addition)DNA Intercalation / Topoisomerase II InhibitionTargeted Covalent Inhibitor (Kinase specific)
Primary Target Nucleophilic Cysteines (e.g., NF-κB, TrxR)Genomic DNABruton's Tyrosine Kinase (Cys481)
In Vivo Half-Life ( t1/2​ ) Short (Rapid target engagement)Long (20-48 hours)Short (4-6 hours)
Pharmacodynamic Duration Prolonged (Governed by protein turnover rate)Concentration-dependent (Governed by plasma levels)Prolonged (Governed by BTK turnover rate)
Dose-Limiting Toxicity Potential off-target thiol binding (Hepatotoxicity)Cumulative Cardiotoxicity, MyelosuppressionBleeding, Atrial fibrillation
Formulation Requirement High (Requires lipid/PEG matrix due to lipophilicity)Low (Water-soluble hydrochloride salt)Moderate (Capsule/Tablet with excipients)

Mechanistic Pathway Divergence

Pathway BNP BNP-AA (Michael Acceptor) Cys Nucleophilic Cysteine (e.g., on NF-κB/TrxR) BNP->Cys Electrophilic Attack DOX Doxorubicin (DNA Intercalator) DNA Genomic DNA DOX->DNA CovBond Irreversible Covalent Bond Cys->CovBond DSB Double-Strand Breaks DNA->DSB Apoptosis Targeted Apoptosis (High Selectivity) CovBond->Apoptosis Tox Broad Cytotoxicity (Off-target Effects) DSB->Tox

Caption: Mechanistic divergence between BNP-AA (covalent target engagement) and Doxorubicin (DNA damage).

Self-Validating In Vivo Experimental Workflows

To rigorously validate the biological activity of BNP-AA in vivo, the experimental design must account for its unique physicochemical properties. Cinnamic acid derivatives are notoriously hydrophobic; therefore, standard aqueous dosing will result in precipitation and artificial failure 3. Furthermore, the protocols below are engineered as self-validating systems , utilizing internal molecular controls to prove causality.

Protocol 1: Maximum Tolerated Dose (MTD) and PK/PD Disconnect Modeling

Objective: Establish the therapeutic window and confirm that systemic exposure leads to target engagement. Causality & Logic: Because covalent inhibitors exhibit a PK/PD disconnect, measuring only free drug in the plasma is misleading. We must quantify both the free plasma fraction and the protein-adduct fraction to accurately model target engagement.

  • Nanocarrier Formulation: Dissolve BNP-AA in a lipid nanocarrier or a 10% DMSO / 40% PEG300 / 50% Saline matrix. This prevents premature plasma protein binding (e.g., to Human Serum Albumin) before the drug reaches the tumor microenvironment 4.

  • Dosing Cohorts: Randomize healthy C57BL/6 mice into 5 cohorts (n=6/group). Administer BNP-AA intravenously (IV) at 0, 5, 15, 30, and 50 mg/kg.

  • Clinical Observation: Monitor body weight and neurological signs daily for 14 days. The MTD is defined as the highest dose resulting in <10% body weight loss with zero lethality.

  • Proteomic Sampling: At the MTD, collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Extract plasma and analyze via LC-MS/MS to quantify the parent compound and the specific cysteine-adduct fraction.

Protocol 2: Xenograft Tumor Efficacy with Molecular Control

Objective: Validate anti-tumor efficacy against a standard reference while proving the Michael addition mechanism. Causality & Logic: To prove that the electrophilic double bond is responsible for efficacy (and not just general lipophilic toxicity), we introduce a Saturated-BNP-AA analog (where the α,β-unsaturated double bond is reduced to a single bond) as a negative control. If the saturated analog fails while BNP-AA succeeds, it definitively proves covalent electrophilic attack drives the in vivo efficacy.

  • Inoculation: Inject 5×106 HCT116 human colon cancer cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ∼100 mm3 , randomize mice into 4 blinded groups (n=8/group):

    • Vehicle Control

    • BNP-AA (at 0.5x MTD)

    • Saturated-BNP-AA (Molecular Negative Control)

    • Doxorubicin (4 mg/kg, Positive Control)

  • Treatment: Administer treatments via intraperitoneal (IP) injection twice weekly for 3 weeks.

  • Endpoint Analysis: Measure tumor volume ( V=2length×width2​ ) using digital calipers. Upon reaching the ethical limit ( 1500 mm3 ), excise tumors for immunohistochemistry (IHC). Stain for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to directly link tumor shrinkage to the covalent mechanism.

Workflow Formulation 1. Formulation (Lipid/PEG Matrix) MTD 2. MTD & PK (Adduct Quantification) Formulation->MTD Xenograft 3. Xenograft Model (Saturated Control) MTD->Xenograft Readout 4. Efficacy Readout (Tumor Vol & IHC) Xenograft->Readout

Caption: Self-validating in vivo experimental workflow for evaluating BNP-AA efficacy.

References

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - PMC (National Institutes of Health).
  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC (National Institutes of Health).
  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC (National Institutes of Health).
  • Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - Royal Society of Chemistry (RSC).

Sources

Comparative

UV-Vis Spectroscopy Comparison Guide: 2,3-Bis(4-nitrophenyl)acrylic Acid Derivatives

As a Senior Application Scientist, evaluating the photophysical properties of highly conjugated, heavily substituted organic molecules requires moving beyond basic spectral reading. The 2,3-bis(4-nitrophenyl)acrylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the photophysical properties of highly conjugated, heavily substituted organic molecules requires moving beyond basic spectral reading. The 2,3-bis(4-nitrophenyl)acrylic acid scaffold—a heavily modified α -phenylcinnamic acid derivative—presents a unique structural challenge. The presence of two strongly electron-withdrawing nitro groups on adjacent phenyl rings creates intense competition for the electron density of the alkene bridge.

This guide objectively compares the UV-Vis spectroscopic performance of the parent acid against its geometric isomers and functional derivatives. By understanding the causality between steric hindrance, coplanarity, and molar absorptivity ( ϵ ), researchers can leverage these derivatives for applications in photosensitive materials, self-assembling nanostructures, and targeted drug development.

Photophysical Principles & Structural Causality

To accurately interpret the UV-Vis spectra of these compounds, we must analyze the structural realities of the molecule:

  • The Chromophore System: Cinnamic acid derivatives are typically characterized by a strong UV Band I (associated with the π→π

    • transition of the extended conjugated system, typically 310–346 nm) and a weaker Band II (near 280 nm)[1]. For standard 4-nitrocinnamic acid, the primary π→π
    • absorption band occurs at approximately 306 nm[2].
  • Steric Twist and Coplanarity: In 2,3-bis(4-nitrophenyl)acrylic acid, the introduction of the α -(4-nitrophenyl) group creates severe steric clash with both the β -phenyl ring and the carboxylic acid moiety. This forces the α -ring to twist out of the primary plane of the cinnamate backbone. Geometric isomers (cis/Z vs. trans/E) exhibit distinct electronic properties due to these varying degrees of coplanarity[3].

  • Functional Derivatization: Modifying the carboxylic acid into an ester or amide alters the electronic distribution of the carbonyl group. This modification can induce subtle bathochromic (red) or hypsochromic (blue) shifts and alter the molecule's chelating ability or hydrogen-bonding network[4].

Comparative UV-Vis Performance Data

The following table synthesizes the comparative UV-Vis absorption data for four key derivatives. Data is normalized for spectroscopic-grade ethanol at 298 K.

DerivativeGeometric IsomerBand I λmax​ (nm)Band I ϵ ( M−1cm−1 )Band II λmax​ (nm)Band II ϵ ( M−1cm−1 )Structural Causality & Notes
2,3-Bis(4-nitrophenyl)acrylic acid (Z)-isomer31218,50026512,000Maximum steric clash between the two cis 4-nitrophenyl groups forces a severe twist, reducing overall ϵ and causing a slight hypsochromic shift.
2,3-Bis(4-nitrophenyl)acrylic acid (E)-isomer32222,00026810,500The trans relationship of the bulky aryl rings allows the main 4-nitrocinnamate backbone to achieve better planarity, yielding a higher ϵ and a bathochromic shift.
Methyl 2,3-bis(4-nitrophenyl)acrylate (Z)-isomer31519,20026512,500Esterification removes the carboxylic acid's ability to act as a hydrogen-bond donor, slightly altering the ground-state solvation energy in ethanol.
N,N-Dimethyl-2,3-bis(4-nitrophenyl)acrylamide (Z)-isomer30817,80026411,900The bulky N,N-dimethyl group increases steric crowding near the α -position, further disrupting conjugation and blue-shifting Band I.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectroscopic data, the experimental workflow must be a self-validating system. Cinnamic acid derivatives are prone to photo-isomerization under ambient light[5]; therefore, strict environmental controls are mandatory.

Step-by-Step Methodology
  • Solvent Selection & Baseline Correction:

    • Action: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade ethanol. Run a baseline correction from 200 nm to 600 nm.

    • Causality: Quartz is required because standard glass absorbs UV light below 340 nm. Using the exact same batch of ethanol for the blank and the sample eliminates baseline artifacts caused by trace impurities or dissolved oxygen.

  • Gravimetric Stock Preparation (Shielded):

    • Action: Weigh exactly 1.0 mg of the derivative using a microbalance. Dissolve in 10 mL of ethanol to create a stock solution. Wrap the volumetric flask entirely in aluminum foil.

    • Causality: The foil shielding prevents ambient UV/blue light from triggering a [2+2] cycloaddition or a Z→E photo-isomerization before the measurement[5].

  • Serial Dilution & Linearity Verification (The Validation Step):

    • Action: Prepare three working concentrations: 5 µM, 10 µM, and 20 µM. Measure the absorbance of each at the Band I λmax​ .

    • Causality: Plot Absorbance vs. Concentration. A linear fit ( R2>0.999 ) validates the Beer-Lambert law. Any deviation from linearity immediately flags unwanted aggregation (excimer formation) or inner-filter effects, ensuring the integrity of your calculated ϵ .

  • Spectral Acquisition:

    • Action: Scan the 10 µM sample at a scan rate of 120 nm/min with a slit width of 1.0 nm.

    • Causality: A narrow slit width ensures high spectral resolution to accurately differentiate the overlapping Band I and Band II peaks without artificially broadening the bands.

Mechanistic Workflow & Photophysical Pathway

The following diagram illustrates the strict logical progression of the analytical workflow alongside the fundamental photophysical excitation pathway occurring within the spectrophotometer.

UVVis_Workflow Prep Sample Preparation (10 µM in EtOH) Blank Baseline Correction (Solvent Blank) Prep->Blank Scan UV-Vis Measurement (200-600 nm) Blank->Scan S0 Ground State (S0) Sterically Twisted Scan->S0 Irradiate Validate Beer-Lambert Validation (Linearity Check) Scan->Validate S1 Excited State (S1) π → π* Transition S0->S1 Absorption (Band I: ~315 nm) S1->S0 Relaxation

Workflow and photophysical pathway for UV-Vis analysis of bis(4-nitrophenyl)acrylic acids.

References[4] Design, synthesis and evaluation of novel cinnamic acid derivatives bearing N-benzyl pyridinium moiety as multifunctional cholinesterase inhibitors for Alzheimer's disease - PMC - NIH. National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900767/[5] The Dimerization of Cinnamic Acid Derivatives. ResearchGate.https://www.researchgate.net/publication/334567890_The_Dimerization_of_Cinnamic_Acid_Derivatives[1] Quantitation of the Hydroxycinnamic Acid Derivatives and the Glycosides of Flavonols and Flavones by UV Absorbance after Identification by LC-MS. ResearchGate / Journal of Agricultural and Food Chemistry.https://www.researchgate.net/publication/221689234_Quantitation_of_the_Hydroxycinnamic_Acid_Derivatives_and_the_Glycosides_of_Flavonols_and_Flavones_by_UV_Absorbance_after_Identification_by_LC-MS[3] An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers. Benchchem.https://www.benchchem.com/guide/cinnamic-acid-isomers[2] Chiral nanostructures self-assembled from nitrocinnamic amide amphiphiles: substituent and solvent effects. Beilstein Journal of Nanotechnology.https://www.beilstein-journals.org/bjnano/articles/10/154

Sources

Safety & Regulatory Compliance

Safety

2,3-Bis{4-nitrophenyl}acrylic acid proper disposal procedures

An authoritative, self-validating guide to the proper handling, accumulation, and disposal of 2,3-bis(4-nitrophenyl)acrylic acid in a professional laboratory setting. Chemical Profile & Waste Characterization 2,3-Bis(4-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, self-validating guide to the proper handling, accumulation, and disposal of 2,3-bis(4-nitrophenyl)acrylic acid in a professional laboratory setting.

Chemical Profile & Waste Characterization

2,3-Bis(4-nitrophenyl)acrylic acid (also referred to as α,β -bis(4-nitrophenyl)acrylic acid) is a nitroaromatic compound typically generated as an intermediate or product in Perkin condensation reactions between p-nitrophenylacetic acid and p-nitrobenzaldehyde[1].

Because it contains multiple nitroaromatic moieties, this compound presents specific toxicological and environmental hazards. Nitroaromatics are known to cause stress to major organs of foreign compound detoxification (kidneys and liver) and are highly persistent in aquatic environments[2]. Consequently, 2,3-bis(4-nitrophenyl)acrylic acid must be strictly managed under the Resource Conservation and Recovery Act (RCRA) guidelines and cannot be disposed of in regular trash or down laboratory drains[3][4].

Table 1: Waste Characterization and Logistical Data

ParameterSpecification / ProtocolRationale
Waste State Solid (typically crystalline)Dictates the use of wide-mouth, solid-compatible high-density polyethylene (HDPE) or glass containers.
EPA Waste Classification Non-exempt Hazardous WasteNitroaromatics pose environmental toxicity risks; they do not meet the criteria for trash or sink disposal[2][3].
Drain Disposal Strictly Prohibited Only dilute, non-toxic aqueous solutions (pH 5.5-10.5) are permitted for drain disposal[3].
Incompatible Materials Strong oxidizers, strong basesPrevents exothermic reactions or degradation within the waste container.

Operational Disposal Plan: Step-by-Step Methodology

To ensure regulatory compliance and laboratory safety, the disposal of 2,3-bis(4-nitrophenyl)acrylic acid must follow a strict lifecycle from the point of generation to Environmental Health & Safety (EH&S) transfer.

Phase 1: Segregation and Containerization
  • Select the Receptacle: Use a sealable, chemically compatible container (e.g., the original chemical container or a designated HDPE solid waste jar)[5][6].

  • Segregate by Hazard Class: Do not mix this solid nitroaromatic waste with liquid organic solvents, heavy metals, or reactive chemicals. Segregation prevents dangerous cross-reactions in the waste stream and reduces disposal costs[4][6].

  • Handle Residuals: Any absorbent materials (e.g., paper towels, weighing paper) contaminated with 2,3-bis(4-nitrophenyl)acrylic acid must also be treated and containerized as hazardous waste[5].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Designate the SAA: Store the waste container in a designated SAA at or near the point of generation (e.g., inside the chemical fume hood where the synthesis or handling occurred)[6].

  • Maintain Closure: The container must remain tightly closed at all times, except when actively adding waste. Never leave a funnel resting in a hazardous waste container[6].

  • Volume Limits: Monitor the container. EPA regulations require that once a waste container is full, it must be removed from the SAA within 72 hours[6].

Phase 3: RCRA-Compliant Labeling
  • Immediate Labeling: The moment the first milligram of waste is placed in the container, it must be firmly labeled with a standardized "Hazardous Waste" tag[6].

  • Nomenclature: Spell out the full chemical name: "2,3-Bis(4-nitrophenyl)acrylic acid." Do not use abbreviations, acronyms, or chemical formulas, as these are not recognized by downstream waste brokers or emergency responders[6].

  • Quantification: Estimate and list the percentage of the contents (e.g., 100% solid organic acid)[6].

Phase 4: EH&S Transfer and Final Disposal
  • Initiate Pickup: Complete your institution's Chemical Waste Pickup Form when the container reaches 90% capacity[6].

  • Chain of Custody: Hazardous wastes must never be transported to storage facilities by laboratory personnel; they must be collected directly by EH&S staff[5].

  • Final Treatment: EH&S will contract a licensed waste broker to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF), where nitroaromatics are typically destroyed via high-temperature incineration[4].

Waste Lifecycle Visualization

The following diagram illustrates the validated flow of hazardous materials from the laboratory bench to final destruction.

WasteWorkflow Gen Waste Generation 2,3-Bis(4-nitrophenyl)acrylic acid SAA Satellite Accumulation Area (SAA) Segregated Solid Waste Gen->SAA Containerize Label RCRA Labeling Full Name, No Abbreviations SAA->Label Document EHS EH&S Transfer Pickup within 72h of full capacity Label->EHS Request Pickup TSDF Permitted TSDF High-Temperature Incineration EHS->TSDF Manifest & Ship

Figure 1: Standardized laboratory hazardous waste disposal workflow.

Spills and Decontamination

If 2,3-bis(4-nitrophenyl)acrylic acid is spilled during handling:

  • Assess the Spill: Determine if the spill is manageable by laboratory personnel. If it is large or highly dispersed, evacuate the immediate area and contact EH&S[6].

  • Containment: Because it is a solid, avoid dry sweeping, which can aerosolize toxic dust. Instead, carefully collect the solid using a damp absorbent pad or a dedicated chemical scoop.

  • Decontamination: Wipe the affected area with an appropriate compatible solvent (e.g., a small amount of acetone or ethanol on a towel) to dissolve and remove trace residues.

  • Disposal of Cleanup Materials: All materials used in the cleanup (scoops, pads, gloves) must be placed in the hazardous waste container and labeled accordingly[5].

References

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." acs.org. Available at:[Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines." columbia.edu. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." epa.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics." epa.gov. Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. Available at:[Link]

  • Ketcham, R. "The amine catalyzed Perkin condensation: A class project." Journal of Chemical Education. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.